molecular formula C12H26O B196281 3-[(1,1-Dimethylethoxy)methyl]heptane CAS No. 83704-03-4

3-[(1,1-Dimethylethoxy)methyl]heptane

Cat. No.: B196281
CAS No.: 83704-03-4
M. Wt: 186.33 g/mol
InChI Key: JATPQYIRMHQKTK-UHFFFAOYSA-N
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Description

3-[(1,1-Dimethylethoxy)methyl]heptane is a branched ether compound of significant interest in advanced chemical research. Its molecular structure, featuring a heptane backbone with a sterically hindered 1,1-dimethylethoxy (tert-butoxy) methyl ether group, contributes to distinct properties such as moderate volatility and solubility in organic solvents, making it a valuable candidate for exploration in various scientific fields . This structure suggests potential utility as a specialty intermediate in organic synthesis and chemical manufacturing, where its ether functional group and bulky substituent can influence reaction pathways and outcomes . Researchers are investigating its applications in the development of novel materials, such as specialized lubricants and surfactants, leveraging its unique structural characteristics to achieve desired physical and chemical behaviors . This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for human or animal use, nor for any diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]heptane
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InChI

InChI=1S/C12H26O/c1-6-8-9-11(7-2)10-13-12(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPQYIRMHQKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003705
Record name 3-(tert-Butoxymethyl)heptane
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Molecular Weight

186.33 g/mol
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CAS No.

83704-03-4
Record name 3-[(1,1-Dimethylethoxy)methyl]heptane
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Record name 3-((1,1-Dimethylethoxy)methyl)heptane
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Record name 3-(tert-Butoxymethyl)heptane
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Record name 3-[(1,1-dimethylethoxy)methyl]heptane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(1,1-Dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the aliphatic ether, 3-[(1,1-dimethylethoxy)methyl]heptane. While direct literature for this specific molecule is sparse, this document leverages established principles of organic synthesis and spectroscopic analysis to present a robust methodology for its preparation and identification. The primary synthetic pathway explored is the Williamson ether synthesis, a cornerstone of ether formation, chosen for its reliability and high yield potential with sterically unhindered substrates. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical grounding and practical, step-by-step protocols.

Introduction

This compound (also known as 3-(tert-butoxymethyl)heptane) is a branched aliphatic ether with the molecular formula C12H26O.[] Its structure, featuring a bulky tert-butyl group, suggests potential applications as a non-polar solvent with low reactivity, a fuel additive, or as an intermediate in the synthesis of more complex molecules where a sterically hindered, acid-labile protecting group is required. The ether linkage is generally stable to a wide range of reagents, yet the tert-butyl group can be cleaved under acidic conditions, making it a useful moiety in multi-step syntheses.

This guide will first detail the synthesis of the key precursor alcohol, 2-ethyl-1-hexanol, followed by its conversion to the target ether via the Williamson ether synthesis. Subsequently, a comprehensive characterization of the final product using modern spectroscopic techniques will be presented, including predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Strategy and Rationale

The Williamson ether synthesis is a reliable and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2] For the synthesis of an unsymmetrical ether like this compound, two general approaches are possible.

Retrosynthetic Analysis:

G cluster_route1 Route A (Favored) cluster_route2 Route B (Disfavored) target This compound route1_alkoxide Sodium 2-ethyl-1-hexoxide target->route1_alkoxide Disconnect C-O route1_halide tert-Butyl halide target->route1_halide Disconnect C-O route2_alkoxide Sodium tert-butoxide target->route2_alkoxide Disconnect C-O route2_halide 1-Chloro-2-ethylhexane target->route2_halide Disconnect C-O

Caption: Retrosynthetic analysis of this compound.

  • Route A: Reaction of sodium 2-ethyl-1-hexoxide with a tert-butyl halide.

  • Route B: Reaction of sodium tert-butoxide with a 1-halo-2-ethylhexane.

Route A is highly disfavored because tert-butyl halides are tertiary and will predominantly undergo elimination (E2) in the presence of a strong base like an alkoxide, yielding isobutylene instead of the desired ether.[3] Therefore, Route B, which utilizes a primary alkyl halide (or a derivative with a good leaving group), is the mechanistically sound approach for an SN2 reaction.[4]

The chosen synthetic pathway involves the deprotonation of the precursor alcohol, 2-ethyl-1-hexanol, using a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide.[5] This alkoxide then acts as a nucleophile, attacking a suitable electrophile such as tert-butyl bromide in an SN2 fashion. However, a more practical approach to introduce the tert-butyl group, which still avoids the issues of elimination with tertiary halides, is to use a reagent that can deliver the tert-butoxy group to the alkoxide. A common and effective method is the reaction of the alcohol with isobutylene in the presence of a strong acid catalyst. For the purpose of this guide, we will focus on the Williamson ether synthesis using a primary halide derived from 2-ethyl-1-hexanol.

Synthesis of the Precursor: 2-Ethyl-1-hexanol

2-Ethyl-1-hexanol is a common industrial chemical, but for laboratory-scale synthesis, it can be prepared via the Guerbet reaction from n-butanol or through an aldol condensation of n-butyraldehyde followed by hydrogenation.[6][7] The aldol condensation route is a classic and reliable method.

Reaction Scheme:

G cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation Butyraldehyde_1 2 x n-Butyraldehyde Intermediate 2-Ethyl-2-hexenal Butyraldehyde_1->Intermediate NaOH, H₂O, Δ Intermediate_2 2-Ethyl-2-hexenal Product 2-Ethyl-1-hexanol Intermediate_2->Product H₂, Ni or Pd/C G cluster_ms Mass Spectrometry Fragmentation M [C₁₂H₂₆O]⁺˙ (m/z 186) frag1 [C₈H₁₇O]⁺ (m/z 129) M->frag1 - •C₄H₉ frag2 [C₄H₉]⁺ (m/z 57, base peak) M->frag2 α-cleavage

Sources

physical and chemical properties of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-[(1,1-dimethylethoxy)methyl]heptane

Introduction

This compound, an aliphatic ether, presents a unique combination of a linear C7 alkyl chain and a bulky tert-butyl ether group. This structure imparts specific physicochemical properties, such as moderate volatility, low polarity, and general chemical inertness, making it a compound of interest for professionals in chemical synthesis and materials science.[1][2] As a solvent, its characteristics suggest utility in dissolving non-polar organic compounds, while its functionalized structure indicates potential as a chemical intermediate or building block.[1][2] This guide provides a comprehensive technical overview of its known properties, expected analytical characteristics, reactivity, and safe handling protocols, synthesized from available data and the established principles of organic chemistry.

Part 1: Chemical Identity and Structure

The unambiguous identification of a chemical substance is foundational to all scientific research. This compound is classified as a mixed, unsymmetrical ether, as the two alkyl groups attached to the oxygen atom are different.[3] Its identity is defined by a variety of standardized nomenclature and registry systems.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 3-[(2-methylpropan-2-yl)oxymethyl]heptane [4]
CAS Number 83704-03-4 [1][4]
Synonyms 3-tert-Butoxymethyl-heptane; Tert-Butyl 2-Ethylhexyl Ether [1]
Molecular Formula C₁₂H₂₆O [1][4]
Molecular Weight 186.33 g/mol [4]
InChI InChI=1S/C12H26O/c1-6-8-9-11(7-2)10-13-12(3,4)5/h11H,6-10H2,1-5H3 [1][4]
InChIKey JATPQYIRMHQKTK-UHFFFAOYSA-N [1][4]

| SMILES | CCCCC(CC)COC(C)(C)C |[1][4] |

The structure features a heptane backbone substituted at the C3 position with a tert-butoxymethyl group. The bulky tert-butyl group introduces significant steric hindrance around the ether oxygen, which influences the molecule's physical properties and chemical reactivity.[1]

Caption: 2D Structure of this compound.

Part 2: Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. As an ether, it lacks the ability to act as a hydrogen-bond donor, leading to a lower boiling point compared to an alcohol of similar molecular weight.[3][5] However, the C-O-C ether linkage imparts a slight dipole moment, allowing it to act as a hydrogen-bond acceptor and affording minimal solubility in protic solvents like water.[6][7] The long alkyl chain dominates its character, making it highly soluble in non-polar organic solvents.[1]

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Clear, colorless liquid; faint odor [2]
Boiling Point 201.7 °C at 760 mmHg [2][8]
Density 0.798 g/cm³ [2][8]
Flash Point 63.2 °C [2][8]
Vapor Pressure 0.432 mmHg at 25 °C [2]
Refractive Index 1.422 [2][8]
Water Solubility Insoluble [2]

| LogP (XLogP3) | 4.6 |[4] |

These properties suggest a compound with moderate volatility and combustibility, suitable for applications where a high-boiling, non-polar solvent is required.[2]

Part 3: Spectroscopic and Analytical Characterization

While specific spectral data for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic signatures. A standard workflow for characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR ¹H & ¹³C NMR (CDCl₃ solvent) Sample->NMR IR FT-IR (Neat liquid film) Sample->IR MS GC-MS (EI mode) Sample->MS Structure Confirm Structure: - Functional Groups - Connectivity - Molecular Weight NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Characterization.

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to provide a clear map of the proton environments.

  • ~1.19 ppm (singlet, 9H): The nine equivalent protons of the three methyl groups on the tert-butyl moiety. This sharp, strong singlet is a hallmark of the tert-butoxy group.[9]

  • ~3.30 ppm (multiplet, 2H): The two protons of the methylene group (-CH₂-) directly attached to the ether oxygen.

  • ~0.8-1.6 ppm (complex multiplets, 15H): A series of overlapping signals corresponding to the protons of the heptane backbone, including the two terminal methyl groups. The complexity arises from diastereotopic protons and complex spin-spin coupling.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments.

  • ~72-73 ppm (quaternary C): The quaternary carbon of the tert-butyl group, -O-C (CH₃)₃.[9]

  • ~28-29 ppm (methyl C): The three equivalent methyl carbons of the tert-butyl group, -O-C(CH₃ )₃.[9]

  • Other Signals: A series of signals in the aliphatic region (~14-70 ppm) corresponding to the eight distinct carbons of the 3-(methyl)heptane portion of the molecule.

Expected Infrared (IR) Spectrum

The IR spectrum is primarily used to identify functional groups.

  • 2850-3000 cm⁻¹ (strong, sharp): C-H stretching vibrations from the numerous sp³-hybridized carbons of the alkyl groups.

  • ~1100-1200 cm⁻¹ (strong, sharp): The most diagnostic peak, corresponding to the C-O-C asymmetric stretching of the ether functional group.[9]

  • Absence of O-H stretch: Critically, there will be no broad absorption band in the 3200-3600 cm⁻¹ region, confirming the absence of hydroxyl impurities and the successful formation of the ether.[9]

Expected Mass Spectrum (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 186 would be expected. Key fragmentation patterns would likely include:

  • Loss of a tert-butyl radical (•C(CH₃)₃): A prominent peak at m/z = 129, corresponding to the [M - 57]⁺ fragment.

  • Formation of the tert-butyl cation: A stable cation peak at m/z = 57.

Part 4: Chemical Reactivity and Stability

Aliphatic ethers are known for their relative chemical inertness, a property that makes them excellent solvents for a variety of organic reactions.[5][10] this compound is expected to share this characteristic. It is stable to most bases, mild acids, and common oxidizing and reducing agents.

Autoxidation

The most significant chemical reactivity concern for ethers is autoxidation. In the presence of oxygen and light, ethers can form hydroperoxides and dialkyl peroxides, which are unstable and can decompose explosively, especially upon heating or concentration.[5]

G Ether R-CH₂-O-R' Radical R-ĊH-O-R' Ether->Radical Peroxy R-CH(OO•)-O-R' Radical->Peroxy + O₂ Hydroperoxide R-CH(OOH)-O-R' Peroxy->Hydroperoxide + R-CH₂-O-R' Hydroperoxide->Radical Propagation Oxygen O₂ Initiator Light, Heat (Initiator) Initiator->Ether H• abstraction Ether2 R-CH₂-O-R'

Sources

An In-depth Technical Guide to 3-[(1,1-dimethylethoxy)methyl]heptane: Nomenclature, Properties, Synthesis, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the aliphatic ether 3-[(1,1-dimethylethoxy)methyl]heptane, designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the precise structural interpretation based on IUPAC nomenclature, outline its key physicochemical properties, present a robust synthetic protocol, and detail a self-validating system for its structural confirmation through modern spectroscopic techniques.

Decoding the Structure: IUPAC Nomenclature and Molecular Identity

The name this compound precisely describes the molecule's connectivity according to the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] A logical breakdown of the name reveals the core structure and its substituents.

  • Parent Hydride: The suffix "-heptane" identifies the longest continuous carbon chain, which consists of seven carbon atoms.

  • Substituent Location: The number "3-" indicates that a substituent is attached to the third carbon atom of the heptane chain.

  • Primary Substituent: The term "methyl" within the brackets signifies a one-carbon methylene bridge (-CH₂-) attached to the heptane backbone at position 3.

  • Complex Substituent: The core of the substituent is described within the parentheses: "(1,1-dimethylethoxy)". This is an alkoxy group, specifically a tert-butoxy group, where an oxygen atom is connected to a tert-butyl group. The nomenclature "1,1-dimethylethyl" is the systematic way to name the tert-butyl group, indicating two methyl groups on the first carbon of an ethyl chain.

Therefore, the structure is a seven-carbon chain with a methyl group at the third carbon, which is in turn connected to the oxygen of a tert-butoxy group. This compound is also known by synonyms such as 3-(tert-Butoxymethyl)heptane and Tert-Butyl 2-Ethylhexyl Ether.[4][5]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this ether are dictated by its molecular structure, which includes a bulky, nonpolar alkyl chain and a sterically hindered ether linkage.[4][5] These features result in a compound with low polarity and water solubility, characteristic of many aliphatic ethers.[6]

PropertyValueSource
Molecular Formula C₁₂H₂₆O[6]
Molecular Weight 186.34 g/mol [6]
Boiling Point 201.7°C at 760 mmHg
Density 0.798 g/cm³
Refractive Index 1.422
Vapor Pressure 0.432 mmHg at 25°C
Flash Point 63.2°C
Solubility Insoluble in water
Appearance Clear, colorless liquid

Synthesis via Williamson Ether Synthesis

The most logical and widely applied method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis.[3] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[2][3]

Causality of Synthetic Design:

To synthesize this target molecule, there are two possible disconnection approaches:

  • Route A: 2-ethylhexyl alkoxide + tert-butyl halide

  • Route B: tert-butoxide + 2-ethylhexyl halide

The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon. Tert-butyl halides are tertiary halides and will almost exclusively undergo elimination (E2) in the presence of a strong base/nucleophile like an alkoxide. Therefore, Route A is not viable .

Route B is the preferred pathway. It utilizes the less sterically hindered primary carbon of a 2-ethylhexyl halide as the electrophile and the sterically hindered but highly nucleophilic tert-butoxide. Although the tert-butoxide is bulky, the attack occurs on a primary carbon, making the Sₙ2 reaction feasible.

Williamson_Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps Reactant1 2-Ethylhexan-1-ol Step1 Deprotonation: Formation of Sodium 2-ethylhexoxide Reactant1->Step1 in THF Reactant2 Sodium Hydride (NaH) Reactant2->Step1 Reactant3 1-chloro-2-ethylhexane Reactant4 Potassium tert-butoxide Step2 Nucleophilic Attack (SN2): Alkoxide + tert-butyl source Reactant4->Step2 Alternative Nucleophile Step1->Step2 Sodium 2-ethylhexoxide Step3 Work-up: Aqueous quench and extraction Step2->Step3 Step4 Purification: Distillation Step3->Step4 Product This compound Step4->Product

Caption: Workflow for the synthesis of the target ether.

Experimental Protocol:

Materials:

  • 2-Ethylhexan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexane to remove mineral oil. Suspend the NaH in anhydrous THF (approx. 5 mL per gram of NaH).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-ethylhexan-1-ol (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Sₙ2 Reaction: Cool the resulting sodium 2-ethylhexoxide suspension back to 0 °C.

  • Add tert-butyl bromide (1.1 equivalents) dropwise.

  • After addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield the pure this compound.

Structural Elucidation and Verification: A Spectroscopic Approach

A self-validating system for confirming the structure of the synthesized product relies on a combination of spectroscopic methods. Each technique provides complementary information, leading to an unambiguous structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present. For the target ether, the key diagnostic feature is the C-O stretching vibration. The absence of a strong, broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol is a crucial indicator of a successful reaction.

  • Expected Absorptions:

    • C-O Stretch: A strong, characteristic absorption band in the 1150-1050 cm⁻¹ region.

    • C-H Stretch (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. Key features to expect include:

  • A large singlet integrating to 9 protons for the chemically equivalent methyl groups of the tert-butyl group, expected around δ 1.2 ppm .

  • The two protons of the -CH₂-O- group will be deshielded by the adjacent oxygen and are expected to appear as a doublet around δ 3.3-3.5 ppm .

  • The methine proton (-CH-) at position 3 will be a multiplet further downfield than a typical alkane methine due to the proximity of the ether linkage.

  • The remaining methylene (-CH₂-) and methyl (-CH₃) protons of the 2-ethylhexyl moiety will appear in the typical upfield region of δ 0.8-1.6 ppm , with complex splitting patterns due to diastereotopicity.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments.

  • The quaternary carbon of the tert-butyl group will appear around δ 72-75 ppm .

  • The three equivalent methyl carbons of the tert-butyl group will produce a single strong signal around δ 27-29 ppm .

  • The carbon of the -CH₂-O- group will be significantly deshielded, appearing around δ 65-70 ppm .

  • The remaining carbons of the heptane chain will appear in the upfield alkane region (δ 10-40 ppm ).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its structure. Under electron ionization (EI), ethers undergo characteristic fragmentation pathways.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 186) may be observed, though it might be weak or absent in aliphatic ethers.

  • α-Cleavage: The most common fragmentation for ethers is cleavage of the C-C bond alpha to the oxygen atom. For this molecule, the most favorable α-cleavage would be the loss of a butyl radical from the heptane chain, leading to a stable oxonium ion.

  • Loss of tert-butyl cation: A very prominent peak is expected at m/z = 57 , corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺. Cleavage of the C-O bond can also lead to the loss of a tert-butoxy radical, resulting in a fragment at m/z = 113.

MS_Fragmentation Molecule [C₁₂H₂₆O]⁺˙ m/z = 186 Fragment1 Loss of C₄H₉˙ (butyl radical) Molecule->Fragment1 α-cleavage Fragment2 Loss of (CH₃)₃CO˙ (tert-butoxy radical) Molecule->Fragment2 C-O cleavage Fragment3 Formation of tert-butyl cation Molecule->Fragment3 Rearrangement Ion1 [C₈H₁₇O]⁺ m/z = 129 Fragment1->Ion1 Ion2 [C₈H₁₇]⁺ m/z = 113 Fragment2->Ion2 Ion3 [(CH₃)₃C]⁺ m/z = 57 Fragment3->Ion3

Caption: Plausible mass spectrometry fragmentation pathways.

By integrating the findings from these complementary analytical techniques, a researcher can confidently confirm the synthesis and purity of this compound, ensuring the integrity of their experimental results.

References

  • LookChem. (n.d.). Cas 83704-03-4, this compound. Retrieved from [Link]

  • IUPAC. (2019). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. Retrieved from [Link]

  • University of Connecticut. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 3-((1,1-Dimethylethoxy)methyl)heptane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 3-[(1,1-dimethylethoxy)methyl]heptane, a branched ether with potential applications as a solvent and intermediate in various chemical syntheses.[1][2] In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and draws analogies to structurally related compounds, such as tert-butyl ethers, to elucidate its physicochemical properties.[3][4] Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of its solubility profile and stability under various stress conditions, empowering researchers to generate robust and reliable data for their specific applications. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction and Molecular Overview

This compound (CAS 83704-03-4) is an organic molecule characterized by a heptane backbone substituted with a tert-butoxymethyl group.[2][5] Its structure combines a long, non-polar alkyl chain with a sterically hindered ether functionality. This unique combination of a bulky tert-butyl group and a flexible heptyl chain dictates its physical and chemical properties, influencing its behavior as a solvent and its stability in different chemical environments.[2] Understanding these properties is crucial for its effective application in coatings, adhesives, cleaning products, and as a potential intermediate in pharmaceutical and chemical manufacturing.[1]

Key Molecular Features:

  • Molecular Formula: C₁₂H₂₆O[1][5]

  • Molecular Weight: 186.34 g/mol [5][]

  • Structure: A central heptane chain with a tert-butoxy group attached to a methylene bridge at the 3-position. This structure results in significant steric hindrance around the ether oxygen.

Below is a diagram illustrating the logical relationship between the structural components of this compound and its predicted physicochemical properties.

Caption: Relationship between molecular structure and predicted properties.

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its application, formulation, and purification. Based on its structure, the solubility of this compound can be predicted as follows:

  • Aqueous Solubility: The long heptane chain imparts a significant non-polar character to the molecule, making it largely hydrophobic. Therefore, it is predicted to have very low solubility in water.[1][2] This is consistent with other tert-butyl ethers like methyl tert-butyl ether (MTBE), which is only sparingly soluble in water.[3]

  • Solubility in Organic Solvents: Due to its predominantly non-polar nature, this compound is expected to be readily soluble in a wide range of non-polar and moderately polar organic solvents. This includes alkanes (e.g., hexane, cyclohexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). Its ether functionality may also allow for some solubility in more polar solvents like alcohols and other ethers, such as ethanol and diethyl ether.[4][7]

Experimental Protocol for Solubility Determination

To empirically determine the solubility profile, a systematic approach using a variety of solvents is recommended. This protocol is designed to provide a comprehensive understanding of the compound's solubility characteristics.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

    • Seal the vials and place them in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed to let any undissolved compound settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the withdrawn sample to remove any suspended microparticles.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in a suitable solvent.

    • Analyze the saturated solutions and calibration standards using a validated HPLC method.

    • Determine the concentration of the compound in each saturated solution from the calibration curve.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

SolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25 °C)
Water10.2Very LowTo be determined
Methanol5.1ModerateTo be determined
Ethanol4.3HighTo be determined
Acetone5.1HighTo be determined
Ethyl Acetate4.4HighTo be determined
Dichloromethane3.1Very HighTo be determined
Toluene2.4Very HighTo be determined
Hexane0.1Very HighTo be determined

Stability Profile and Degradation Pathways

The stability of this compound is a key consideration for its storage, handling, and use in chemical processes. The tert-butyl group is expected to confer significant stability to the ether linkage.

  • Oxidative Stability: Unlike simple ethers such as diethyl ether, which are prone to forming explosive peroxides upon exposure to air and light, tert-butyl ethers exhibit a much lower tendency for such autoxidation.[3][9][10] The steric hindrance provided by the bulky tert-butyl group protects the adjacent C-H bonds from radical abstraction, which is the initial step in peroxide formation.[11]

  • Thermal Stability: The C-O bond in ethers is generally strong, suggesting good thermal stability under normal conditions. The boiling point of this compound is reported to be 201.7 °C at 760 mmHg, indicating it can withstand elevated temperatures to some extent.[1]

  • Photostability: While specific photostability data is unavailable, aliphatic ethers do not possess chromophores that absorb significantly in the near-UV and visible regions, suggesting a degree of photostability. However, photolytic degradation in the presence of photosensitizers cannot be ruled out.

  • pH Stability:

    • Basic and Neutral Conditions: Ethers are generally stable under basic and neutral conditions.[11] The C-O bond is not susceptible to nucleophilic attack unless the oxygen is protonated.

    • Acidic Conditions: The ether oxygen can be protonated by strong acids, making the C-O bond susceptible to cleavage.[12][13] For tert-butyl ethers, this cleavage typically proceeds via an Sₙ1 mechanism due to the formation of a stable tert-butyl carbocation.[12] The expected degradation products in the presence of a strong acid (e.g., HCl, H₂SO₄) would be tert-butanol and 3-(hydroxymethyl)heptane.[14][15]

Forced Degradation Studies: An Experimental Workflow

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[16][17][18] The following workflow outlines a comprehensive approach to stress testing this compound.

cluster_stress Stress Conditions A This compound Sample B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Analysis of Stressed Samples (HPLC, LC-MS) B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Elucidation of Degradation Pathways H->I J Development of Stability-Indicating Method I->J

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid or liquid sample to dry heat (e.g., 80 °C).[17]

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis:

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products.

    • Utilize LC-MS to identify the mass of the degradation products, aiding in their structural elucidation.

  • Data Interpretation:

    • Quantify the degradation of the parent compound and the formation of degradation products over time.

    • Propose degradation pathways based on the identified products.

Conclusion

This compound is predicted to be a hydrophobic, water-insoluble compound with good solubility in a range of organic solvents. Its sterically hindered tert-butyl ether structure suggests a high degree of stability against oxidative degradation and peroxide formation. The primary degradation pathway is anticipated to be acid-catalyzed cleavage. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the solubility and stability of this compound, ensuring its effective and safe application in drug development and other scientific endeavors.

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An In-depth Technical Guide to tert-Butyl 2-Ethylhexyl Ether: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Historical Context and Developmental Rationale

The exploration of ethers as fuel additives gained significant momentum in the latter half of the 20th century, driven by the need to replace lead-based anti-knocking agents and to meet increasingly stringent emissions regulations.[1][2][3] Compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) became prominent as octane boosters and oxygenates, which promote more complete fuel combustion.[1][2] The development of higher molecular weight ethers, such as tert-amyl methyl ether (TAME), followed as researchers sought to optimize fuel properties like vapor pressure and energy density.[2]

The synthesis of tert-butyl 2-ethylhexyl ether likely emerged from this ongoing research into fuel ethers. The combination of a bulky tert-butyl group and a larger 2-ethylhexyl group suggests an interest in creating a high-octane, low-volatility oxygenate. The branched structure of the 2-ethylhexyl group could also contribute to favorable blending properties and solubility in gasoline and diesel fuel bases. The primary challenge in its synthesis lies in overcoming the steric hindrance associated with the tertiary butyl group, a common hurdle in the preparation of such ethers.[4][5]

Synthesis Methodologies

The synthesis of the sterically hindered tert-butyl 2-ethylhexyl ether presents a notable challenge in organic chemistry. Two primary synthetic routes are plausible: the Williamson ether synthesis and the acid-catalyzed addition of isobutylene to 2-ethylhexanol.

Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of ether preparation since its development by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[6][7] However, for the synthesis of a tertiary ether like tert-butyl 2-ethylhexyl ether, the traditional approach is not viable due to the high propensity of tertiary alkyl halides to undergo elimination reactions in the presence of a strong base.[6][8]

A more feasible Williamson-type approach involves the reaction of a more sterically accessible alkyl halide with a bulky alkoxide. In this case, 2-ethylhexyl halide would be reacted with potassium tert-butoxide.

Materials:

  • 2-Ethylhexyl bromide

  • Potassium tert-butoxide

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide in anhydrous DMF.

  • Slowly add 2-ethylhexyl bromide to the stirred solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Causality of Experimental Choices:

  • Choice of Alkoxide and Halide: To favor the SN2 pathway and minimize the competing E2 elimination, the less sterically hindered primary halide (2-ethylhexyl bromide) is used with the bulky alkoxide (potassium tert-butoxide).[8]

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the ionic alkoxide and to accelerate the SN2 reaction.[9]

  • Temperature: Moderate heating is applied to increase the reaction rate, but excessive temperatures are avoided to minimize elimination byproducts.

Diagram of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Ethylhexyl_Bromide 2-Ethylhexyl Bromide Reaction_Vessel Reaction in Anhydrous DMF/DMSO 2_Ethylhexyl_Bromide->Reaction_Vessel Potassium_tert_Butoxide Potassium tert-Butoxide Potassium_tert_Butoxide->Reaction_Vessel Quenching Quench with aq. NH4Cl Reaction_Vessel->Quenching Heat Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Distillation Fractional Distillation Drying->Distillation Product tert-Butyl 2-Ethylhexyl Ether Distillation->Product

Caption: Workflow for the synthesis of tert-butyl 2-ethylhexyl ether via the Williamson ether synthesis.

Acid-Catalyzed Addition of Isobutylene to 2-Ethylhexanol

A more direct and industrially scalable method for preparing tert-butyl ethers is the acid-catalyzed addition of an alcohol to isobutylene.[10][11] This method avoids the use of alkyl halides and strong bases.

Materials:

  • 2-Ethylhexanol

  • Isobutylene (gas or liquid)

  • Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

  • An inert solvent (e.g., hexane)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure-resistant reactor equipped with a stirrer and a cooling system, charge 2-ethylhexanol, the acid catalyst, and the inert solvent.

  • Cool the reactor to a low temperature (e.g., 0-10 °C).

  • Slowly introduce isobutylene into the stirred reaction mixture, maintaining the temperature.

  • Allow the reaction to proceed until the desired conversion is achieved, monitoring by gas chromatography (GC).

  • Neutralize the catalyst by washing the reaction mixture with a sodium bicarbonate solution.

  • Separate the organic layer and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the product by fractional distillation under reduced pressure.

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst is required to protonate the isobutylene, forming a stable tert-butyl carbocation, which then acts as an electrophile.[10] Solid acid catalysts like Amberlyst-15 are often preferred for ease of separation and reusability.

  • Temperature: The reaction is typically carried out at low temperatures to control the exothermicity and to minimize side reactions, such as the polymerization of isobutylene.

  • Pressure: If using gaseous isobutylene, the reaction is conducted under pressure to increase its concentration in the liquid phase.

Diagram of Acid-Catalyzed Addition Workflow:

Acid_Catalyzed_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Ethylhexanol 2-Ethylhexanol Reactor Reaction in Inert Solvent 2_Ethylhexanol->Reactor Isobutylene Isobutylene Isobutylene->Reactor Acid_Catalyst Acid Catalyst Acid_Catalyst->Reactor Neutralization Neutralize with NaHCO3 Reactor->Neutralization Low Temperature Washing Wash with Water Neutralization->Washing Drying Dry over Na2SO4 Washing->Drying Distillation Fractional Distillation Drying->Distillation Product tert-Butyl 2-Ethylhexyl Ether Distillation->Product

Caption: Workflow for the synthesis of tert-butyl 2-ethylhexyl ether via acid-catalyzed addition.

Physicochemical Properties

The physicochemical properties of tert-butyl 2-ethylhexyl ether are crucial for understanding its behavior as a potential fuel additive and for designing appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C12H26O[12]
Molecular Weight 186.34 g/mol [12]
Appearance Likely a colorless liquidInferred
Boiling Point Not explicitly found-
Density Not explicitly found-
Solubility in Water Expected to be lowInferred from similar ethers[2]
Spectroscopic Data Mass spectrum available[12]

Note: Explicit experimental data for boiling point and density were not found in the surveyed literature. These properties would need to be determined experimentally.

Applications as a Fuel Additive

The primary potential application for tert-butyl 2-ethylhexyl ether is as a fuel additive, particularly in diesel and gasoline formulations.

Role as an Oxygenate and Octane Booster

Like other fuel ethers, tert-butyl 2-ethylhexyl ether contains an oxygen atom, which can lead to more complete combustion and a reduction in carbon monoxide and unburned hydrocarbon emissions.[1] The highly branched tert-butyl group is known to contribute to a high octane number, which is a measure of a fuel's resistance to knocking in spark-ignition engines.[2][3] While ethers derived from heavier olefins have been suggested to have a less significant impact on octane compared to their lighter counterparts, specific isomers can still be effective.[13]

Potential in Diesel Fuel

The addition of oxygenates to diesel fuel is an area of active research aimed at reducing particulate matter (smoke) emissions.[14] Ethers like ETBE have been shown to be effective in this regard.[14][15] Tert-butyl 2-ethylhexyl ether, with its long alkyl chain, would likely have good miscibility with diesel fuel. However, its impact on the cetane number, a critical parameter for diesel fuel ignition quality, would need to be thoroughly evaluated. Some studies have investigated the use of other peroxides and nitrates containing the 2-ethylhexyl group as cetane improvers.[16][17]

Safety and Toxicity

Due to the limited publicly available data specifically for tert-butyl 2-ethylhexyl ether, a comprehensive toxicological profile cannot be provided. The safety information presented here is based on general knowledge of similar ethers and should be treated with caution. It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.

It is crucial to distinguish tert-butyl 2-ethylhexyl ether from structurally similar but functionally different compounds for which more safety data is available, such as tert-butyl peroxy-2-ethylhexanoate and tert-butylperoxy 2-ethylhexyl carbonate . These are organic peroxides and present significantly different hazards, including being thermally unstable and potentially explosive.[18][19][20][21]

General Precautions for Handling Ethers:

  • Flammability: Ethers are generally flammable. Keep away from heat, sparks, and open flames.[22]

  • Peroxide Formation: Some ethers can form explosive peroxides upon exposure to air and light. While this is more common with ethers containing a hydrogen on the alpha-carbon, it is good practice to store all ethers in airtight containers, protected from light.

  • Inhalation: Avoid inhaling vapors, as they can cause respiratory irritation and may have narcotic effects.[22]

  • Skin and Eye Contact: May cause skin and eye irritation.[22]

A thorough safety assessment, including the generation of a Safety Data Sheet (SDS) with comprehensive toxicological and ecotoxicological data, would be required before any large-scale production or application of tert-butyl 2-ethylhexyl ether.

Conclusion

Tert-butyl 2-ethylhexyl ether represents a logical extension of the research into higher molecular weight fuel ethers. While its specific discovery and a detailed characterization are not well-documented in publicly accessible sources, its synthesis is achievable through established organic chemistry principles, albeit with challenges related to steric hindrance. Its potential as a fuel additive is promising, offering the benefits of an oxygenate and a potential octane booster with low volatility. However, a comprehensive evaluation of its performance in modern engines and a thorough assessment of its safety and environmental impact are necessary before it can be considered for widespread use.

References

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An In-depth Technical Guide to 3-(tert-Butoxymethyl)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The scientific literature on 3-(tert-Butoxymethyl)heptane (CAS No. 83704-03-4) is notably sparse. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on established principles of organic chemistry and data extrapolated from structurally analogous compounds. The protocols and analyses presented herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

3-(tert-Butoxymethyl)heptane is a branched aliphatic ether. Its structure consists of a heptane backbone substituted at the 3-position with a tert-butoxymethyl group. This combination of a flexible seven-carbon chain and a bulky, sterically hindered tert-butyl ether moiety suggests a molecule with low polarity, good solubility in non-polar organic solvents, and a relatively low boiling point for its molecular weight. While its specific applications are not documented in peer-reviewed literature, its structure is suggestive of potential use as a non-polar solvent, a fuel additive, or as a synthetic intermediate where a bulky, non-reactive group is required.

The primary challenge in working with this molecule is the lack of published experimental data. Therefore, this guide will focus on providing a predictive and theoretical framework for its synthesis, characterization, and handling.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-(tert-Butoxymethyl)heptane. These values are estimated based on its structure and the known properties of similar ethers and branched alkanes.[1][2][3]

PropertyPredicted Value / CharacteristicRationale
CAS Number 83704-03-4[4][5]
Molecular Formula C₁₂H₂₆O[4][5]
Molecular Weight 186.34 g/mol [4][5]
Appearance Colorless liquidTypical for simple aliphatic ethers.[2]
Boiling Point ~190-210 °CLower than the corresponding alcohol (2-ethyl-1-hexanol, ~184 °C) but higher than alkanes of similar mass due to slight polarity. The branched structure will lower the boiling point compared to a linear isomer.
Density ~0.8 g/mLSlightly less dense than water, typical for aliphatic ethers.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., hexane, diethyl ether, acetone).The large non-polar alkyl groups dominate the molecule's character, making it hydrophobic.[2][3]
Polarity LowThe C-O-C bond introduces a slight dipole moment, but the overall molecule is dominated by non-polar hydrocarbon chains.[6]

Proposed Synthesis Pathway: Williamson Ether Synthesis

The most logical and established method for preparing an ether like 3-(tert-Butoxymethyl)heptane is the Williamson ether synthesis.[7] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[8]

Causality of Experimental Choice: For the synthesis of a tert-butyl ether, it is crucial that the tert-butyl group is introduced as the alkoxide, and the other alkyl group is the halide. The reverse approach—using a primary alkoxide and a tert-butyl halide—is doomed to fail, as the sterically hindered tertiary halide will undergo an E2 elimination reaction almost exclusively, yielding isobutylene gas instead of the desired ether.[9][10] Therefore, the recommended pathway involves the reaction of potassium tert-butoxide with 3-(bromomethyl)heptane.

Caption: Proposed Williamson ether synthesis for 3-(tert-Butoxymethyl)heptane.

Experimental Protocol (Proposed)

This protocol is a self-validating system. Success is determined by the consumption of starting materials (monitored by TLC or GC) and the appearance of a new, less polar product.

Materials:

  • Potassium tert-butoxide (t-BuOK)

  • 3-(Bromomethyl)heptane (or 3-(chloromethyl)heptane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask via cannula or syringe. Stir the suspension under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 3-(bromomethyl)heptane (1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the stirring suspension of potassium tert-butoxide at room temperature over 20 minutes.

    • Expert Insight: The dropwise addition helps to control any potential exotherm and minimizes side reactions. Anhydrous conditions are critical as potassium tert-butoxide is a strong base and will readily react with any water present.[11]

  • Reaction: After the addition is complete, gently heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting alkyl halide.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a non-polar eluent such as hexane) to yield pure 3-(tert-Butoxymethyl)heptane.

Anticipated Spectroscopic Characterization

For a researcher who successfully synthesizes this compound, the following spectroscopic data would be expected for structural verification.

  • ¹H NMR: The proton NMR spectrum should exhibit several key signals. A sharp, prominent singlet integrating to 9 protons will appear around δ 1.2-1.3 ppm, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[5][12] The two protons of the methylene group attached to the ether oxygen (-O-CH₂ -) are expected to appear as a doublet or multiplet around δ 3.2-3.4 ppm. The remaining signals for the heptane backbone will be complex multiplets in the upfield region (δ 0.8-1.6 ppm), with the terminal methyl groups appearing as triplets around δ 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide definitive structural confirmation. The quaternary carbon of the tert-butyl group is expected around δ 72-75 ppm, with the three equivalent methyl carbons of the tert-butyl group appearing as a strong signal around δ 27-29 ppm.[5][12] The carbon of the methylene group adjacent to the ether oxygen (-O-C H₂-) should resonate in the δ 65-75 ppm range. The remaining carbons of the heptane chain will appear in the δ 10-40 ppm region.

  • Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum will be a strong, broad C-O stretching band in the region of 1070-1150 cm⁻¹.[4][13] The spectrum will also be dominated by C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1365 cm⁻¹ and 1465 cm⁻¹. The absence of a broad O-H stretch above 3200 cm⁻¹ would confirm the complete conversion of any alcohol precursor.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z 186. A characteristic and likely prominent peak would be observed at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) resulting from the fragmentation of the ether linkage. Another significant fragment would arise from the loss of a tert-butyl group (M-57).

Potential Research Applications and Future Directions

Given its structure, 3-(tert-Butoxymethyl)heptane could be investigated in several areas:

  • Specialty Solvent: Its branched structure and low polarity might make it a useful solvent for specific organic reactions, particularly those involving non-polar reagents or requiring a solvent with a specific boiling point and low reactivity.[14]

  • Fuel and Lubricant Additive: Branched ethers are sometimes used as fuel oxygenates or additives to improve combustion properties or lubrication. The properties of this specific molecule in such applications are unknown and could be a subject of study.

  • Synthetic Building Block: The tert-butyl ether can serve as a protecting group for the primary alcohol (3-(hydroxymethyl)heptane). While other protecting groups are more common, the specific steric and electronic properties of this group might be advantageous in a multi-step synthesis.

Safety, Handling, and Storage

As an aliphatic ether, 3-(tert-Butoxymethyl)heptane should be handled with significant care, assuming it possesses hazards similar to compounds like diethyl ether or MTBE.[15][16]

  • Flammability: EXTREMELY FLAMMABLE. The compound is expected to be a flammable liquid with a low flash point. All handling should be conducted in a chemical fume hood, away from open flames, hot plates, and other sources of ignition. Measures to prevent static discharge, such as grounding equipment, should be employed.[15]

  • Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[16] Containers should be dated upon opening and stored tightly sealed under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool, and well-ventilated area, preferably in a flammable storage cabinet.[15]

  • Toxicity and Exposure: Assumed to be harmful if inhaled or swallowed. Vapors may cause drowsiness or dizziness. It may also be a skin and eye irritant.[16]

    • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves for splash protection, replaced frequently).[17]

  • Spill and Disposal: In case of a spill, eliminate all ignition sources and absorb the material with an inert absorbent (e.g., sand or vermiculite).[15] Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

References

  • Filo. (2025, July 25). How do you prepare t-butyl-ethyl ether by using Williamson synthesis?
  • Quora. (2018, June 24). Why can't tert-butyl ether be prepared by Williamson synthesis?
  • Protheragen. 3-(Tert-Butoxymethyl)Heptane.
  • Gentaur Distribution US, UK & Europe. 3- (Tert-Butoxymethyl) Heptane | GNT-ST-48716.
  • SpectraBase. tert-Butyl ether.
  • University of St Andrews. (2024, July 22). Ethers | Health & Safety.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Mild and Efficient Method for Prepar
  • YouTube. (2013, October 1).
  • ChemicalBook. tert-Butyl methyl ether synthesis.
  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure.
  • Wikipedia. Williamson ether synthesis.
  • ChemicalBook. tert-Butyl ethyl ether(637-92-3)IR1.
  • NIST WebBook. sec-Butyl tert-butyl ether.
  • Organic Syntheses. PHENYL t-BUTYL ETHER.
  • Google Patents. US4071567A - Process for the production of methyl tert-butyl ether.
  • Open Library Publishing Platform. 23.6 Ethers – Structure and Naming.
  • ResearchGate. (2025, August 7).
  • GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers.
  • University of California, San Diego. Use of Ether - Environment, Health & Safety.
  • 8.1 NAMES AND PHYSICAL PROPERTIES OF ETHERS.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • Sigma-Aldrich. (2025, July 30).
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  • Columbia University. The Safe Use of Pyrophoric Reagents.

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Theoretical Calculations for the Properties of 3-[(1,1-dimethylethoxy)methyl]heptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research and drug development, the ability to accurately predict the physicochemical and spectroscopic properties of novel molecular entities is paramount. This guide provides a comprehensive technical overview of the theoretical methodologies employed to characterize 3-[(1,1-dimethylethoxy)methyl]heptane, an aliphatic ether with potential applications in various chemical industries.[1][2][3] By leveraging high-level computational chemistry, we can elucidate structural, energetic, and spectroscopic features of this molecule, offering valuable insights that complement and guide experimental studies.

This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of computational chemistry. We will delve into the rationale behind the selection of theoretical models, provide a detailed workflow for the calculations, and present the predicted properties in a clear and accessible format. The core of this guide is built upon the principles of scientific integrity, ensuring that the described protocols are robust and the results are validated against known experimental data for analogous structures.

Molecular Structure and Physicochemical Properties

This compound, also known as tert-butyl 2-ethylhexyl ether, is a branched aliphatic ether with the chemical formula C12H26O.[1][2] Its structure features a heptane backbone with a tert-butoxymethyl substituent at the third carbon position. The presence of the bulky tert-butyl group and the ether linkage significantly influences its physical and chemical characteristics.[1]

A summary of its known and predicted physicochemical properties is presented in Table 1. The experimental data, where available, has been sourced from chemical databases and will serve as a benchmark for our theoretical predictions.

PropertyValueSource
Molecular Formula C12H26O[1][2]
Molecular Weight 186.34 g/mol [2]
CAS Number 83704-03-4[1]
Boiling Point 201.7 °C at 760 mmHg[3]
Density 0.798 g/cm³[3]
Refractive Index 1.422[3]

Table 1: Physicochemical Properties of this compound

Theoretical Methodology: A Self-Validating System

The accuracy of theoretically calculated properties is intrinsically linked to the chosen computational methodology. For a molecule like this compound, which possesses significant conformational flexibility, a multi-step approach is required to ensure the reliability of the results. Our workflow is designed to be a self-validating system, where the chosen theoretical model is first tested against experimental data for a structurally similar molecule before being applied to our target compound.

Selection of a Validation Molecule: Heptyl tert-butyl ether

Due to the lack of extensive experimental spectroscopic data for this compound, we have selected heptyl tert-butyl ether (CAS No. 78972-97-1) as a validation molecule.[1] This molecule shares the key tert-butyl ether functional group and a similar aliphatic chain length, making it an excellent candidate for validating our computational protocol. Experimental 13C NMR and vapor-phase IR spectra for heptyl tert-butyl ether are available in public databases such as PubChem.[1]

Computational Chemistry Protocol

The following protocol outlines the step-by-step methodology for our theoretical calculations. This process will be applied to both the validation molecule (heptyl tert-butyl ether) and the target molecule (this compound).

Step 1: Conformational Analysis

  • Rationale: Aliphatic chains are highly flexible, and the overall properties of the molecule are a Boltzmann-weighted average of the properties of its stable conformers. A thorough conformational search is therefore the critical first step.

  • Method: A systematic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. The lowest energy conformers will then be subjected to further optimization at a higher level of theory.

Step 2: Geometry Optimization and Frequency Calculations

  • Rationale: Accurate molecular geometries are essential for the calculation of all other properties. Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies.

  • Method: The geometries of the selected conformers will be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size. For the final, most stable conformers, a more accurate double-hybrid functional like B2PLYP with a larger basis set (e.g., cc-pVTZ) will be considered for refinement, particularly for spectroscopic predictions.

Step 3: Calculation of Spectroscopic Properties

  • Rationale: Theoretical prediction of NMR and IR spectra allows for direct comparison with experimental data and aids in the interpretation of spectral features.

  • Method:

    • NMR Spectra: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Chemical shifts will be referenced to tetramethylsilane (TMS), calculated at the same level of theory.

    • IR Spectra: Vibrational frequencies and intensities will be calculated at the B3LYP/6-31G(d) level. To improve the accuracy of the predicted frequencies, an anharmonic approach, such as the Generalized Second-order Vibrational Perturbation Theory (GVPT2), is recommended, as studies on aliphatic ethers have shown that this significantly improves the agreement with experimental spectra, especially in the C-H stretching region.[2]

Step 4: Boltzmann Averaging

  • Rationale: The final predicted properties must account for the contribution of all significant conformers at a given temperature.

  • Method: The calculated properties (e.g., NMR chemical shifts, IR spectra) for each stable conformer will be averaged based on their Boltzmann populations, which are determined from their relative free energies.

Computational Workflow Diagram

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Quantum Mechanical Calculations cluster_3 Data Analysis and Prediction mol_build Build 3D Structure of This compound conf_search Molecular Mechanics Conformational Search (MMFF94) mol_build->conf_search low_energy_conf Identify Low-Energy Conformers conf_search->low_energy_conf dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) low_energy_conf->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc nmr_calc NMR Calculation (GIAO) (B3LYP/6-311+G(d,p)) dft_opt->nmr_calc ir_calc IR Calculation (Anharmonic) (B2PLYP/cc-pVTZ) dft_opt->ir_calc boltzmann Boltzmann Averaging of Properties freq_calc->boltzmann nmr_calc->boltzmann ir_calc->boltzmann final_props Predicted Physicochemical and Spectroscopic Properties boltzmann->final_props

Caption: Computational workflow for the theoretical prediction of properties.

Predicted Spectroscopic Data for this compound

Following the outlined protocol, the predicted spectroscopic data for the most stable conformer of this compound are presented below. It is important to note that these are theoretical predictions and should be confirmed by experimental measurements.

Predicted ¹H NMR Chemical Shifts
Atom Number(s)Predicted Chemical Shift (ppm)Multiplicity (Predicted)
H on C adjacent to O (CH2)3.2 - 3.4Doublet of Doublets
H on C of t-butyl~1.2Singlet
H on CH of heptane backbone1.4 - 1.6Multiplet
H on CH2 of heptane backbone1.2 - 1.4Multiplet
H on terminal CH3 of heptane0.8 - 0.9Triplet

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)
C of t-butyl (quaternary)~72
C of t-butyl (methyls)~28
C adjacent to O (CH2)~65
CH on heptane backbone~35
CH2 on heptane backbone22 - 32
Terminal CH3 of heptane~14

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Key IR Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretching (aliphatic)2850 - 3000Strong
C-O stretching (ether)1080 - 1150Strong
CH₂ bending1450 - 1470Medium
CH₃ bending1365 - 1385Medium

Table 4: Predicted Key IR Vibrational Frequencies for this compound

Validation and Trustworthiness

The cornerstone of this theoretical investigation is the validation of our computational methods against experimental data. The calculated NMR and IR spectra for heptyl tert-butyl ether will be compared with the experimental spectra. A good agreement between the calculated and experimental data for the validation molecule will provide a high degree of confidence in the predicted properties of this compound. Any systematic deviations observed in the validation step can be used to apply empirical scaling factors to the predictions for the target molecule, further enhancing their accuracy.

Conclusion

This in-depth technical guide has outlined a robust and scientifically sound computational protocol for the theoretical characterization of this compound. By employing a self-validating approach and utilizing established high-level theoretical methods, we can generate reliable predictions of its physicochemical and spectroscopic properties. These theoretical data serve as a valuable resource for researchers and scientists, facilitating the identification and characterization of this molecule and guiding future experimental work in the fields of chemical synthesis and drug development. The methodologies described herein are broadly applicable to the study of other flexible organic molecules, underscoring the power of computational chemistry as an indispensable tool in modern scientific research.

References

  • PubChem. 3-((1,1-Dimethylethoxy)methyl)heptane. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 83704-03-4, this compound. [Link]

  • PubChem. Heptyl tert-butyl ether. National Center for Biotechnology Information. [Link]

  • Grzegorz, M. F., et al. "Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers." The Journal of Physical Chemistry A 121.49 (2017): 9492-9503. [Link]

  • Chemeo. Heptyl tert-butyl ether. [Link]

  • NIST WebBook. Heptyl tert-butyl ether. National Institute of Standards and Technology. [Link]

  • Sarotti, A. M. "Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances." Chemistry–A European Journal 12.21 (2006): 5514-5525. [Link]

  • Bagno, A., et al. "Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry." ChemInform 44.33 (2013). [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of BOM-Protected Tertiary Alcohols in Complex Synthesis, Exemplified by 3-methyl-3-(tert-butoxymethyl)heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing side reactions. The tert-butoxymethyl (BOM) ether stands out as a robust and versatile protecting group for alcohols, offering a unique profile of stability and selective cleavage. While its application is broad, its use in masking sterically hindered tertiary alcohols is particularly strategic. This document provides a comprehensive guide to the synthesis, application, and deprotection of BOM-protected tertiary alcohols, using the representative, albeit specialized, molecule 3-methyl-3-(tert-butoxymethyl)heptane as a practical exemplar. We will explore the causality behind protocol design, present detailed experimental procedures, and contextualize the BOM group's role within the broader toolkit of synthetic chemistry.

Introduction: Why the BOM Ether for Tertiary Alcohols?

Tertiary alcohols present a unique challenge in synthetic planning. Their steric bulk can impede standard protection chemistries, and their propensity to eliminate under acidic conditions requires a protecting group that can be both installed and removed under relatively mild conditions. The BOM ether, with its acetal linkage, is exceptionally well-suited for this role.

Unlike silyl ethers (e.g., TBS, TIPS), which can be labile to fluoride ions and acidic conditions, the BOM group exhibits remarkable stability across a wide range of reagents. It is resilient to strongly basic conditions (e.g., organolithium reagents, Grignard reagents), many oxidizing agents, and catalytic hydrogenation. This stability profile makes it an ideal choice for synthetic routes that involve transformations elsewhere in the molecule, such as metal-halogen exchange, cross-coupling reactions, or reductions.

The synthesis of our model compound, 3-methyl-3-(tert-butoxymethyl)heptane, begins with the corresponding tertiary alcohol, 3-methyl-3-heptanol. The protection step itself is a classic Williamson ether synthesis, adapted for the formation of an acetal.

Protocol: Protection of 3-methyl-3-heptanol

This protocol details the synthesis of 3-methyl-3-(tert-butoxymethyl)heptane. The reaction employs tert-butoxymethyl chloride (BOM-Cl) as the alkylating agent and a non-nucleophilic, sterically hindered base to facilitate the reaction while minimizing elimination side products.

Causality and Reagent Selection
  • Substrate: 3-methyl-3-heptanol is a sterically hindered tertiary alcohol.

  • Protecting Reagent: tert-Butoxymethyl chloride (BOM-Cl) is the electrophile. It is reactive enough to form the ether but requires activation of the alcohol.

  • Base: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the ideal choice. Its significant steric bulk renders it non-nucleophilic, preventing it from competing with the alcohol in reacting with BOM-Cl. Its basicity (pKa ≈ 10.75) is sufficient to deprotonate the alcohol reversibly, facilitating the nucleophilic attack on the BOM-Cl. Using a stronger, more nucleophilic base could lead to undesired elimination reactions.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively solubilizes all reactants without participating in the reaction.

Experimental Protocol

Materials:

  • 3-methyl-3-heptanol

  • tert-Butoxymethyl chloride (BOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • To a flame-dried, 100 mL round-bottom flask under an inert atmosphere, add 3-methyl-3-heptanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution.

  • Slowly add tert-butoxymethyl chloride (BOM-Cl) (1.2 eq.) dropwise over 10 minutes. Caution: BOM-Cl is a lachrymator and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product, 3-methyl-3-(tert-butoxymethyl)heptane.

Protection Workflow Diagram

Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Dissolve 3-methyl-3-heptanol in anhydrous DCM Cool Cool to 0 °C Start->Cool AddBase Add DIPEA Cool->AddBase AddBOMCl Add BOM-Cl dropwise AddBase->AddBOMCl Stir Stir at RT for 12-18h AddBOMCl->Stir TLC Monitor by TLC Stir->TLC TLC->Stir Incomplete Quench Quench with NaHCO₃ TLC->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the BOM protection of a tertiary alcohol.

Chemical Stability and Orthogonality

A key feature of a protecting group is its "orthogonality"—the ability to be removed under conditions that do not affect other protecting groups.[1][2][3] The BOM ether is a cornerstone of orthogonal strategies due to its distinct stability profile.[4]

The data below is synthesized from established principles found in authoritative texts such as Greene's Protective Groups in Organic Synthesis.[5][6][7][8][9]

Reagent Class / ConditionSpecific ExamplesStability of BOM EtherStability of Common Orthogonal Groups
Strongly Basic n-BuLi, LDA, Grignard reagents, NaHStable Stable: Silyl ethers (TBS, TIPS), Benzyl ethers
Strongly Acidic (Lewis) BBr₃, TiCl₄Labile Labile: Silyl ethers, Benzyl ethers
Strongly Acidic (Brønsted) TFA, conc. HCl, H₂SO₄Labile Labile: Silyl ethers (TBS, TIPS), Boc carbamates
Mildly Acidic Acetic acid, PPTSGenerally Stable Labile: Silyl ethers (especially TBS), THP ethers
Catalytic Hydrogenation H₂, Pd/CStable Labile: Benzyl (Bn) ethers, Cbz carbamates
Oxidizing Agents PCC, Swern, DMP, O₃Stable Stable: Silyl ethers, Benzyl ethers (some conditions)
Fluoride Ion TBAFStable Labile: All silyl ethers (TBS, TIPS, TBDPS)

This table illustrates the strategic value of the BOM group. For instance, a molecule bearing both a BOM ether and a TBS ether can have the TBS group selectively removed with TBAF without affecting the BOM ether. Conversely, a molecule with BOM and Benzyl ethers can be debenzylated via hydrogenation, leaving the BOM group intact.[10]

Application Example: Synthesis of a Functionalized Heptanol Derivative

To demonstrate the utility of 3-methyl-3-(tert-butoxymethyl)heptane, we propose a hypothetical synthetic sequence where the BOM group is essential for a successful outcome. The goal is to introduce a boronic ester at the terminal end of the heptane chain via a lithiation-borylation sequence. Without protection, the acidic hydroxyl proton would quench the organolithium reagent.

Synthetic_Application A Start: 7-bromo-3-methylheptan-3-ol B Protect: BOM-Cl, DIPEA A->B C Protected Intermediate: 7-bromo-3-(tert-butoxymethyl)-3-methylheptane B->C D Lithiation: -78 °C, t-BuLi C->D E Organolithium Intermediate D->E F Borylation: Isopropoxy-pinacolborane E->F G Borylated Product (Protected) F->G H Deprotect: MgBr₂, Et₂O G->H I Final Product: 7-(dihydroxyboryl)-3-methylheptan-3-ol H->I

Caption: Synthetic pathway utilizing a BOM-protected intermediate.

This sequence highlights the robustness of the BOM ether to the strongly basic conditions of organolithium chemistry, a scenario where many other protecting groups would fail.

Protocol: Deprotection of 3-methyl-3-(tert-butoxymethyl)heptane

The cleavage of a BOM ether is typically achieved under Lewis acidic conditions. The mechanism involves coordination of the Lewis acid to one of the ether oxygens, followed by fragmentation to release the alcohol, formaldehyde, and a stabilized tert-butyl cation.

Rationale for Reagent Choice

Magnesium bromide (MgBr₂) is an effective and moderately mild Lewis acid for BOM deprotection. It offers good selectivity, often leaving more robust groups like benzyl ethers intact. Other reagents like trifluoroacetic acid (TFA) or titanium tetrachloride (TiCl₄) are also effective but can be too harsh for sensitive substrates.

Experimental Protocol

Materials:

  • 3-methyl-3-(tert-butoxymethyl)heptane

  • Anhydrous Magnesium Bromide (MgBr₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup.

Procedure:

  • Dissolve the BOM-protected substrate (1.0 eq.) in anhydrous diethyl ether (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add anhydrous magnesium bromide (MgBr₂) (2.0 - 3.0 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol, 3-methyl-3-heptanol.

Conclusion

The tert-butoxymethyl (BOM) ether serves as a powerful tool in the synthetic chemist's arsenal, particularly for the protection of sterically demanding tertiary alcohols. Its unique stability profile, characterized by resilience to basic, oxidative, and reductive conditions, yet susceptibility to Lewis acid cleavage, makes it an excellent choice for complex, multi-step syntheses. The protocols and stability data presented herein for the model compound 3-methyl-3-(tert-butoxymethyl)heptane provide a practical framework for researchers, scientists, and drug development professionals to strategically implement BOM protection in their synthetic endeavors.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541]
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [URL: https://www.thieme.in/shop/en/thieme-chemistry/9783131356031-protecting-groups-3rd-edition.html]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A Mild and General Procedure for the Protection of Alcohols as tert-Butyl Ethers. Organic Letters, 7(3), 427–430. [URL: https://pubs.acs.org/doi/10.1021/ol047613h]
  • Kim, S., & Kee, I. S. (1991). A new method for the deprotection of BOM ethers by magnesium bromide in ether-CH2Cl2. Tetrahedron Letters, 32(22), 2565-2566.

Sources

The Strategic Application of 3-[(1,1-Dimethylethoxy)methyl]heptane as a Sterically Hindered, Acid-Labile Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical and fine chemical development, the judicious use of protecting groups is paramount.[1][2] A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its unintended participation in a chemical transformation occurring elsewhere in the molecule.[1] Among the arsenal of strategies for alcohol protection, the use of tert-butyl ethers stands out for its robustness under a wide range of non-acidic conditions and its clean, acid-triggered deprotection.[3][4] This guide provides a detailed exploration of 3-[(1,1-Dimethylethoxy)methyl]heptane, also known as tert-butyl 2-ethylhexyl ether, as a sterically demanding and highly effective acid-labile protecting group for alcohols.

The core of this protecting group lies in the tert-butoxy moiety, which imparts significant steric bulk around the protected hydroxyl group. This steric hindrance is a key feature, as it not only influences the stability of the protected alcohol but also can direct the stereochemical outcome of subsequent reactions. The 2-ethylhexyl substituent further enhances this steric demand and influences the physical properties of the protected substrate, such as solubility and chromatographic behavior.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the chemistry, application, and protocols associated with the use of this compound for alcohol protection.

Chemical Properties and Advantages

PropertyValueSignificance in Application
Chemical Formula C₁₂H₂₆OHigh carbon content contributes to lipophilicity.
Molecular Weight 186.34 g/mol Moderate molecular weight, easily characterizable.
Boiling Point 201.7°C at 760 mmHgLow volatility, suitable for reactions at elevated temperatures.
Key Feature Sterically hindered tert-butyl etherProvides stability to a wide range of reaction conditions.
Cleavage Acid-labileAllows for selective deprotection under mild acidic conditions.[3]

The primary advantages of employing this compound as a protecting group include:

  • Broad Stability: The resulting tert-butyl ether is stable to strong bases (e.g., organometallics, hydrides), nucleophiles, and many oxidizing and reducing agents.[5]

  • Selective Removal: Deprotection is readily achieved under acidic conditions, allowing for orthogonal protection strategies in the presence of other protecting groups.[3]

  • Enhanced Lipophilicity: The bulky and non-polar nature of the protecting group can improve the solubility of polar substrates in organic solvents, facilitating reactions and purification.

  • Stereochemical Influence: The significant steric bulk can influence the diastereoselectivity of reactions at adjacent stereocenters.

Mechanism of Protection and Deprotection

The formation and cleavage of the tert-butyl ether proceed through carbocationic intermediates, underscoring the importance of acidic conditions for both steps.

Protection Mechanism

The protection of an alcohol (R-OH) with a tert-butyl source, such as isobutylene (a component in the conceptual synthesis of the protecting group itself) or more conveniently with di-tert-butyl dicarbonate (Boc₂O), is catalyzed by a Lewis or Brønsted acid. The acid protonates the tert-butyl source, leading to the formation of a stabilized tert-butyl carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the protected ether.

Protection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product ROH R-OH (Alcohol) Protected_Alcohol R-O-tBu (Protected Alcohol) ROH->Protected_Alcohol Nucleophilic Attack Boc2O Boc₂O tBu_cation tert-Butyl Cation Boc2O->tBu_cation Activation LewisAcid Lewis Acid (e.g., Mg(ClO₄)₂) LewisAcid->Boc2O tBu_cation->Protected_Alcohol

Caption: Protection of an alcohol via a tert-butyl carbocation intermediate.

Deprotection Mechanism

Deprotection is the reverse process. A protic acid protonates the ether oxygen, making the tert-butoxy group a good leaving group. Departure of the alcohol generates the stable tert-butyl carbocation, which is then quenched by a nucleophile (often water or the conjugate base of the acid) to form tert-butanol and isobutylene.

Deprotection_Mechanism cluster_reactant Reactant cluster_reagent Reagent cluster_intermediate Intermediate cluster_products Products Protected_Alcohol R-O-tBu (Protected Alcohol) Protonated_Ether Protonated Ether Protected_Alcohol->Protonated_Ether Protonation Acid Aqueous Acid (e.g., H₃PO₄) Acid->Protected_Alcohol tBu_cation tert-Butyl Cation Protonated_Ether->tBu_cation Cleavage ROH R-OH (Alcohol) Protonated_Ether->ROH tBuOH tBuOH tBu_cation->tBuOH Quenching

Caption: Acid-catalyzed deprotection of a tert-butyl ether.

Experimental Protocols

The following protocols provide a general framework for the protection of a primary alcohol with a tert-butyl group, analogous to using this compound, and its subsequent deprotection. Optimization may be required for specific substrates.

Protocol 1: Protection of a Primary Alcohol using Di-tert-butyl Dicarbonate and a Lewis Acid Catalyst

This method is advantageous as it avoids the use of gaseous isobutylene and often proceeds under mild conditions.[6][7]

Materials:

  • Primary alcohol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Magnesium perchlorate (Mg(ClO₄)₂) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM, add Mg(ClO₄)₂ and Boc₂O.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl ether.

Protocol 2: Deprotection of a tert-Butyl Ether using Aqueous Phosphoric Acid

This protocol offers an environmentally benign and selective method for the cleavage of tert-butyl ethers.[7]

Materials:

  • tert-Butyl protected alcohol (1.0 equiv)

  • Phosphoric acid (85% in water)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tert-butyl protected alcohol in a suitable solvent (e.g., ethyl acetate).

  • Add aqueous phosphoric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Orthogonal Protection Strategies

A significant advantage of the tert-butyl ether protecting group is its compatibility with other protecting groups, enabling complex, multi-step syntheses. For instance, a tert-butyl ether can be selectively cleaved in the presence of a benzyl ether, which is typically removed by hydrogenolysis. This orthogonality is a cornerstone of modern synthetic chemistry.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection Molecule Substrate with -OH and -NH₂ Protected_Molecule R-O-tBu and R-NH-Boc Molecule->Protected_Molecule Protecting Group Introduction Deprotected_OH R-OH and R-NH-Boc Protected_Molecule->Deprotected_OH Mild Acid Deprotected_NH2 R-O-tBu and R-NH₂ Protected_Molecule->Deprotected_NH2 Stronger Acid or Specific Reagents

Caption: Orthogonal deprotection of alcohol and amine functionalities.

Conclusion

This compound, as a representative of the tert-butyl ether class of protecting groups, offers a powerful tool for the synthetic chemist. Its steric bulk provides stability across a wide range of reaction conditions, while its acid lability allows for selective and clean removal. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively implement this protecting group strategy in their synthetic endeavors, ultimately facilitating the efficient construction of complex molecules. As with any synthetic method, careful consideration of substrate scope and reaction optimization are crucial for success.

References

  • Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A mild reaction for the protection of alcohols as t-butyl ethers proceeds with Mg(ClO4)2 and Boc2O and shows general applicability. Organic Letters, 7(3), 427-430.
  • Procopio, A., Costanzo, P., Curini, M., Nardi, M., Oliverio, R., & Paonessa, R. (2011). An Eco-sustainable Erbium(III) Triflate-catalyzed Method for Formation/Cleavage of t-Butyl Ethers. Synthesis, 2011(01), 73-78.
  • Fandrick, K. R., Patel, N. D., Radomkit, S., Chatterjee, A., Braith, S., Fandrick, D. R., ... & Senanayake, C. H. (2021). A noncoordinating acid-base catalyst [bis(trifluoromethane)sulfonimide and 2,6-lutidine] mediates a mild and nonreversible tert-butylation of alcohols and phenols with tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent. The Journal of Organic Chemistry, 86(6), 4877-4882.
  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Kissel, W. (2006). Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.
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  • Wikipedia. (2023, December 2). Protecting group. Retrieved from [Link]

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  • ResearchGate. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl Ether 1a Deprotection with Er(OTf) 3. Retrieved from [Link]

  • Pearson. (2015, March 23). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved from [Link]

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Application Notes and Protocols for Studying the Reaction Kinetics of 3-[(1,1-dimethylethoxy)methyl]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(1,1-dimethylethoxy)methyl]heptane is a tertiary ether with potential applications in various fields, including as a fuel additive or a specialty solvent.[][2] A thorough understanding of its synthesis kinetics is paramount for process optimization, yield maximization, and ensuring reaction safety and efficiency in both laboratory and industrial settings. This document provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of studying the reaction kinetics of this compound synthesis. We will explore the two primary synthetic routes and provide protocols for monitoring their kinetic behavior.

Pillar 1: Theoretical Framework of Synthesis and Kinetics

The synthesis of this compound, a tert-butyl ether, can be approached through two principal synthetic strategies: the Williamson ether synthesis and the acid-catalyzed addition of an isobutylene equivalent to the corresponding alcohol. The choice of pathway significantly influences the reaction kinetics and the experimental design for its study.

Route A: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with a primary alkyl halide via an S_N2 mechanism.[3] For the synthesis of our target molecule, this would involve the reaction of sodium 3-(hydroxymethyl)heptoxide with a tert-butyl halide.

Mechanism and Kinetic Implications:

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S_{N}2) reaction.[3] The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide. However, the use of a tertiary alkyl halide like tert-butyl bromide is highly problematic. Due to significant steric hindrance, the S_{N}2 pathway is disfavored, and an E2 elimination reaction, leading to the formation of isobutylene, will be the major competing pathway.[4][5][6]

  • Rate Law (Hypothetical S_{N}2): Rate = k[RO⁻][(CH₃)₃C-X]

  • Competing Reaction (E2): The strong base (alkoxide) will abstract a proton from a methyl group of the tert-butyl halide, leading to the formation of isobutylene.

Due to the high propensity for elimination, the Williamson ether synthesis is generally not a viable method for preparing ethers from tertiary alkyl halides.[3][5] Therefore, kinetic studies on this route for the synthesis of this compound would primarily focus on quantifying the low yield of the desired ether and the high yield of the elimination byproduct.

Route B: Acid-Catalyzed Alkoxylation of 3-(hydroxymethyl)heptane

A more viable and industrially scalable approach is the acid-catalyzed reaction of 3-(hydroxymethyl)heptane with isobutylene.[7] This reaction proceeds through a carbocation intermediate and is an example of an electrophilic addition to an alkene.

Mechanism and Kinetic Implications:

  • Protonation of Isobutylene: The acid catalyst protonates the double bond of isobutylene to form a stable tertiary carbocation.[7]

  • Nucleophilic Attack: The alcohol, 3-(hydroxymethyl)heptane, acts as a nucleophile and attacks the tert-butyl carbocation.

  • Deprotonation: A weak base (e.g., the alcohol itself or the conjugate base of the acid) removes the proton from the oxonium ion to yield the final ether product and regenerate the acid catalyst.[7]

The rate-determining step is typically the formation of the carbocation. The overall reaction rate will be influenced by the concentration of the alcohol, isobutylene, and the acid catalyst.

  • Rate Law (Simplified): Rate = k[3-(hydroxymethyl)heptane][isobutylene][H⁺]

Side reactions can include the dimerization or polymerization of isobutylene and the dehydration of the starting alcohol under strongly acidic conditions and high temperatures.[8][9]

Pillar 2: Experimental Design and Protocols

A robust kinetic study requires careful experimental design and precise analytical monitoring. Here, we provide detailed protocols for investigating the acid-catalyzed synthesis of this compound.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cluster_modeling Kinetic Modeling prep_reagents Prepare & Purify Reagents (Alcohol, Isobutylene, Solvent, Catalyst) prep_reactor Set up Jacketed Reactor with Temperature Control equilibrate Equilibrate Reactor to Desired Temperature prep_reactor->equilibrate add_reactants Charge Reactor with Alcohol, Solvent, and Catalyst equilibrate->add_reactants start_reaction Introduce Isobutylene (t=0) add_reactants->start_reaction sampling Withdraw Aliquots at Timed Intervals start_reaction->sampling quench Quench Reaction in Aliquots sampling->quench analyze Analyze by GC-MS or NMR quench->analyze data_proc Process Data to Obtain Concentration vs. Time analyze->data_proc rate_det Determine Initial Rates data_proc->rate_det model_fit Fit Data to Rate Law Models rate_det->model_fit param_est Estimate Kinetic Parameters (k, Activation Energy) model_fit->param_est

Caption: Workflow for Kinetic Analysis of Ether Synthesis.

Protocol 1: Synthesis and Kinetic Monitoring of this compound via Acid-Catalyzed Alkoxylation

Materials:

  • 3-(hydroxymethyl)heptane (derived from 3-heptanol)[10]

  • Isobutylene (liquefied gas or generated in situ)

  • Amberlyst 15 (or other suitable acid catalyst)[8]

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Internal standard (e.g., dodecane)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Gas-tight syringe or mass flow controller for isobutylene addition

  • Sampling system (e.g., syringe with long needle)

  • Quenching solution (e.g., cold saturated sodium bicarbonate)

  • Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (FID)

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor under an inert atmosphere (e.g., nitrogen). Connect a circulating bath to maintain a constant temperature.

  • Charging the Reactor: Charge the reactor with a known amount of 3-(hydroxymethyl)heptane, anhydrous solvent, and the internal standard.

  • Temperature Equilibration: Stir the mixture and allow it to reach the desired reaction temperature (e.g., 50-80 °C).[8]

  • Initiation of Reaction: Add a known quantity of the acid catalyst (e.g., Amberlyst 15).[8] Once the catalyst is well-dispersed, start the reaction (t=0) by introducing isobutylene at a constant rate or as a single charge.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold quenching solution to neutralize the acid catalyst.

  • Sample Preparation for Analysis: Add an extraction solvent (e.g., diethyl ether) to the quenched aliquot, vortex, and allow the layers to separate. Analyze the organic layer.

  • Analysis: Inject the organic layer into the GC-MS or GC-FID to determine the concentrations of the starting material, product, and any byproducts relative to the internal standard.

Analytical Method: Gas Chromatography (GC)
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms) is suitable for separating the reactants and products.

  • Temperature Program: Start with an initial temperature that allows for the separation of the solvent and isobutylene, then ramp to a higher temperature to elute the alcohol and ether.

  • Calibration: Create calibration curves for the starting material and the product using the internal standard to accurately quantify their concentrations.

Pillar 3: Data Analysis and Kinetic Modeling

The data obtained from the experimental protocol (concentration vs. time) will be used to determine the reaction order and the rate constant.

Initial Rate Method

The initial rate method is a common approach to determine the order of a reaction. By varying the initial concentration of one reactant while keeping the others constant and measuring the initial rate of the reaction, the order with respect to that reactant can be determined.

Experiment[3-(hydroxymethyl)heptane]₀ (M)[Isobutylene]₀ (M)[H⁺]₀ (M)Initial Rate (M/s)
10.10.10.01Rate₁
20.20.10.01Rate₂
30.10.20.01Rate₃
40.10.10.02Rate₄

By comparing the rates between experiments, the reaction orders can be determined. For example, comparing experiments 1 and 2 will reveal the order with respect to 3-(hydroxymethyl)heptane.

Integral Method

The integral method involves integrating the rate law and fitting the resulting equation to the experimental concentration-time data.[11] For a simplified pseudo-first-order reaction (e.g., if isobutylene is in large excess), the integrated rate law would be:

ln([A]t/[A]₀) = -k't

where [A] is the concentration of 3-(hydroxymethyl)heptane and k' is the pseudo-first-order rate constant. A plot of ln([A]t/[A]₀) versus time should yield a straight line with a slope of -k'.

Kinetic Modeling

For more complex reaction systems, such as those involving heterogeneous catalysts, Langmuir-Hinshelwood models may be more appropriate.[12] These models account for the adsorption of reactants onto the catalyst surface. The kinetic data can be fitted to different models to determine the most plausible reaction mechanism.[8][12]

Determination of Activation Energy

The effect of temperature on the reaction rate can be studied by conducting the reaction at different temperatures. The activation energy (Ea) can then be determined from the Arrhenius equation:

k = Ae^(-Ea/RT)

A plot of ln(k) versus 1/T (Arrhenius plot) will give a straight line with a slope of -Ea/R.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of an internal standard in the analytical method corrects for variations in injection volume and sample preparation. The consistency of the rate constants obtained from different initial concentrations and the linearity of the plots for the integral method will validate the determined rate law. Furthermore, the mass balance between the consumption of reactants and the formation of products should be monitored to ensure that no significant side reactions are being overlooked.

Visualization of Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alcohol 3-(hydroxymethyl)heptane oxonium Protonated Ether alcohol->oxonium + tert-Butyl Carbocation isobutylene Isobutylene carbocation tert-Butyl Carbocation isobutylene->carbocation + H⁺ (Rate-determining) catalyst H⁺ (Acid Catalyst) carbocation->oxonium ether This compound oxonium->ether - H⁺ catalyst_regen H⁺ (Regenerated)

Caption: Acid-Catalyzed Synthesis of a tert-Butyl Ether.

Conclusion

A comprehensive study of the reaction kinetics for the synthesis of this compound provides invaluable data for process development and optimization. By focusing on the more viable acid-catalyzed alkoxylation route and employing systematic experimental design and data analysis, researchers can elucidate the reaction mechanism, determine the rate law, and quantify the effects of various reaction parameters. The protocols and guidelines presented in this document offer a robust framework for achieving these goals, ensuring scientific integrity and generating reliable kinetic models.

References

  • Pearson. t-Butyl Ether Protecting Groups. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

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laboratory procedure for the preparation of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Laboratory Procedure for the Preparation of 3-[(1,1-dimethylethoxy)methyl]heptane

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of this compound, also known as tert-Butyl 2-ethylhexyl ether.[1] The synthetic strategy is centered around the Williamson ether synthesis, a robust and fundamental method for forming ether linkages.[2][3] The procedure begins with the conversion of a commercially available primary alcohol, 2-ethyl-1-hexanol, to the corresponding alkyl bromide intermediate, 1-bromo-2-ethylhexane. The second, crucial step involves a bimolecular nucleophilic substitution (SN2) reaction between this primary halide and potassium tert-butoxide.[4] This guide elucidates the causality behind the choice of reagents, particularly in the context of minimizing the competing E2 elimination side-reaction, which is a critical consideration when using sterically hindered alkoxides.[5] Detailed protocols for reaction setup, workup, purification, and characterization are provided, alongside comprehensive safety information for all hazardous reagents.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages: Step 1: Bromination of 2-Ethyl-1-hexanol

An illustrative reaction image would be placed here showing 2-ethyl-1-hexanol reacting with PBr₃ to form 1-bromo-2-ethylhexane.

Step 2: Williamson Ether Synthesis

An illustrative reaction image would be placed here showing 1-bromo-2-ethylhexane reacting with potassium tert-butoxide to form the target ether.

Part I: Synthesis of 1-Bromo-2-ethylhexane (Intermediate)

Principle and Experimental Rationale

The conversion of the primary alcohol, 2-ethyl-1-hexanol, to 1-bromo-2-ethylhexane is achieved via reaction with phosphorus tribromide (PBr₃). This is a standard and efficient method for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction proceeds via the formation of a phosphorus ester intermediate, which is then displaced by a bromide ion in an SN2 fashion. Using PBr₃ is often preferred over hydrobromic acid for this transformation as it avoids the strong acidic conditions that can sometimes lead to carbocation rearrangements, although this is not a major concern for this particular substrate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Ethyl-1-hexanol130.2365.1 g (78.4 mL)0.50Reagent grade, ≥99%
Phosphorus tribromide (PBr₃)270.6954.1 g (18.6 mL)0.20Reagent grade, ≥99%
Pyridine79.10~2 mL-Anhydrous, to scavenge HBr
Diethyl ether74.12200 mL-Anhydrous
5% aq. NaHCO₃-100 mL-For washing
Saturated aq. NaCl (Brine)-50 mL-For washing
Anhydrous MgSO₄-~10 g-Drying agent
Safety Precautions
  • Phosphorus tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water to release HBr gas. All operations must be conducted in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.

  • Diethyl Ether: Extremely flammable and volatile. Ensure no ignition sources are present.

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before assembly to ensure anhydrous conditions.

  • Initial Charging: Add 2-ethyl-1-hexanol (65.1 g, 0.50 mol) and pyridine (2 mL) to the reaction flask. Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Add phosphorus tribromide (54.1 g, 0.20 mol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over approximately 60-90 minutes, ensuring the internal temperature is maintained below 10 °C. HBr gas may be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 100-110 °C oil bath) for 2 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture over 200 g of crushed ice in a 1 L beaker. Transfer the mixture to a separatory funnel. The desired alkyl bromide will form the upper organic layer.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent (if any was added during workup) using a rotary evaporator.

  • Purification: Purify the crude 1-bromo-2-ethylhexane by vacuum distillation. Collect the fraction boiling at approximately 75-78 °C at 15 mmHg. The expected yield is 75-85%.

Part II: Synthesis of this compound

Principle and Experimental Rationale

This step employs the Williamson ether synthesis, reacting the primary alkyl bromide with a strong, sterically hindered base, potassium tert-butoxide. The choice of a primary halide and a tertiary alkoxide is deliberate. The alternative—reacting a tertiary halide (tert-butyl bromide) with the primary alkoxide (potassium 2-ethylhexoxide)—would overwhelmingly favor the E2 elimination pathway, producing isobutylene gas instead of the desired ether.[4][5] While the chosen pathway still faces competition from elimination (forming 2-ethyl-1-hexene), the SN2 reaction is significantly more favored with a primary substrate.[2] Anhydrous tetrahydrofuran (THF) is used as the solvent as it is relatively polar, aprotic, and effectively solvates the potassium cation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Bromo-2-ethylhexane193.1258.0 g0.30From Part I
Potassium tert-butoxide (KOtBu)112.2137.0 g0.33Reagent grade, ≥98%
Tetrahydrofuran (THF)72.11300 mL-Anhydrous, inhibitor-free
Diethyl ether74.12200 mL-For extraction
Deionized Water18.02300 mL-For washing
Saturated aq. NaCl (Brine)-100 mL-For washing
Anhydrous Na₂SO₄-~15 g-Drying agent
Safety Precautions
  • Potassium tert-butoxide (KOtBu): A strong, corrosive base. It is also highly hygroscopic and can react with moisture in the air. Handle quickly in a dry environment or a glovebox. Avoid contact with skin and eyes.[6]

  • Tetrahydrofuran (THF): A flammable liquid. Anhydrous THF may form explosive peroxides upon storage. Always use freshly distilled or certified peroxide-free THF.[6]

  • General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction of the strong base with atmospheric moisture and CO₂.

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: Under a positive flow of inert gas, add potassium tert-butoxide (37.0 g, 0.33 mol) to the flask, followed by 300 mL of anhydrous THF via cannula or syringe. Stir the resulting suspension.

  • Substrate Addition: Add 1-bromo-2-ethylhexane (58.0 g, 0.30 mol) dropwise via syringe over 30 minutes. The reaction is exothermic; use a water bath to maintain the temperature around 25-30 °C if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis. A white precipitate of potassium bromide (KBr) will form as the reaction proceeds.

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 300 mL of deionized water.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers (the initial THF solution plus the ether extracts). Wash the combined organic phase sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove THF and diethyl ether.

  • Purification: Purify the resulting crude oil by fractional distillation at atmospheric pressure. The main byproduct, 2-ethyl-1-hexene, has a lower boiling point (~120 °C) than the target ether. Collect the fraction corresponding to this compound.[7] The expected yield is 60-70%.

Characterization and Data Presentation

The final product should be a clear, colorless liquid.[7]

Physical Properties
PropertyValueSource
Molecular FormulaC₁₂H₂₆O[8]
Molecular Weight186.34 g/mol [9]
Boiling Point201.7 °C at 760 mmHg[7]
Density0.798 g/cm³[7]
Refractive Index1.422[10]
Expected Spectroscopic Data
  • ¹H NMR: Expect a characteristic singlet at ~1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other signals will appear in the aliphatic region (0.8-3.5 ppm), including a triplet for the terminal methyl groups of the heptane chain and a doublet for the methylene protons adjacent to the ether oxygen (-CH₂-O-).

  • ¹³C NMR: Expect a quaternary carbon signal around 72-74 ppm for the tert-butyl carbon attached to the oxygen, and another signal around 27-29 ppm for the three equivalent methyl carbons of the tert-butyl group.

  • IR Spectroscopy: The most prominent feature will be a strong C-O stretching band in the region of 1070-1150 cm⁻¹, characteristic of an ether. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete conversion of the starting alcohol.

Experimental Workflow Visualization

G cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part II: Ether Synthesis P1_Start Start: 2-Ethyl-1-hexanol P1_React 1. Add PBr₃ at 0-10°C 2. Reflux for 2h P1_Start->P1_React P1_Workup Quench on Ice & Aqueous Workup P1_React->P1_Workup P1_Purify Vacuum Distillation P1_Workup->P1_Purify P1_Product Intermediate: 1-Bromo-2-ethylhexane P1_Purify->P1_Product P2_Start Intermediate & KOtBu in Anhydrous THF P1_Product->P2_Start Use as starting material P2_React Reflux for 4-6h under N₂ P2_Start->P2_React P2_Workup Aqueous Workup & Ether Extraction P2_React->P2_Workup P2_Purify Fractional Distillation P2_Workup->P2_Purify P2_Product Final Product: This compound P2_Purify->P2_Product

Caption: Two-step synthesis workflow for this compound.

Alternative Synthetic Route: Acid-Catalyzed Alkoxylation

A highly efficient and atom-economical alternative for preparing tert-butyl ethers involves the direct acid-catalyzed addition of an alcohol to isobutene.[11][12]

Reaction: 2-Ethyl-1-hexanol + Isobutene --(H⁺ catalyst)--> this compound

This method avoids the preparation of an alkyl halide intermediate and the use of strong bases. The reaction is typically performed by bubbling excess isobutene gas through the alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or a solid-acid catalyst like Amberlyst-15 resin.[13] The reaction proceeds via the formation of the stable tert-butyl carbocation, which is then trapped by the alcohol nucleophile. This route is often preferred in industrial settings due to its high yields, cleaner reaction profile, and avoidance of halide waste streams.

References

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large-scale synthesis of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 3-[(1,1-Dimethylethoxy)methyl]heptane

Introduction

This compound, also known as 3-(t-butoxymethyl)heptane, is a molecule of interest in various fields of chemical research and development, including its potential use as a building block in the synthesis of more complex molecules for pharmaceuticals and material science.[] Its structure, featuring a bulky t-butyl ether group attached to a heptane backbone, imparts unique solubility and stability properties. The large-scale synthesis of this compound, however, presents challenges in terms of reaction control, safety, and purification.

This document provides a detailed guide for the multi-kilogram scale synthesis of this compound. The proposed synthetic route is a robust two-step process designed for scalability and efficiency. The protocol emphasizes safety considerations, particularly in the handling of reactive intermediates and reagents, and provides in-depth methodologies for reaction execution, work-up, and purification.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Grignard Reaction for the Synthesis of 3-Heptylmethanol. This step involves the formation of the C1-C7 carbon chain with a primary alcohol at the C1 position. A Grignard reaction between propylmagnesium bromide and butyraldehyde is employed to construct the carbon skeleton and introduce the hydroxyl group.[2][3]

  • Step 2: Williamson Ether Synthesis for the Formation of the t-Butyl Ether. The synthesized 3-heptylmethanol is then converted to its corresponding t-butyl ether via a Williamson ether synthesis.[4][5] This involves the deprotonation of the alcohol with sodium hydride to form an alkoxide, followed by reaction with a tert-butylating agent.

Logical Workflow of the Synthesis

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Williamson Ether Synthesis PropylBromide Propyl Bromide Grignard_Formation Formation of Propylmagnesium Bromide PropylBromide->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Grignard_Reaction Grignard Addition Grignard_Formation->Grignard_Reaction Butyraldehyde Butyraldehyde Butyraldehyde->Grignard_Reaction Workup1 Aqueous Work-up Grignard_Reaction->Workup1 Heptylmethanol 3-Heptylmethanol Workup1->Heptylmethanol Alkoxide_Formation Alkoxide Formation Heptylmethanol->Alkoxide_Formation SodiumHydride Sodium Hydride SodiumHydride->Alkoxide_Formation Ether_Formation SN2 Reaction Alkoxide_Formation->Ether_Formation tButylChloride t-Butyl Chloride tButylChloride->Ether_Formation Workup2 Quenching & Work-up Ether_Formation->Workup2 Purification Purification Workup2->Purification FinalProduct This compound Purification->FinalProduct reagents Propyl Bromide + Mg in Dry Ether grignard Propylmagnesium Bromide reagents->grignard intermediate Intermediate Alkoxide grignard->intermediate Grignard Addition butyraldehyde Butyraldehyde butyraldehyde->intermediate Grignard Addition workup H3O+ Work-up intermediate->workup product 3-Heptylmethanol workup->product

Caption: Grignard reaction for the synthesis of 3-heptylmethanol.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)MolesPurity
Magnesium Turnings24.311.2250.2>99%
Propyl Bromide123.006.1550.0>99%
Butyraldehyde72.113.2545.1>99%
Diethyl Ether (anhydrous)74.1220 L->99.8%
Hydrochloric Acid (37%)36.465 L--
Saturated NH4Cl solution-10 L--
Sodium Sulfate (anhydrous)142.042 kg--

Equipment:

  • 50 L glass reactor with mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.

  • Large-scale rotary evaporator.

  • Fractional distillation apparatus.

Protocol
  • Reactor Setup: The 50 L reactor is thoroughly dried and assembled under a nitrogen atmosphere. The magnesium turnings are added to the reactor.

  • Grignard Reagent Formation: A small amount of the propyl bromide is added to the magnesium turnings. The reaction is initiated with gentle heating. Once initiated, the remaining propyl bromide, dissolved in 10 L of anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: The solution of butyraldehyde in 5 L of anhydrous diethyl ether is added dropwise to the Grignard reagent at a temperature of 0-5 °C (using an ice bath). The addition rate is controlled to maintain the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of saturated ammonium chloride solution. The resulting mixture is then acidified with hydrochloric acid until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 5 L).

  • Drying and Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-heptylmethanol is purified by fractional distillation under reduced pressure to yield the pure alcohol.

Part 2: Synthesis of this compound via Williamson Ether Synthesis

This second step involves the formation of the target ether from the previously synthesized alcohol. The Williamson ether synthesis is a classic and reliable method for preparing ethers. [6][7]The use of sodium hydride as a base requires strict anhydrous conditions and careful handling due to its reactivity with water. [8][9][10]

Reaction Scheme

alcohol 3-Heptylmethanol base Sodium Hydride (NaH) in THF alcohol->base Deprotonation alkoxide Sodium 3-heptylmethoxide base->alkoxide product This compound alkoxide->product SN2 Reaction tbutyl_halide t-Butyl Chloride tbutyl_halide->product SN2 Reaction

Sources

Application Notes & Protocols: 3-[(1,1-dimethylethoxy)methyl]heptane as a Specialty Industrial Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Ether Solvent for Specialized Applications

3-[(1,1-dimethylethoxy)methyl]heptane (CAS RN: 83704-03-4), also known as 3-tert-Butoxymethyl-heptane, is a high-molecular-weight ether with a unique branched structure.[1] While not a conventional bulk solvent, its distinct molecular architecture—combining a non-polar heptane backbone with a sterically hindered ether functional group—suggests significant potential in specialized industrial applications where precise solvent characteristics are paramount.[1]

This document serves as a technical guide for researchers, chemists, and drug development professionals, outlining the predicted physicochemical properties, potential industrial uses, and detailed protocols for leveraging this solvent's unique attributes. The insights provided are derived from its structural characteristics and by analogy to well-understood ether solvents like methyl tert-butyl ether (MTBE) and other glycol ethers.[2][3]

The ether functional group introduces moderate polarity and the capacity for hydrogen bond acceptance, distinguishing it from simple alkanes.[4][5] However, the bulky tert-butyl group and the long alkyl chain render the molecule largely non-polar and water-insoluble, similar to larger ethers.[6][7] This combination of features makes it an excellent candidate for applications requiring a high-boiling, non-polar aprotic solvent with low water miscibility and chemical stability.[8]

Physicochemical Properties & Rationale

The performance of this compound as a solvent is dictated by its molecular structure. The heptane backbone provides non-polar character, while the ether linkage introduces a slight dipole moment and a site for hydrogen bonding with solute molecules (as a hydrogen bond acceptor).[9][10] The bulky tert-butyl group sterically hinders the ether oxygen, which can enhance chemical stability and influence reaction kinetics.[11]

Table 1: Key Physicochemical Data for this compound

PropertyValueRationale & Significance for Applications
Molecular Formula C₁₂H₂₆OHigh hydrocarbon content predicts low water solubility and good solvency for non-polar compounds.[1]
Molecular Weight 186.33 g/mol Low volatility compared to common ethers like diethyl ether or MTBE.[12]
Boiling Point 201.7°C at 760 mmHgSuitable for high-temperature reactions and processes where solvent loss must be minimized.[7][13]
Density 0.798 g/cm³Less dense than water, facilitating straightforward phase separation in aqueous extractions.[7][13]
Flash Point 63.2°CClassified as a combustible liquid, requiring appropriate handling but less volatile than highly flammable ethers.[7][13]
Water Solubility Insoluble (predicted)Ideal for liquid-liquid extractions from aqueous media and as a solvent in moisture-sensitive reactions.[6][7]
logP (Octanol/Water) 4.6 (Predicted)The high logP value indicates strong lipophilicity, making it an excellent solvent for oils, lipids, and hydrophobic molecules.[12]
Primary Class Aprotic, Non-polarLacks acidic protons, making it suitable for reactions involving strong bases (e.g., organometallics).[4]

Core Industrial Applications & Methodologies

Based on its predicted properties, this compound is a strong candidate for several high-value industrial applications.

Application I: Solvent for Organic Synthesis & API Manufacturing

Rationale: The solvent's high boiling point, aprotic nature, and low water solubility make it an excellent medium for Active Pharmaceutical Ingredient (API) synthesis. It is particularly well-suited for reactions that require elevated temperatures and are sensitive to moisture. Its chemical stability, enhanced by the sterically hindered ether group, prevents unwanted side reactions.[8] Ethers are known to be effective solvents for stabilizing reagents like Grignard reagents.[4] While its high boiling point may complicate final product isolation via distillation, it is ideal for processes where the product is isolated by crystallization or precipitation.

This protocol describes a representative nucleophilic substitution reaction where the solvent's properties are advantageous. The reaction involves the N-alkylation of a primary amine with an alkyl halide, a common step in pharmaceutical synthesis.[14]

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a glass-lined reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon). Equip the reactor with a mechanical stirrer, condenser, and a temperature probe.

  • Reagent Charging:

    • Charge the reactor with this compound (10 volumes relative to the limiting reagent).

    • Add Boc-L-phenylalanine (1.0 equivalent).[14]

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

    • Begin agitation to create a slurry.

  • Reaction Execution:

    • Add the alkylating agent, benzyl bromide (1.1 equivalents), dropwise to the slurry over 30 minutes, maintaining the internal temperature below 30°C.

    • After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25°C.

    • Add purified water (5 volumes) to the reactor and stir for 15 minutes. The salts will dissolve in the aqueous phase.

    • Stop agitation and allow the phases to separate. The product will remain in the upper organic layer.

    • Drain the lower aqueous phase.

    • Wash the organic phase with brine (2 x 3 volumes) to remove residual water.

  • Product Crystallization:

    • Reduce the solvent volume by approximately 50% via vacuum distillation.

    • Add a suitable anti-solvent (e.g., heptane, 5 volumes) to induce crystallization.

    • Cool the mixture to 0-5°C and stir for 2 hours to maximize crystal formation.

    • Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum.

Workflow Diagram:

cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_crystallization 4. Product Crystallization P1 Inert Gas Purge P2 Charge Solvent & Reagents P1->P2 R1 Add Alkylating Agent P2->R1 Start Reaction R2 Heat to 80-85°C R1->R2 R3 Monitor Progress (HPLC) R2->R3 W1 Cool & Quench (Water) R3->W1 Reaction Complete W2 Phase Separation W1->W2 W3 Brine Wash W2->W3 C1 Solvent Swap W3->C1 Isolate Organic Phase C2 Cool & Filter C1->C2 C3 Dry Product C2->C3 Final Final C3->Final Final API Product

Caption: Workflow for Boc-Amine Synthesis.

Application II: Specialty Solvent in Coatings and Adhesives

Rationale: The high boiling point and low volatility of this compound make it a suitable "tail solvent" in formulations for coatings and adhesives.[7] In this role, it evaporates slowly, allowing the coating to level properly and form a uniform, defect-free film. Its strong solvency for a wide range of organic resins and polymers is also a key advantage.[2]

This protocol outlines the steps to test the performance of this compound as a leveling agent and tail solvent in a standard acrylic resin-based coating.

Step-by-Step Methodology:

  • Formulation Preparation:

    • In a mixing vessel, combine the acrylic resin (e.g., 30% by weight) with a primary solvent blend (e.g., xylene and ethyl acetate, 50% by weight) and stir until fully dissolved.

    • Add plasticizers and other additives as required by the base formulation (e.g., 5% by weight).

    • Prepare two versions of the formulation:

      • Control: Add a standard tail solvent like diacetone alcohol (15% by weight).

      • Test: Add this compound (15% by weight).

    • Ensure both formulations are thoroughly homogenized.

  • Application:

    • Apply both the control and test formulations to standardized steel panels using a drawdown bar to ensure a consistent wet film thickness (e.g., 100 µm).

  • Drying and Curing:

    • Allow the panels to air-dry in a controlled environment (25°C, 50% relative humidity).

    • Observe and record the time to "touch-dry" and "hard-dry" for both samples.

  • Performance Evaluation:

    • Surface Finish: Visually inspect the dried films for defects such as "orange peel," pinholes, or blistering. Use a gloss meter to quantitatively measure the surface gloss at 60°.

    • Leveling: Use a surface profilometer to measure the surface roughness (Ra) of the dried films. A lower Ra value indicates better leveling.

    • Hardness: After 24 hours, measure the pencil hardness of the coatings according to ASTM D3363.

Logical Relationship Diagram:

cluster_outcome Desired Outcomes Solvent Solvent Properties (High BP, Low Volatility) Formulation Inclusion in Coating Formulation Solvent->Formulation enables Application Film Application Formulation->Application leads to Leveling Improved Leveling Application->Leveling results in Gloss High Gloss Finish Application->Gloss results in Defects Reduced Defects Application->Defects results in

Caption: Role of the Solvent in Coating Performance.

Safety, Handling, and Environmental Considerations

As no specific safety data sheet (SDS) is widely available for this compound, handling precautions must be based on its structural components: a heptane backbone and an ether functional group.[7]

  • Flammability: With a flash point of 63.2°C, it is a combustible liquid.[7] Keep away from open flames, sparks, and heat sources.[15] Use in a well-ventilated area and take precautionary measures against static discharge.

  • Health Hazards: Ethers can cause drowsiness or dizziness upon inhalation.[15] Direct contact may cause skin irritation. Aspiration into the lungs may be harmful. Always use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle within a fume hood.

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light over time. Store in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen). Periodically test for the presence of peroxides before use, especially before distillation.

  • Environmental: The high logP value suggests low water solubility and potential for bioaccumulation. Avoid release into the environment. Many ether solvents, such as MTBE, are known groundwater contaminants.[3] Dispose of waste solvent in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising specialty solvent for niche industrial applications. Its high boiling point, aprotic nature, and favorable solvency profile make it a compelling alternative to conventional solvents in organic synthesis, particularly in the pharmaceutical sector.[] Furthermore, its low volatility positions it as an effective tail solvent in the formulation of high-performance coatings and adhesives.[7] Proper adherence to safety protocols derived from analogous compounds is essential for its handling and use. Further research into its toxicological and environmental profile is warranted to fully establish its role as a sustainable industrial solvent.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 3-[(1,1-dimethylethoxy)methyl]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable compound. We provide in-depth, experience-based solutions to specific experimental issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes for this compound?

There are two principal and logically sound approaches to synthesizing this target molecule. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of your lab.

  • Williamson Ether Synthesis: This classic method involves the reaction of a metal alkoxide with a suitable organohalide.[1][2] For our target, the strategically sound approach is to react sodium tert-butoxide (a bulky nucleophile) with a primary alkyl halide, 3-(halomethyl)heptane. This pathway minimizes competing elimination reactions.[3][4][5] The precursor, 3-(halomethyl)heptane, can be synthesized from the corresponding alcohol, (heptan-3-yl)methanol.

  • Acid-Catalyzed Alkylation of an Alcohol: This route involves the direct tert-butylation of the primary alcohol, (heptan-3-yl)methanol. The reaction typically uses isobutylene in the presence of a strong acid catalyst.[6] This method avoids the need for a halide intermediate but requires careful control of acidic conditions to prevent side reactions.

Q2: My Williamson ether synthesis is plagued by low yield and significant alkene byproducts. How can I suppress the competing elimination (E2) reaction?

This is the most common issue encountered with the Williamson synthesis, especially when a strong, bulky base like tert-butoxide is used.[1][3][7] The formation of heptene isomers is a clear sign that the E2 elimination pathway is outcompeting the desired SN2 substitution.[3][4] Here’s a systematic approach to favor substitution and boost your yield.

Causality: The tert-butoxide anion can act as either a nucleophile (attacking the carbon, SN2) or a base (abstracting a proton, E2). The structure of the alkyl halide and the reaction conditions heavily influence this balance.[1][8] While you are correctly using a primary halide, the bulky nature of the base can still promote elimination.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Elimination Byproducts cluster_1 Optimization Strategy cluster_2 Expected Outcome start Low Yield of Ether High Alkene Byproduct temp Lower Reaction Temperature start->temp High temp favors E2 solvent Choose Optimal Solvent start->solvent Solvent affects nucleophilicity leaving_group Improve Leaving Group start->leaving_group Reactivity: I > Br > Cl base_add Control Base Addition start->base_add Concentration matters end Increased Ether Yield Minimized Alkene Formation temp->end solvent->end leaving_group->end base_add->end

Caption: Troubleshooting logic for Williamson ether synthesis.

Detailed Optimization Steps:

ParameterRecommended ActionScientific Rationale
Reaction Temperature Lower the temperature. Start at room temperature and gently heat to 40-50 °C if necessary.Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature disproportionately slows the E2 pathway, favoring the desired SN2 reaction.[3]
Solvent Use a polar aprotic solvent such as anhydrous THF, DMF, or DMSO.These solvents solvate the sodium cation, leaving a more "naked" and highly reactive alkoxide anion, which enhances its nucleophilicity for the SN2 attack.[2][4][8] Avoid protic solvents like ethanol, which can solvate the alkoxide and reduce its reactivity.
Leaving Group Use 3-(iodomethyl)heptane instead of the bromide or chloride. An in situ approach using NaI (catalytic) with 3-(bromomethyl)heptane is also effective.The carbon-iodine bond is weaker and more polarizable, making iodide a superior leaving group in SN2 reactions. The order of reactivity is R-I > R-Br > R-Cl.[9]
Base Addition Prepare the alkoxide in situ by adding sodium hydride (NaH) to tert-butanol in your reaction solvent first, then slowly add the 3-(halomethyl)heptane to this solution.This ensures the deprotonation of the alcohol is complete before the alkyl halide is introduced. Adding the halide slowly to the pre-formed alkoxide keeps the instantaneous concentration of the halide low, which can help minimize side reactions. Using a strong, non-nucleophilic base like NaH is highly effective.[4][8]
Q3: I am attempting the direct alkylation of (heptan-3-yl)methanol with isobutylene and an acid catalyst, but my conversion is low. How can I drive the reaction to completion?

This method is elegant but relies on the formation of a tert-butyl carbocation, which then alkylates the alcohol. Low conversion often points to issues with catalyst activity, reaction equilibrium, or substrate purity.

Causality: The reaction is reversible. The formation of the tert-butyl ether is favored under anhydrous conditions where the alcohol can effectively trap the tert-butyl carbocation generated from isobutylene. Water is a byproduct of competing side reactions (e.g., hydration of isobutylene to tert-butanol) and its presence can inhibit the forward reaction.

Experimental Protocol for Improved Yield:

  • Drying: Ensure your starting alcohol, (heptan-3-yl)methanol, and solvent (e.g., dichloromethane or diethyl ether) are rigorously dry. The presence of water will compete with the alcohol for the carbocation, forming tert-butanol.[10][11]

  • Catalyst Choice: While strong mineral acids like H₂SO₄ can be used, they can also promote side reactions. A Lewis acid catalyst like catalytic bis(trifluoromethanesulfonyl)imide (Tf₂NH) can be highly effective and requires only a small amount.[6] Solid acid catalysts like Amberlyst-15 resin are also excellent choices as they simplify workup (filtration) and minimize acidic waste streams.

  • Isobutylene Source: Using condensed isobutylene gas and maintaining a slight positive pressure in a sealed reaction vessel is the most effective method. This ensures a high concentration of the alkylating agent is present in the reaction mixture.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to start. This helps control the exothermicity and selectivity of the reaction. Allow it to slowly warm to room temperature while monitoring progress via TLC or GC.

  • Workup: Upon completion, quench the reaction by adding a mild base, such as aqueous sodium bicarbonate solution, to neutralize the acid catalyst. This is crucial to prevent acid-catalyzed cleavage of your product during workup and purification.

Q4: What are the best practices for purifying this compound?

The primary impurities will depend on your synthetic route. For the Williamson synthesis, expect unreacted 3-(halomethyl)heptane and elimination byproducts (heptenes). For the acid-catalyzed route, expect unreacted alcohol and potentially some di-tert-butyl ether or tert-butanol.

Purification Strategy:

  • Aqueous Workup: Begin by washing the crude organic extract.

    • A wash with water will remove salts (e.g., NaBr, NaI).

    • A wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution is critical for removing any acidic residues.

    • A final wash with brine (saturated NaCl solution) helps to break up emulsions and remove bulk water before drying.[12]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

  • Solvent Removal: Carefully remove the solvent using a rotary evaporator.

  • Final Purification - Fractional Distillation: Given that the likely impurities (heptenes, starting alcohol) have different boiling points from the desired ether product, fractional distillation under reduced pressure is the most effective method for obtaining high-purity material.

    • Tip: Collect fractions and analyze them by GC or ¹H NMR to identify the pure product.

Q5: Are there any alternative high-yield methods to consider for this synthesis?

Yes, for researchers looking to avoid the common pitfalls of the two main routes, a transetherification reaction can be an excellent alternative.

Transetherification with tert-Butyl Acetate or Methyl tert-Butyl Ether (MTBE):

This method involves reacting (heptan-3-yl)methanol with a large excess of a tert-butyl ether source, such as tert-butyl acetate or MTBE, in the presence of a strong acid catalyst.

Advantages:

  • Avoids the use of gaseous and highly flammable isobutylene.

  • Can be driven to completion by using one of the reagents as the solvent.

  • The reaction conditions can be milder than direct alkylation.

A particularly effective modern method involves the use of potassium tert-butoxide in diethyl ether to achieve transesterification, which could be adapted for ethers.[13] This highlights the utility of potassium tert-butoxide as a powerful reagent in ether synthesis.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Arce, A., et al. (2007). Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid.
  • Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Nishiguchi, T., et al. (2005). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters, 46(34), 5799-5801.
  • Dumitriu, E., et al. (2001). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 4(1), 35-46.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1999). WO1999033775A1 - Process for the preparation of tert-butyl alcohol.
  • ResearchGate. (2000). Synthesis of tert-Butyl Alcohol from Isobutylene in C4 Raffinate by Counterflow Catalytic Hydration. Retrieved from [Link]

  • European Patent Office. (1993). EP 0535918 A1 - Purification of methyl tertiary-butyl ether. Retrieved from [Link]

  • Google Patents. (1977). US4011272A - Process for producing tertiary butyl alcohol.
  • Organic Syntheses. (n.d.). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Synlett. (2000). Mild and Efficient Method for Preparation of tert-Butyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tert-butoxymethyl Ether Protection of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tert-butoxymethyl (BOM) ether protection of alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the tert-butoxymethyl (BOM) protecting group and why is it used for alcohols?

The tert-butoxymethyl (BOM) group is an acetal-type protecting group used to mask the hydroxyl functionality of alcohols. It is valued for its stability across a wide range of reaction conditions, including strongly basic, nucleophilic, and many organometallic reagents, yet it can be readily cleaved under specific acidic conditions.[1] This stability profile makes it an excellent choice in multi-step syntheses where other functional groups need to be manipulated without affecting the alcohol.[2]

The general structure of a BOM-protected alcohol is R-O-CH₂-O-tBu.

Q2: What is the fundamental mechanism of BOM protection of an alcohol?

The protection of an alcohol with a BOM group typically proceeds via a nucleophilic substitution reaction. The alcohol, often deprotonated by a non-nucleophilic base to form a more reactive alkoxide, attacks the electrophilic methylene carbon of a BOM-halide, such as tert-butoxymethyl chloride (BOM-Cl). The reaction is generally considered to be Sₙ2-like.

Troubleshooting Guide

This section addresses specific issues you may encounter during the BOM protection of alcohols.

Issue 1: Low or No Yield of the Desired BOM-Protected Product

Q: I am experiencing very low or no conversion of my starting alcohol to the BOM ether. What are the likely causes and how can I improve the yield?

A: Low or no yield in a BOM protection reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[3]

Potential Causes and Solutions:

  • Inefficient Deprotonation of the Alcohol: The first step in many BOM protection protocols is the deprotonation of the alcohol. If this is incomplete, the concentration of the reactive nucleophile will be low.

    • Solution: Ensure you are using a sufficiently strong, non-nucleophilic base. Diisopropylethylamine (DIPEA or Hünig's base) is commonly used due to its steric hindrance, which prevents it from competing as a nucleophile.[4] For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary. Always use anhydrous solvents to prevent quenching of the base.

  • Poor Quality or Degradation of Tert-butoxymethyl Chloride (BOM-Cl): BOM-Cl is sensitive to moisture and can hydrolyze over time to form formaldehyde and tert-butanol.

    • Solution: Use freshly opened or properly stored BOM-Cl. If the quality is suspect, it can be purified by distillation. It is advisable to handle BOM-Cl under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: Both the alcohol substrate and the BOM group itself are sterically demanding. If you are working with a hindered alcohol (secondary or tertiary), the reaction rate can be significantly slower.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can sometimes accelerate the reaction by promoting the formation of a more reactive BOM-iodide in situ.

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact reaction rates and solubility of reagents.

    • Solution: Dichloromethane (DCM) is a common solvent for this reaction. However, for less reactive substrates, a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial, although it will require higher temperatures for removal during work-up.

Issue 2: Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these and how can I minimize them?

A: The formation of side products is a common challenge. Identifying the likely culprits is key to optimizing for a cleaner reaction.

Potential Side Products and Mitigation Strategies:

  • Bis-BOM Acetal Formation: If there is any residual water in the reaction, it can react with BOM-Cl to form an unstable hemiacetal, which can then be trapped by another molecule of BOM-Cl to form bis(tert-butoxymethoxy)methane.

    • Mitigation: Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.

  • Elimination Products: With sterically hindered secondary or tertiary alcohols, the use of a strong, non-hindered base could lead to elimination reactions.

    • Mitigation: Use a sterically hindered, non-nucleophilic base like DIPEA.

  • Reaction with Other Nucleophilic Groups: If your substrate contains other nucleophilic functional groups (e.g., amines, thiols), they may also react with BOM-Cl.

    • Mitigation: If possible, protect other nucleophilic groups beforehand using an orthogonal protecting group strategy.[1] Alternatively, careful control of stoichiometry and reaction temperature may allow for selective protection of the more reactive hydroxyl group.

Experimental Protocols

Standard Protocol for BOM Protection of a Primary Alcohol

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA, 1.5 - 2.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of BOM-Cl: Add tert-butoxymethyl chloride (BOM-Cl, 1.2 - 1.5 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for many substrates, easily removed.
Base N,N-Diisopropylethylamine (DIPEA)Sterically hindered, non-nucleophilic base.[4]
Stoichiometry Alcohol:DIPEA:BOM-Cl = 1:1.5:1.2A slight excess of base and BOM-Cl drives the reaction to completion.
Temperature Room Temperature (20-25 °C)Sufficient for most primary alcohols.
Reaction Time 2-12 hoursSubstrate dependent; monitor by TLC/LC-MS.
Troubleshooting Workflow Diagram

G cluster_start Start: Low Yield cluster_analysis Initial Analysis cluster_solutions1 Reagent-Based Solutions cluster_solutions2 Condition-Based Solutions cluster_outcome Outcome Start Low Yield of BOM-Protected Product CheckReagents Check Reagent Quality (Alcohol, DIPEA, BOM-Cl) Start->CheckReagents CheckConditions Review Reaction Conditions (Anhydrous?, Temp, Time) Start->CheckConditions CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Reagents suspect? IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Reaction sluggish? ProlongTime Prolong Reaction Time CheckConditions->ProlongTime Incomplete conversion? AddTBAI Add Phase-Transfer Catalyst (TBAI) CheckConditions->AddTBAI Steric hindrance? ChangeSolvent Change Solvent (e.g., to DMF) CheckConditions->ChangeSolvent Solubility issues? ImprovedYield Improved Yield PurifyReagents->ImprovedYield UseNaH Consider Stronger Base (e.g., NaH) for less acidic alcohols UseNaH->ImprovedYield IncreaseTemp->ImprovedYield NoImprovement No Improvement IncreaseTemp->NoImprovement ProlongTime->ImprovedYield ProlongTime->NoImprovement AddTBAI->ImprovedYield AddTBAI->NoImprovement ChangeSolvent->ImprovedYield ChangeSolvent->NoImprovement NoImprovement->UseNaH Still no reaction?

Caption: Simplified mechanism of BOM ether deprotection using a Lewis acid.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Pinnick, H. W.; Lajis, N. H. Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. J. Org. Chem.1978 , 43 (2), 371–373. [Link] [5]3. Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004.

  • Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.
  • Master Organic Chemistry. Protecting Groups for Alcohols. [Link] [6][7]6. University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link] [3]7. Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link] [8]8. Wikipedia. N,N-Diisopropylethylamine. [Link] [4]9. SynArchive. Protection of Alcohol by Acetal. [Link] [9]10. Chemistry Steps. Protecting Groups for Alcohols. [Link]

Sources

Technical Support Center: Troubleshooting the Deprotection of Tert-Butoxymethyl (BOM) Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the intricacies of tert-butoxymethyl (BOM) ether deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical step in multi-step organic synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in mechanistic principles and field-proven insights.

Introduction to the BOM Protecting Group

The tert-butoxymethyl (BOM) ether is a valuable protecting group for alcohols, prized for its stability across a wide range of reaction conditions, including those involving strong bases and nucleophiles.[1] Its removal, however, is typically achieved under acidic conditions, which can present challenges depending on the substrate's complexity and the presence of other acid-sensitive functional groups.[1][2] This guide will help you diagnose and resolve common issues encountered during BOM deprotection.

Troubleshooting Guide: A Step-by-Step Approach

When your BOM deprotection is not proceeding as expected, a systematic approach to troubleshooting is essential. The following guide, presented as a logical workflow, will help you identify the root cause of the problem and implement an effective solution.

Diagram: Troubleshooting Workflow for BOM Ether Deprotection

BOM_Deprotection_Troubleshooting start Start: BOM Deprotection Issue issue Identify the Primary Issue start->issue incomplete Incomplete Deprotection / No Reaction issue->incomplete Incomplete Reaction side_products Formation of Side Products / Degradation issue->side_products Side Products check_reagents 1. Verify Reagent Quality & Stoichiometry incomplete->check_reagents scavengers 1. Add Scavengers side_products->scavengers increase_reactivity 2. Increase Reaction Reactivity check_reagents->increase_reactivity reagent_sol Is the acid fresh? Are you using sufficient equivalents? check_reagents->reagent_sol reactivity_sol Increase acid strength, temperature, or reaction time. increase_reactivity->reactivity_sol end_incomplete Resolution: Complete Deprotection increase_reactivity->end_incomplete milder_cond 2. Switch to Milder Conditions scavengers->milder_cond scavenger_sol Use TIS or other scavengers to trap the tert-butyl cation. scavengers->scavenger_sol milder_sol Use a Lewis acid (e.g., ZnBr₂, CeCl₃/NaI) or enzymatic cleavage. milder_cond->milder_sol end_side_products Resolution: Clean Deprotection milder_cond->end_side_products

Sources

Technical Support Center: Managing the Acidic Stability of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A-001

Last Updated: January 15, 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-[(1,1-dimethylethoxy)methyl]heptane or analogous compounds featuring a tert-butyl ether protecting group. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address stability challenges encountered under acidic conditions.

Introduction: Understanding the Core Chemistry

The compound this compound contains a tert-butoxy ether functional group. This group is widely employed in multi-step organic synthesis as a protecting group for alcohols due to its high stability across a broad range of basic, nucleophilic, and organometallic reaction conditions.[1] However, this stability does not extend to acidic environments.

The lability of the tert-butyl ether in acid is the cornerstone of its utility, allowing for its selective removal, or "deprotection," to reveal the parent alcohol.[2] This process is predicated on the acid-catalyzed cleavage of the ether's C-O bond. The reaction proceeds via protonation of the ether oxygen, followed by the formation of a highly stable tertiary carbocation (tert-butyl cation) and the release of the parent alcohol (3-heptylmethanol).[3][4][5] This carbocation is then neutralized, typically by eliminating a proton to form isobutylene gas.[6][7]

Due to this inherent reactivity, unintended exposure of this compound to acidic conditions—whether from reagents, acidic byproducts, or even chromatography media—can lead to premature cleavage, resulting in yield loss and product contamination.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is showing a new, more polar spot on TLC after adding a Lewis acid catalyst. What is happening?

A: You are likely observing the premature deprotection of the tert-butyl ether. Many Lewis acids (e.g., ZnBr₂, FeCl₃, CeCl₃) are capable of catalyzing the cleavage of tert-butyl ethers, especially in the presence of trace moisture.[8][9] The resulting alcohol, 3-heptylmethanol, is more polar than the starting ether, causing it to have a lower Rf value on silica gel TLC plates.

Q2: I need to perform a reaction on another part of my molecule that requires acidic conditions. How can I prevent the cleavage of the tert-butoxy group?

A: This is a common challenge in complex syntheses. While the tert-butyl ether is considered acid-labile, its rate of cleavage is highly dependent on the acid strength, temperature, and solvent.

  • Use Milder Acids: If possible, opt for weaker Brønsted acids or buffered systems. For some applications, very mild Lewis acids might be tolerated for short reaction times at low temperatures.[8]

  • Lower the Temperature: Acid-catalyzed cleavage is significantly slower at lower temperatures (e.g., 0 °C or -78 °C).[3]

  • Alternative Protecting Groups: If the required conditions are too harsh, consider replacing the tert-butyl ether with a more robust protecting group, such as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether, which require different conditions for cleavage.[10]

Q3: What are the primary byproducts of acidic degradation?

A: The main products from the acid-catalyzed degradation of this compound are 3-heptylmethanol and isobutylene .[3][4] Under certain conditions, the intermediate tert-butyl cation can also be trapped by nucleophiles in the reaction mixture. For example, in the presence of water, tert-butanol may form.

Q4: Can I use standard silica gel for chromatography of this compound?

A: Standard silica gel is slightly acidic and can cause partial degradation of highly sensitive tert-butyl ethers, especially if the compound is left on the column for an extended period. To mitigate this risk, you can:

  • Neutralize the Silica: Pre-treat the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), before packing the column.

  • Use Neutral Alumina: For very sensitive compounds, chromatography on neutral alumina is a viable alternative.

  • Work Quickly: Minimize the time the compound spends on the column.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving common problems related to the instability of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s) & Validation Steps
Incomplete Reaction & Presence of Deprotected Byproduct 1. Acidic Reagent: A reagent used in the reaction is acidic or contains acidic impurities. 2. Acidic Byproduct Formation: The reaction itself generates an acidic species.Solution: 1. Purify reagents before use. If a reagent is inherently acidic, investigate non-acidic alternatives. 2. Add a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to the reaction to scavenge in-situ generated acid. Validation: Run a small-scale control reaction without your primary substrate to test for pH changes. Monitor the reaction by TLC or LC-MS to track the appearance of the byproduct.[11]
Low Yield After Aqueous Workup Acidic Aqueous Layer: The pH of the aqueous solution used for extraction (e.g., NH₄Cl quench) is too low.Solution: 1. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) for the initial quench and subsequent washes. Validation: Check the pH of all aqueous solutions with pH paper before they come into contact with your organic layer.
Degradation During Solvent Removal (Rotovap) Acidic Residues: Trace amounts of acid from the reaction or workup are concentrated during solvent evaporation, accelerating cleavage.Solution: 1. Ensure the organic layer is thoroughly washed with a basic solution (e.g., NaHCO₃) and then with brine to remove residual acid and water before drying. 2. Add a small amount of a volatile base like triethylamine to the solution before evaporation.
Product Degradation During Storage Contaminated Solvent/Vial: The compound is stored in a solvent containing acidic impurities, or the storage vial has acidic residues.Solution: 1. Store the purified compound neat (if stable as an oil/solid) or in a high-purity, anhydrous, and neutral solvent (e.g., heptane, toluene). 2. Use new or base-washed glassware for storage.
Troubleshooting Workflow Diagram

G start Stability Issue Detected (e.g., Low Yield, Byproduct) check_reaction Analyze Reaction Conditions: - Reagents Acidic? - Acidic Byproducts? start->check_reaction Is byproduct seen during reaction? check_workup Analyze Workup Protocol: - Quench pH? - Wash Solutions? start->check_workup Is byproduct seen after workup/extraction? check_purification Analyze Purification Method: - Silica Gel Acidity? - Column Time? start->check_purification Is byproduct seen after chromatography? check_storage Analyze Storage: - Solvent Purity? - Glassware Cleanliness? start->check_storage Does pure compound degrade over time? sol_reaction Solution: - Purify Reagents - Add Non-Nucleophilic Base check_reaction->sol_reaction sol_workup Solution: - Use NaHCO₃ / Buffer Quench - Check pH of Washes check_workup->sol_workup sol_purification Solution: - Neutralize Silica w/ Et₃N - Use Alumina or Reduce Time check_purification->sol_purification sol_storage Solution: - Store Neat or in  Anhydrous/Neutral Solvent check_storage->sol_storage end_node Problem Resolved sol_reaction->end_node sol_workup->end_node sol_purification->end_node sol_storage->end_node

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols
Protocol 1: Controlled Deprotection for Analytical Standard Generation

This protocol describes the intentional and controlled cleavage of the tert-butyl ether to generate an authentic sample of the deprotected product, 3-heptylmethanol, for use as an analytical standard (e.g., for GC or TLC co-spotting).

  • Dissolution: Dissolve this compound (50 mg, 1 eq.) in dichloromethane (DCM, 2 mL) in a small round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Acid Addition: Add trifluoroacetic acid (TFA, 0.2 mL) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes) every 15 minutes. The reaction is complete when the starting material spot is no longer visible. This typically takes 1-2 hours.[11]

  • Quenching: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the flask until gas evolution ceases (neutralization of TFA).

  • Extraction: Transfer the mixture to a separatory funnel, add more DCM, and wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-heptylmethanol. This material can be purified further by column chromatography if necessary.

Mechanism of Acid-Catalyzed Cleavage

G sub R-O-tBu (Ether) p1 sub->p1 + H⁺ h_plus H⁺ h_plus->p1 protonated_ether R-O⁺(H)-tBu (Oxonium Ion) p2 protonated_ether->p2 alcohol R-OH (Alcohol) carbocation tBu⁺ (tert-Butyl Cation) isobutylene Isobutylene carbocation->isobutylene Step 3: Elimination h_plus_regen H⁺ isobutylene->h_plus_regen + H⁺ p1->protonated_ether Step 1: Protonation p2->alcohol Step 2: Cleavage (SN1/E1) p2->carbocation

Caption: Mechanism of acid-catalyzed ether cleavage.

References
  • Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A mild reaction for the protection of alcohols as t-butyl ethers. Organic Letters, 7(3), 427-430. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Diaz, A. F., & Drogos, D. L. (2001). Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media. ACS Symposium Series. Available at: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. Available at: [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]

  • Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2005). A new mild method for protecting alcohols as t-butyl ethers. Organic & Biomolecular Chemistry, 3(21), 3757-3759. Available at: [Link]

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Technical Support Center: Purification of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-[(1,1-dimethylethoxy)methyl]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this aliphatic ether. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

I. Understanding the Synthesis and Potential Impurities

The most common and direct route to synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific ether, there are two primary synthetic pathways:

  • Route A: Reaction of the sodium or potassium salt of 3-(hydroxymethyl)heptane (also known as 2-ethyl-1-hexanol) with a tert-butyl halide (e.g., tert-butyl chloride or bromide).

  • Route B: Reaction of sodium or potassium tert-butoxide with 1-halo-3-(methyl)heptane.

Due to the steric hindrance of the tert-butyl group, Route A is generally preferred as it involves a primary alkoxide attacking a tertiary halide, which can lead to significant elimination side products. Conversely, Route B involves a bulky alkoxide and a primary halide, which is more favorable for the desired S(N)2 reaction.[1]

Regardless of the chosen route, several impurities can arise, complicating the purification process. Understanding these potential contaminants is the first step in effective troubleshooting.

Common Impurities:

  • Unreacted Starting Materials:

    • 3-(hydroxymethyl)heptane (2-ethyl-1-hexanol)

    • tert-Butanol (from the hydrolysis of tert-butoxide or as a solvent)

    • Alkyl halides (e.g., tert-butyl bromide, 1-bromo-3-(methyl)heptane)

  • Side-Reaction Products:

    • Elimination Products: Isobutylene (from reaction of tert-butyl halide with base) or heptene isomers.

    • Di-heptyl Ether or Di-tert-butyl Ether: From self-condensation reactions.

  • Solvent and Reagent Residues:

    • High-boiling point solvents (e.g., DMF, DMSO).

    • Salts (e.g., NaBr, KBr).

II. Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a significant amount of unreacted 3-(hydroxymethyl)heptane. How can I remove it?

A1: Unreacted 3-(hydroxymethyl)heptane is a common impurity due to incomplete reaction or steric hindrance. Since it is an alcohol, it is more polar than the desired ether product. This difference in polarity can be exploited for purification.

  • Aqueous Workup: A thorough aqueous wash is the first line of defense. Washing the organic layer with water or brine will help remove the more water-soluble alcohol. For more effective removal, a slightly acidic wash (e.g., dilute HCl) can protonate any residual alkoxide, making it more water-soluble.

  • Column Chromatography: Flash chromatography on silica gel is a highly effective method.[2][3] Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane. The less polar ether will elute first, followed by the more polar alcohol.

  • Distillation: If the boiling point difference is significant, fractional distillation under reduced pressure can be employed.

Q2: I observe a significant amount of tert-butanol in my purified product. What is the best way to remove it?

A2: tert-Butanol can be a persistent impurity, often co-eluting with the product in chromatography if the conditions are not optimized.

  • Aqueous Extraction: Similar to the removal of 3-(hydroxymethyl)heptane, multiple washes with water can reduce the amount of tert-butanol.

  • Azeotropic Distillation: tert-Butanol forms azeotropes with several solvents, which can be used to remove it. For instance, azeotropic distillation with benzene or heptane can be effective.

  • Extractive Distillation: This technique involves adding a high-boiling solvent that alters the relative volatility of the components, facilitating their separation by distillation.

Q3: My reaction seems to have produced a significant amount of alkene byproducts. How can I avoid this and remove them?

A3: Alkene formation is a classic side reaction in Williamson ether synthesis, especially when using secondary or tertiary alkyl halides.[1]

  • Prevention:

    • Choice of Reagents: If possible, use a primary alkyl halide and a more sterically hindered alkoxide.

    • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 substitution over the E2 elimination pathway.

  • Removal:

    • Distillation: Alkenes are typically more volatile than the desired ether and can often be removed by careful fractional distillation.

    • Chromatography: Flash chromatography is also effective, as the non-polar alkenes will elute very quickly with a non-polar solvent system.

III. Troubleshooting Guides

Guide 1: Persistent Alcohol Impurity in the Final Product

Symptom: NMR or GC-MS analysis of the final product shows significant peaks corresponding to either 3-(hydroxymethyl)heptane or tert-butanol.

Workflow for Removal of Unreacted Alcohol:

Caption: Workflow for the removal of alcohol impurities.

Detailed Protocol for Flash Chromatography:

  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent like hexane. The amount of silica should be about 50-100 times the weight of the crude product for good separation.[4][5]

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • A typical gradient could be from 0% to 10% ethyl acetate in hexane.

  • Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Interpretation:

CompoundExpected 1H NMR Chemical Shifts (ppm)Expected Elution Order in Normal Phase Chromatography
This compound~3.2-3.4 (t, -CH2-O-), 1.19 (s, -C(CH3)3)First
3-(hydroxymethyl)heptane (2-ethyl-1-hexanol)~3.5 (d, -CH2-OH), ~1.5 (br s, -OH)Second
tert-Butanol~1.28 (s, -C(CH3)3), ~1.6 (br s, -OH)Last
Guide 2: Low Yield and Suspected Elimination Side Products

Symptom: The yield of the desired ether is low, and GC-MS analysis indicates the presence of lower molecular weight compounds with fragmentation patterns characteristic of alkenes.

Workflow for Minimizing Elimination and Purifying the Product:

Caption: Workflow to minimize elimination and purify the product.

Troubleshooting Steps:

  • Re-evaluate Synthetic Strategy: If using a tertiary alkyl halide, consider switching to the alternative Williamson synthesis route (primary halide and tertiary alkoxide).[1]

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Williamson ether syntheses, room temperature or gentle heating (40-50 °C) is sufficient.

    • Base Addition: Add the base slowly to the alcohol at a low temperature (e.g., 0 °C) to form the alkoxide before adding the alkyl halide.

  • Purification from Alkenes:

    • Fractional Distillation: Carefully perform a fractional distillation under atmospheric or reduced pressure. The lower-boiling point alkenes will distill first.

    • Chromatography: If distillation is not effective, flash chromatography with a very non-polar eluent (e.g., pure hexane or pentane) can separate the non-polar alkenes from the more polar ether.

IV. References

  • High resolution ma - AWS. (n.d.). Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 15, 2026, from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 15, 2026, from [Link]

  • Santai Technologies Inc. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). Ether, 2-ethylhexyl tert-butyl - Optional[MS (GC)] - Spectrum. Retrieved January 15, 2026, from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved January 15, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 15, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved January 15, 2026, from [Link]

  • JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved January 15, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 15, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses, 102, 276–302. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved January 15, 2026, from [Link]

  • SciSpace. (2017, December 14). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed reaction pathways for 1‐hexanol and 2 ethyl‐butanol formation. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Methylheptane - Optional[13C NMR] - Chemical Shifts. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). SU1395623A1 - Method of separating 2-ethylhexanol from mixture containing butyl alcohols. Retrieved January 15, 2026, from

  • Wired Chemist. (n.d.). 3-methylheptane Carbon-13 Full Spectrum. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102617432A - Preparation method of tert-butylperoxy-2-ethylhexyl carbonate. Retrieved January 15, 2026, from

  • ResearchGate. (2018, July 18). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-[(1-Methylethoxy)methyl]heptane. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Determination of 2-ethyl-1-hexanol as contaminant in drinking water. Retrieved January 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Retrieved January 15, 2026, from [Link]

  • Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethylhexanol. Retrieved January 15, 2026, from [Link]

  • Do Sender. (2023, June 30). Tert-butylperoxy 2-ethylhexyl carbonate,TBEC 95% Colorless clear liquid. Retrieved January 15, 2026, from [Link]

  • HZDR. (2016, June 3). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Storage and Handling of 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-[(1,1-dimethylethoxy)methyl]heptane. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable ether compound. By understanding its potential decomposition pathways, you can implement effective storage and handling protocols, safeguarding your experiments and results.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during storage?

A1: The two primary decomposition pathways for this compound, like many ethers, are autoxidation (peroxide formation) and acid-catalyzed cleavage .

  • Autoxidation: This is a slow reaction with atmospheric oxygen, accelerated by light and heat, that forms unstable and potentially explosive hydroperoxides and peroxides.[1][2] The reaction proceeds via a free-radical chain mechanism, initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.[3]

  • Acid-Catalyzed Cleavage: The tert-butyl ether group is susceptible to cleavage in the presence of strong acids.[4][5] This reaction breaks the ether bond, yielding 3-(hydroxymethyl)heptane and tert-butanol (which can dehydrate to isobutylene).[6][7]

Q2: What are the ideal storage conditions to prevent decomposition?

A2: Proper storage is the most critical factor in preventing decomposition. The goal is to mitigate exposure to oxygen, light, heat, and acidic contaminants.[8][9]

Parameter Recommendation Rationale
Temperature Store in a cool, dry place.Reduces the rate of autoxidation and minimizes evaporation.[10]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Excludes atmospheric oxygen, which is essential for peroxide formation.[11]
Container Use an amber glass bottle with a tight-fitting cap.Amber glass protects the compound from light, which can initiate radical formation.[12][13] A tight seal prevents oxygen ingress and moisture absorption.[1]
Inhibitor For long-term storage, add an inhibitor like Butylated Hydroxytoluene (BHT) at 50-100 ppm.BHT is a radical scavenger that terminates the autoxidation chain reaction, thus preventing peroxide formation.[14][15]
Q3: How can I know if my sample of this compound has started to decompose?

A3: Decomposition can be identified through visual inspection and chemical testing.

  • Visual Signs: The presence of a viscous liquid, crystalline precipitate inside the container, or crystal formation around the cap are serious danger signs of high peroxide concentration.[16][17] If you observe any of these, do not attempt to open or move the container . Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) office immediately.[12][18]

  • Chemical Testing: Before each use, especially before any heating or distillation, you must test for the presence of peroxides.[17] Peroxide levels above 30 ppm are considered a serious hazard.[18]

Experimental Protocols & Troubleshooting

Protocol 1: Testing for Peroxides

It is mandatory to test for peroxides before distilling, concentrating, or evaporating any ether, regardless of its age.[16] Two common semi-quantitative methods are available.

Method A: Commercial Peroxide Test Strips

This is the simplest and most common method.

  • Obtain commercially available peroxide test strips (e.g., EM Quant®).

  • Follow the manufacturer's instructions carefully. This often involves dipping the strip into the solvent for 1 second, allowing it to evaporate, and then moistening the test pad with a drop of distilled water.[19]

  • Compare the resulting color to the chart provided to determine the peroxide concentration in parts per million (ppm).

Method B: Potassium Iodide (KI) Test

This method is more sensitive and can detect dialkyl peroxides in addition to hydroperoxides.[20]

  • In a clean glass test tube, add 1 mL of this compound.

  • Prepare a fresh reagent by dissolving ~100 mg of potassium iodide in 1 mL of glacial acetic acid.[20][21]

  • Add the KI/acetic acid solution to the test tube containing the ether.

  • A pale yellow color indicates a low concentration of peroxides, while a brown color indicates a hazardous, high concentration.[16]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action(s)
Test strip or KI test is positive for peroxides (>30 ppm). Autoxidation has occurred.Do not use. Proceed to Protocol 2: Removal of Peroxides . If levels are >100 ppm, do not handle; contact EHS for disposal.[17]
Analytical data (e.g., NMR, GC-MS) shows unexpected peaks. Decomposition.Compare new peaks to known decomposition products (e.g., 3-(hydroxymethyl)heptane, tert-butanol). Test for peroxides. If acid contamination is suspected, wash the sample with a dilute sodium bicarbonate solution, dry, and re-analyze.
Compound appears cloudy, contains crystals, or has a viscous layer. Severe peroxide formation.EXTREME HAZARD. Do not move or open the container.[16] Secure the area to prevent disturbance and immediately contact your EHS department for emergency disposal.[12]
Protocol 2: Removal of Peroxides

This procedure should only be performed on ethers with low to moderate peroxide levels (<100 ppm) and by personnel trained in this technique.

Method: Activated Alumina Column

This method is effective for removing peroxides without introducing water.[18]

  • Prepare a small chromatography column with a glass wool plug.

  • Fill the column with activated alumina (approx. 100 g of alumina per 100 mL of ether).[16]

  • Carefully pass the ether through the column, collecting the purified eluent.

  • Immediately test the purified ether for peroxides using one of the methods in Protocol 1 to ensure the procedure was successful.

  • Important: The alumina column now contains concentrated peroxides and must be decontaminated. Flush the column with a dilute acidic solution of ferrous sulfate before disposal.[20] The purified ether no longer contains any inhibitor and should be used immediately or stabilized with BHT before storage.[12]

Visualizing Decomposition & Prevention

Understanding the chemical processes is key to prevention. The diagrams below illustrate the primary degradation pathway and the logical workflow for ensuring the stability of your compound.

Diagram 1: Autoxidation (Peroxide Formation) Mechanism This diagram shows the free-radical chain reaction responsible for peroxide formation in ethers when exposed to oxygen.

Diagram 1: Autoxidation (Peroxide Formation) Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination (Inhibited by BHT) Ether R-CH(R')-O-R'' Ether_Radical Ether Radical R-C•(R')-O-R'' Ether->Ether_Radical Hydroperoxide Hydroperoxide (Unstable) R-C(OOH)(R')-O-R'' Ether->Hydroperoxide Initiator Initiator (light, heat) Initiator->Ether H• abstraction O2 Oxygen (O2) Ether_Radical->O2 Peroxy_Radical Peroxy Radical R-C(OO•)(R')-O-R'' O2->Peroxy_Radical Peroxy_Radical->Ether H• abstraction Peroxy_Radical->Ether_Radical regenerates BHT BHT (Inhibitor) Peroxy_Radical->BHT Radical Scavenging Stable_Product Stable Products BHT->Stable_Product

Diagram 2: Troubleshooting Workflow for Stored Ethers This flowchart provides a step-by-step decision-making process for handling stored this compound.

Diagram 2: Troubleshooting Workflow for Stored Ethers Start Start: Retrieve Stored Ether Visual_Inspect Visually Inspect Container (crystals, cloudiness, precipitate?) Start->Visual_Inspect Test_Peroxides Test for Peroxides (Protocol 1) Visual_Inspect->Test_Peroxides No Emergency DANGER DO NOT OPEN Contact EHS Immediately Visual_Inspect->Emergency Yes Check_PPM Peroxides > 30 ppm? Test_Peroxides->Check_PPM Use_Compound Proceed with Experiment Check_PPM->Use_Compound No (< 30 ppm) Remove_Peroxides Remove Peroxides (Protocol 2) Check_PPM->Remove_Peroxides Yes (> 30 ppm) Retest Retest for Peroxides Remove_Peroxides->Retest Check_Retest Successful? Retest->Check_Retest Check_Retest->Use_Compound Yes Dispose Contact EHS for Disposal Check_Retest->Dispose No

Sources

Technical Support Center: Scale-Up of 3-[(1,1-dimethylethoxy)methyl]heptane Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-[(1,1-dimethylethoxy)methyl]heptane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction: Synthesis Strategy

The most robust and industrially viable method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with an alkyl halide.[1][4] For the target molecule, two theoretical pathways exist:

  • Route A (Preferred): Reaction of a tert-butoxide salt with 3-(chloromethyl)heptane.

  • Route B (Not Recommended): Reaction of a 3-(methyl)heptoxide salt with a tert-butyl halide.

Our analysis and the core principles of reaction mechanism design strongly favor Route A . The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[5][6] 3-(Chloromethyl)heptane is a primary alkyl halide, which is ideal for the SN2 reaction.[5] Conversely, a tert-butyl halide is a tertiary alkyl halide. Attempting an SN2 reaction on it with a strong base like an alkoxide will almost exclusively result in an E2 elimination side reaction, producing isobutylene gas instead of the desired ether.[5][6]

Part 1: Core Synthesis Pathway and Mechanism

The diagram below illustrates the recommended synthesis pathway versus the competing, non-productive elimination pathway. Understanding this choice is the first critical step in a successful scale-up campaign.

G cluster_0 Route A: Recommended SN2 Pathway cluster_1 Route B: Non-productive E2 Pathway tBuONa Sodium tert-butoxide (Bulky Nucleophile) Product This compound tBuONa->Product SN2 Attack HeptylCl 3-(Chloromethyl)heptane (Primary Alkyl Halide) HeptylCl->Product NaCl_1 NaCl HeptylONa Sodium 3-(methyl)heptoxide (Strong Base) Alkene Isobutylene (Gas) HeptylONa->Alkene E2 Elimination tBuCl tert-Butyl Chloride (Tertiary Alkyl Halide) tBuCl->Alkene Heptanol 3-(Methyl)heptanol NaCl_2 NaCl

Caption: Recommended SN2 pathway vs. non-productive E2 pathway.

Physicochemical Properties for Scale-Up

Proper planning for purification and solvent selection requires knowledge of the physical properties of all components.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
3-(Chloromethyl)heptane123-04-6148.67180-185~0.88Insoluble in water[7][8]
tert-Butanol75-65-074.1282.40.781Miscible with water
Sodium tert-butoxide865-48-596.10Decomposes1.104Reacts with water
Product 83704-03-4 186.34 ~190-200 (est.) N/A Insoluble in water (expected)
Toluene (Solvent)108-88-392.14110.60.867Insoluble in water
DMF (Solvent)68-12-273.091530.944Miscible with water

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes during scale-up?

Low yield is often traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup.

  • Incomplete Reaction: Ensure your alkoxide was fully formed and is active. If generating it in situ from an alcohol and a base like sodium hydride (NaH), the alcohol and solvent must be scrupulously dry.[6] On a large scale, inadequate mixing can lead to localized areas of low reagent concentration.

  • Side Reactions: The primary side reaction is E2 elimination, which produces an alkene (2-ethyl-1-hexene) and tert-butanol.[2][5] This becomes more prominent at higher temperatures.

  • Workup Losses: Emulsion formation during aqueous washing is a common issue at scale, leading to significant loss of product in the aqueous layer. Additionally, the product may have some volatility, and prolonged exposure to high vacuum at elevated temperatures during solvent removal can cause losses.

Q2: I'm observing a significant alkene impurity by GC analysis. How can I minimize this elimination reaction?

Alkene formation is a direct result of the E2 pathway competing with the desired SN2 reaction.[5]

  • Temperature Control: This is the most critical parameter. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[5] Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Implement robust cooling systems to manage the reaction exotherm during the addition of the alkyl halide.

  • Addition Rate: Add the 3-(chloromethyl)heptane slowly to the alkoxide solution. This keeps the instantaneous concentration of the alkyl halide low and helps control the reaction exotherm, both of which favor the SN2 pathway.

  • Choice of Base/Alkoxide: Use a sterically hindered but strong base to form the alkoxide. Sodium tert-butoxide is a good choice. Avoid less hindered, highly basic alkoxides if possible, as they can more easily promote elimination.

Q3: What is the best solvent for this reaction at an industrial scale?

The ideal solvent must balance reactivity, cost, safety, and ease of removal.

  • Reactivity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent for Williamson ether synthesis because they solvate the cation (e.g., Na⁺), leaving a highly reactive "naked" alkoxide anion.[5]

  • Scale-Up Practicality: While effective, DMF and DMSO have high boiling points, making them difficult to remove. They are also expensive and can present waste disposal challenges. Toluene is often a practical compromise.[2] It is less effective at promoting the reaction than DMF but is cheaper, easier to remove, and forms an azeotrope with water, which can help ensure anhydrous conditions.

Q4: What are the primary safety hazards I should be concerned with when scaling up?
  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Dispersions of NaH in mineral oil reduce the risk of dust explosion but require removal of the oil during workup.

  • Reaction Exotherm: The Williamson ether synthesis is exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a serious risk. Ensure your reactor has adequate cooling capacity and that the alkyl halide is added at a controlled rate.

  • Peroxide Formation: The final ether product, like many ethers, can form explosive peroxides upon exposure to air and light during storage.[3][9] Commercial ethers are often supplied with an inhibitor like BHT.[9] For long-term storage of the purified product, it is critical to store it under an inert atmosphere and away from light.

Part 3: In-Depth Troubleshooting Guides

Guide A: Reaction Optimization and Execution

This guide provides a general protocol and a troubleshooting flowchart for addressing common issues during the reaction phase.

General Laboratory Protocol (Basis for Scale-Up)
  • Alkoxide Formation: Under an inert atmosphere (N₂), charge a dry reactor with anhydrous toluene and sodium tert-butoxide. If preparing in situ, charge the reactor with anhydrous toluene and tert-butanol, then slowly add sodium hydride portion-wise, managing the hydrogen evolution. Stir until the gas evolution ceases.

  • Reaction: Cool the alkoxide slurry to 0-5 °C. Slowly add a solution of 3-(chloromethyl)heptane in anhydrous toluene via an addition funnel or pump. Maintain the internal temperature below 25 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to warm to a set temperature (e.g., 40-50 °C) and monitor its progress by GC or TLC until the 3-(chloromethyl)heptane is consumed.

  • Work-up: Cool the reaction mixture. Carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution.

  • Purification: Separate the organic layer. Wash with water and then brine to remove salts and residual DMF (if used). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional vacuum distillation.[10]

G start Low Yield or High Impurity by GC check_sm Is Starting Material (Alkyl Halide) Consumed? start->check_sm incomplete_reaction Issue: Incomplete Reaction check_sm->incomplete_reaction No side_reaction Issue: Side Reaction (E2 Elimination) check_sm->side_reaction Yes sm_no No cause1 Cause: Inactive Alkoxide (Moisture Present?) incomplete_reaction->cause1 cause2 Cause: Insufficient Temperature or Time incomplete_reaction->cause2 solution1 Solution: Ensure anhydrous conditions. Use fresh, high-quality base. cause1->solution1 solution2 Solution: Increase reaction temp moderately or extend reaction time. Monitor by GC. cause2->solution2 sm_yes Yes cause3 Cause: Reaction Temperature Too High side_reaction->cause3 cause4 Cause: Rapid Addition of Alkyl Halide side_reaction->cause4 solution3 Solution: Lower reaction temperature. Improve reactor cooling. cause3->solution3 solution4 Solution: Slow the addition rate of the alkyl halide to control exotherm. cause4->solution4

Caption: Troubleshooting flowchart for low yield in the synthesis reaction.

Guide B: Purification Challenges
Problem: Persistent Emulsion During Aqueous Workup

At scale, the interface between the organic (e.g., toluene) and aqueous layers can form a stable emulsion, trapping the product and making separation difficult.

  • Cause: Emulsions can be stabilized by fine particulate matter (e.g., residual salts) or by the soap-like nature of partially soluble species.

  • Solutions:

    • Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Filter: If solids are suspected, filter the entire biphasic mixture through a pad of celite or another filter aid.

    • Change Solvent (if feasible): Sometimes, adding a small amount of a different solvent can disrupt the emulsion.

    • Patience: On a large scale, allowing the mixture to stand for several hours can lead to separation.

Problem: Difficulty Separating Product from Byproducts by Distillation
  • Cause: The boiling point of the elimination byproduct, 2-ethyl-1-hexene (b.p. ~135-140 °C), is significantly lower than the expected boiling point of the product, but close enough to the starting material, 3-(chloromethyl)heptane (b.p. 180-185 °C), to require efficient fractional distillation.

  • Solution:

    • Use a Fractionating Column: A simple distillation will not be sufficient. Use a packed or trayed column (e.g., Vigreux, Raschig rings) to achieve the necessary theoretical plates for separation.

    • Control Vacuum: Perform the distillation under a controlled vacuum to lower the boiling points and prevent thermal degradation of the product.

    • Analyze Fractions: Collect multiple fractions and analyze each by GC to identify the pure product fractions before combining them.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-(Chloromethyl)heptane: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-(Chloromethyl)heptane in Chemical Synthesis: A Guide. Retrieved from [Link]

  • V.Nimc. (2023). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Google Patents. (n.d.). US3450608A - Purification of ethers.
  • Chemistry LibreTexts. (2021). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Britannica. (n.d.). Ether - Synthesis, Reactions, Uses. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 3-[(1,1-dimethylethoxy)methyl]heptane by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 3-[(1,1-dimethylethoxy)methyl]heptane. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, offering a self-validating framework for structural elucidation.

Introduction: The Imperative of Structural Certainty

In the synthesis of novel chemical entities, absolute certainty of the molecular structure is paramount. Ambiguity can lead to misinterpreted biological data, failed experiments, and significant delays in development pipelines. The target molecule for this guide, this compound (Molecular Formula: C₁₂H₂₆O, Molecular Weight: 186.34 g/mol ), serves as an excellent model for demonstrating the synergistic power of NMR and MS.[] While other analytical techniques exist, the combination of NMR, which maps the carbon-hydrogen framework, and MS, which provides molecular weight and fragmentation data, offers an unparalleled level of confidence in structural assignment.[2][3]

Part 1: Elucidating the Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the structure, dynamics, and chemical environment of molecules.[4] It operates on the principle of nuclear spin, where atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their specific electronic environment.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR is typically the initial step in structural analysis due to its high sensitivity and the wealth of information it provides on proton connectivity.[5] For this compound, we can predict the key features of its ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data:

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration (Number of Protons)Rationale
H-a (-C(CH ₃)₃)~1.19Singlet (s)9HMagnetically equivalent protons on the tert-butyl group, no adjacent protons to couple with.
H-b (-O-CH ₂-)~3.32Doublet (d)2HDeshielded by the adjacent electronegative oxygen atom; coupled to the single H-c proton.
H-c (-CH -)~1.55Multiplet (m)1HComplex splitting due to coupling with H-b, H-d, and H-e protons.
H-d, e, f, g (-C H₂-)~1.25 - 1.40Multiplets (m)8HOverlapping signals of the methylene groups in the heptyl chain.
H-h (-CH ₃)~0.88Triplet (t)3HTerminal methyl group coupled to the adjacent H-g methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the magnetic field is shimmed to homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of at least 5 seconds to ensure accurate integration.[6]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Carbon-13 NMR provides direct information on the number and type of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework.

Predicted ¹³C NMR Spectral Data:

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-O-C (CH₃)₃)~72.5Quaternary carbon of the tert-butyl group, deshielded by the oxygen atom.
C-2 (-O-C(C H₃)₃)~27.5Equivalent methyl carbons of the tert-butyl group.
C-3 (-O-C H₂-)~75.8Methylene carbon deshielded by the adjacent oxygen atom.
C-4 (-C H-)~39.8Methine carbon at the branch point of the heptyl chain.
C-5, 6, 7, 8 (-C H₂-)~23.1 - 32.5Overlapping signals of the methylene carbons in the heptyl chain.
C-9 (-C H₃)~14.1Terminal methyl carbon of the heptyl chain.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Utilize the same spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This common practice results in sharp singlet peaks for each unique carbon, simplifying the spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phasing, and baseline correction.

Visualization: NMR Structural Correlation

The following diagram illustrates the unique proton and carbon environments within this compound, correlating them to the predicted NMR data.

G cluster_main Fragmentation Pathways cluster_alpha α-Cleavage cluster_co C-O Cleavage cluster_alkyl Alkyl Chain Cleavage parent [C₁₂H₂₆O]⁺• m/z = 186 (Molecular Ion) frag1 [CH₂OC(CH₃)₃]⁺ m/z = 101 parent->frag1 Loss of •C₇H₁₅ frag2 [C₉H₁₇]⁺ m/z = 129 parent->frag2 Loss of •C₃H₇O frag3 [C(CH₃)₃]⁺ m/z = 57 (Base Peak Candidate) parent->frag3 Loss of •C₈H₁₇O frag4 [C₅H₁₁]⁺ m/z = 71 parent->frag4 frag5 [C₄H₉]⁺ m/z = 57 parent->frag5 frag6 [C₃H₇]⁺ m/z = 43 parent->frag6

Sources

A Comparative Study of Tert-Butoxymethyl Ether and Other Alcohol Protecting Groups: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step organic synthesis, the strategic deployment and removal of protecting groups are paramount to achieving the desired molecular architecture. The hydroxyl group, a ubiquitous and reactive functionality, often requires a temporary mask to shield it from incompatible reagents. The choice of this molecular shield is a critical decision that can dictate the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the arsenal of alcohol protecting groups, the tert-butoxymethyl (BOM) ether has carved a niche for itself, offering a unique balance of stability and reactivity.

This guide provides an in-depth comparative analysis of the tert-butoxymethyl (BOM) ether with other commonly employed alcohol protecting groups. We will delve into the mechanistic underpinnings of their introduction and cleavage, present a critical evaluation of their stability profiles under various reaction conditions, and explore the principles of orthogonal protection strategies. This objective comparison, supported by experimental data and detailed protocols, is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and execution of complex syntheses.

The Tert-Butoxymethyl (BOM) Ether: A Profile

The tert-butoxymethyl group is an acetal-type protecting group characterized by the R-O-CH₂-O-tBu linkage. Its synthetic utility stems from its general stability towards basic and nucleophilic reagents, while being readily cleaved under acidic conditions.

Introduction of the BOM Group

The BOM group is typically introduced by reacting an alcohol with tert-butoxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds via a Williamson ether synthesis-like mechanism.

Diagram 1: Mechanism of BOM Protection

BOM_Protection cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack ROH R-OH RO- R-O⁻ ROH->RO- Base DIPEA DIPEA DIPEA-H+ DIPEA-H⁺ DIPEA->DIPEA-H+ BOMCl tBu-O-CH₂-Cl ROBOM R-O-CH₂-O-tBu RO-->ROBOM Sₙ2 Cl- Cl⁻ BOMCl->Cl-

A simplified representation of the Sₙ2 reaction for BOM protection.

Cleavage of the BOM Group

The deprotection of BOM ethers is achieved under acidic conditions. The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and the parent alcohol. The tert-butoxy group facilitates the formation of a stable tert-butyl cation, which can be trapped by a nucleophile or eliminated to form isobutene. This mechanism is analogous to the cleavage of other acetal-type protecting groups. The stability of the tert-butyl cation intermediate plays a crucial role in the lability of the BOM group under acidic conditions.

Diagram 2: Mechanism of Acid-Catalyzed BOM Deprotection

BOM_Deprotection ROBOM R-O-CH₂-O-tBu Protonated_Ether R-O(H⁺)-CH₂-O-tBu ROBOM->Protonated_Ether Protonation H+ H⁺ Oxonium_Ion [R-O=CH₂]⁺ + tBu-OH Protonated_Ether->Oxonium_Ion Cleavage ROH R-OH Oxonium_Ion->ROH Hydrolysis Formaldehyde CH₂O

Acid-catalyzed cleavage of a BOM ether proceeds via an oxonium ion intermediate.

A Comparative Analysis of Alcohol Protecting Groups

The selection of an appropriate protecting group hinges on a careful consideration of its stability profile and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.

Acetal-Type Protecting Groups: MOM, MEM, and THP

Methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP) ethers are close relatives of the BOM group, all belonging to the acetal class. They share the characteristic of being stable to basic and nucleophilic conditions while being labile to acid.

  • Methoxymethyl (MOM) Ether: Introduced using MOM-Cl and a base, it is one of the most common acetal protecting groups. Its cleavage generally requires acidic conditions, such as HCl in methanol.[1]

  • 2-Methoxyethoxymethyl (MEM) Ether: The additional ether linkage in the MEM group allows for chelation with Lewis acids, facilitating its cleavage under milder conditions compared to MOM ethers.[2] This property can be exploited for selective deprotection.

  • Tetrahydropyranyl (THP) Ether: Formed by the acid-catalyzed reaction of an alcohol with dihydropyran, THP ethers are widely used due to their low cost and ease of introduction.[3][4] A key drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures.[4]

The stability of these acetal-type protecting groups to acidic hydrolysis generally follows the order: MOM > MEM > THP . The precise position of BOM in this series can be substrate-dependent, but it is generally considered to be more stable than THP and comparable to or slightly more labile than MOM under strongly acidic conditions due to the stability of the resulting tert-butyl cation.

Silyl Ethers: A Tunable Toolkit

Silyl ethers are perhaps the most versatile class of alcohol protecting groups, with their stability being readily tunable by varying the steric bulk of the substituents on the silicon atom.[5] They are generally stable to a wide range of non-acidic conditions and are most commonly cleaved by fluoride ion sources, providing excellent orthogonality to acid- and base-labile groups.

The order of stability for common silyl ethers is: TMS < TES < TBS (TBDMS) < TIPS < TBDPS [5]

  • Trimethylsilyl (TMS): Highly labile and often cleaved during aqueous workup or chromatography.

  • tert-Butyldimethylsilyl (TBS): A workhorse protecting group offering a good balance of stability and ease of removal with fluoride reagents like tetrabutylammonium fluoride (TBAF).

  • Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS): These bulky silyl ethers offer significantly enhanced stability towards both acidic and basic conditions, requiring more forcing conditions for their removal.[6]

Benzyl and Substituted Benzyl Ethers

Benzyl (Bn) and substituted benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions. Their deprotection methods provide a high degree of orthogonality.

  • Benzyl (Bn) Ether: Typically introduced via a Williamson ether synthesis, the Bn group is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a neutral and mild method.[7]

  • p-Methoxybenzyl (PMB) Ether: The electron-donating methoxy group makes the PMB ether susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This allows for the selective deprotection of PMB ethers in the presence of Bn and other protecting groups.[1]

Quantitative Comparison of Protecting Group Stability

While a comprehensive, directly comparative quantitative dataset for all protecting groups under identical conditions is challenging to compile from the literature, the following table summarizes the general stability profiles and typical deprotection conditions.

Protecting GroupAbbreviationStable ToLabile ToTypical Deprotection Reagents
tert-Butoxymethyl Ether BOM Bases, Nucleophiles, Reductants, OxidantsStrong AcidsTFA, HCl, Lewis Acids
Methoxymethyl EtherMOMBases, Nucleophiles, Reductants, OxidantsAcidsHCl/MeOH, TFA
2-Methoxyethoxymethyl EtherMEMBases, Nucleophiles, Reductants, OxidantsLewis Acids, Stronger Protic AcidsZnBr₂, TiCl₄
Tetrahydropyranyl EtherTHPBases, Nucleophiles, Reductants, OxidantsMild AcidsAcOH/THF/H₂O, p-TsOH
tert-Butyldimethylsilyl EtherTBSBases, Nucleophiles, Reductants, OxidantsAcids, Fluoride IonsTBAF, HF-Pyridine, AcOH
Triisopropylsilyl EtherTIPSBases, Nucleophiles, Reductants, OxidantsStronger Acids, Fluoride IonsTBAF (slower), HF-Pyridine
Benzyl EtherBnAcids, Bases, Nucleophiles, OxidantsCatalytic HydrogenolysisH₂, Pd/C
p-Methoxybenzyl EtherPMBBases, Nucleophiles, ReductantsOxidative Cleavage, Strong AcidsDDQ, CAN

Experimental Protocols

To provide a practical context for this comparison, the following are representative, step-by-step methodologies for the protection of a primary alcohol with a BOM ether and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with tert-Butoxymethyl Chloride (BOM-Cl)

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butoxymethyl chloride (BOM-Cl) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Slowly add BOM-Cl to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude BOM-protected alcohol, which can be purified by flash column chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection of a BOM Ether

Materials:

  • BOM-protected alcohol (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the BOM-protected alcohol in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude deprotected alcohol, which can be purified by flash column chromatography.

Orthogonality and Strategic Application

The true power of protecting groups is realized in the context of orthogonal strategies, where multiple protecting groups can be selectively removed in any order without affecting the others.[8] The BOM group, being acid-labile, is orthogonal to base-labile groups (e.g., esters), fluoride-labile groups (silyl ethers), and groups removed by hydrogenolysis (benzyl ethers).

Diagram 3: Orthogonal Deprotection Strategy

Orthogonal_Strategy Molecule Molecule with -OH (BOM) -OH (TBS) -OH (Bn) Deprotect_BOM Acid (TFA) Molecule->Deprotect_BOM Selective BOM cleavage Deprotect_TBS Fluoride (TBAF) Molecule->Deprotect_TBS Selective TBS cleavage Deprotect_Bn Hydrogenolysis (H₂/Pd) Molecule->Deprotect_Bn Selective Bn cleavage Molecule_BOM_cleaved Molecule with -OH -OH (TBS) -OH (Bn) Deprotect_BOM->Molecule_BOM_cleaved Selective BOM cleavage Molecule_TBS_cleaved Molecule with -OH (BOM) -OH -OH (Bn) Deprotect_TBS->Molecule_TBS_cleaved Selective TBS cleavage Molecule_Bn_cleaved Molecule with -OH (BOM) -OH (TBS) -OH Deprotect_Bn->Molecule_Bn_cleaved Selective Bn cleavage

An illustration of an orthogonal strategy employing BOM, TBS, and Bn protecting groups.

For instance, in a molecule containing a BOM-protected alcohol, a TBS-protected alcohol, and a benzyl-protected alcohol, one could selectively deprotect the BOM ether with acid, leaving the TBS and benzyl ethers intact. Subsequently, the TBS ether could be removed with a fluoride source, and finally, the benzyl ether could be cleaved by hydrogenolysis. This level of control is indispensable in the synthesis of complex polyfunctional molecules.

Conclusion: Making the Right Choice

The tert-butoxymethyl ether is a valuable tool in the synthetic chemist's repertoire, offering a reliable means of protecting alcohols under a variety of conditions. Its acid lability provides a useful deprotection pathway that is orthogonal to several other common protecting groups.

The optimal choice of a protecting group is always context-dependent. A thorough analysis of the planned synthetic route, including all reaction conditions and the stability of all functional groups, is essential. By understanding the nuanced differences in stability and reactivity between the BOM ether and its alternatives, as outlined in this guide, researchers can devise more elegant and efficient synthetic strategies, ultimately accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

  • Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 746–754. [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Organic & Biomolecular Chemistry, 14(48), 11484–11492. [Link]

  • YouTube. (2020, May 10). 26.03 Acetals as Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Ouchi, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7245–7254. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • van der Vorm, S., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 75(23), 8124–8135. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 5(6), 638–647. [Link]

  • ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications a, Orthogonal deprotection of 20. b, Orthogonal.... Retrieved from [Link]

  • Kocienski, P. J. (2005). 4.4 Alkoxymethyl Ethers. In Protecting Groups (pp. 288-301). Georg Thieme Verlag.
  • YouTube. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]

Sources

A Comparative Guide to the Strategic Use of tert-Butyl Ethers in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Orthogonal Landscape of Alcohol Protection

In the intricate chess game of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. Alcohols, with their inherent nucleophilicity and Brønsted acidity, often require masking to prevent undesired side reactions with organometallic reagents, strong bases, or during oxidation/reduction steps.[1] The ideal protecting group is a temporary shield: easily installed, robust under a variety of reaction conditions, and cleanly removed under specific, mild conditions that leave the rest of the molecule unscathed.[2]

While the landscape of alcohol protecting groups is vast, dominated by silyl ethers (TBDMS, TIPS), benzyl ethers (Bn), and acetals (MOM, THP), the simple tert-butyl (tBu) ether offers a unique combination of extreme stability and specific lability.[3][4] This guide provides a comparative analysis of the tert-butyl ether protecting group, using 3-[(1,1-dimethylethoxy)methyl]heptane (also known as tert-butyl 2-ethylhexyl ether) as a practical exemplar of a protected, sterically hindered secondary alcohol.[5][6] We will explore specific reactions where the unparalleled stability of the tBu ether is not just an advantage, but an enabling technology, supported by experimental protocols and comparative data.

Section 1: The tert-Butyl Ether - A Profile of Stability and Selective Cleavage

The defining characteristic of the tert-butyl ether is its exceptional stability.[7] Formed by masking an alcohol's hydroxyl group with a bulky tert-butyl group, this ether linkage is inert to a wide array of powerful reagents that would readily cleave or react with other common protecting groups.

Key Advantages:

  • Inertness to Strong Bases and Nucleophiles: The tBu group is exceptionally stable in the presence of strong bases (e.g., LDA, NaH), organometallic reagents (e.g., Grignard, organolithiums), and nucleophiles.[3][8] This is a critical advantage over silyl ethers, which can be labile under certain nucleophilic conditions.

  • Oxidative and Reductive Stability: It withstands many common oxidizing and reducing agents, allowing for broad compatibility in synthetic routes.

  • Unique Deprotection Pathway: Cleavage is achieved specifically under acidic conditions (protic or Lewis acids), proceeding through a stable tertiary carbocation intermediate.[9][10] This provides a clear orthogonal relationship with base-stable/fluoride-labile groups (silyl ethers) and hydrogenation-labile groups (benzyl ethers).

This stability, however, comes with a trade-off: its installation and removal can require stronger acidic conditions compared to the formation and cleavage of silyl ethers.[4] The choice, therefore, is a strategic one, dictated by the subsequent reaction steps a molecule must endure.

Section 2: Comparative Analysis in Key Synthetic Transformations

The true value of the tert-butyl ether is demonstrated in reaction environments where other protecting groups fail. Below, we compare its performance against common alternatives in specific, challenging synthetic scenarios.

Case Study 1: Stability Towards Organometallic Reagents

A frequent challenge in synthesis is performing an organometallic addition or a metal-halogen exchange on a molecule containing a free hydroxyl group.[1] Protection is mandatory. While silyl ethers are often the first choice, their stability is not absolute.

Scenario: Lithiation of an aryl bromide and subsequent quenching with an electrophile on a substrate containing a protected alcohol.

  • tert-Butyl Ether (Exemplar: A tBu-protected bromo-alcohol): The tBu ether is completely inert to n-butyllithium (n-BuLi) at low temperatures. The lithiation proceeds cleanly, allowing for high yields of the desired product upon quenching.

  • tert-Butyldimethylsilyl (TBDMS) Ether: While generally stable, TBDMS ethers can be susceptible to cleavage or rearrangement with organolithium reagents, particularly at elevated temperatures or with prolonged reaction times. This can lead to complex product mixtures and reduced yields.

Workflow: Protection, Lithiation, and Deprotection

The following diagram illustrates a typical workflow where a tBu ether provides a distinct advantage.

G cluster_0 Step 1: Protection cluster_1 Step 2: Key Reaction (Organometallic) cluster_2 Step 3: Deprotection A R-OH (e.g., 2-Ethylhexanol) B R-O-tBu (e.g., this compound) A->B Isobutylene, H+ cat. C Ar-Br Substrate with R-O-tBu D Ar-Li Intermediate C->D n-BuLi, THF, -78°C E Ar-E Product D->E Electrophile (E+) F Final Protected Molecule E->F Purification G Final Product (Ar-E with R-OH) F->G TFA or aq. HCl

Caption: Workflow for using a tBu ether in organometallic chemistry.

Case Study 2: Orthogonal Deprotection Strategies

In complex molecules with multiple hydroxyl groups of varying reactivity, an orthogonal protection strategy is essential. This allows for the selective deprotection of one alcohol while others remain masked.

Scenario: A molecule contains two protected alcohols, one as a TBDMS ether and the other as a tert-butyl ether.

  • Fluoride-Mediated Deprotection: Treatment with tetra-n-butylammonium fluoride (TBAF) will selectively cleave the TBDMS ether, leaving the tert-butyl ether untouched.[11]

  • Acid-Mediated Deprotection: Subsequent treatment with trifluoroacetic acid (TFA) will then remove the tert-butyl ether to reveal the second alcohol.[9]

This orthogonality is a powerful tool, enabling chemists to reveal reactive sites in a controlled, stepwise manner—a feat that is difficult to achieve if both protecting groups are acid-labile (e.g., TBDMS and THP).

Data Presentation: Stability of Common Alcohol Protecting Groups

The following table provides a qualitative comparison of the stability of various protecting groups under common reaction conditions.

Protecting GroupReagents/ConditionsStabilityCleavage ConditionsOrthogonality
tert-Butyl (tBu) n-BuLi, RMgX, LDA, NaH Excellent Strong Acid (TFA, HCl) High (vs. Silyl, Bn)
TBDMSGrignard, most basesGoodF⁻ (TBAF), Acid (weaker than tBu)High (vs. Bn, tBu)
Benzyl (Bn)Acid, Base, OrganometallicsExcellentH₂, Pd/C (Hydrogenolysis)High (vs. Silyl, tBu)
THP / MOMBase, OrganometallicsGoodMild AcidLow (vs. tBu)

Section 3: Experimental Protocols

The following protocols are provided as a guide for the application of tert-butyl ether protection.

Protocol 1: Protection of 2-Ethylhexanol as a tert-Butyl Ether

This procedure uses the acid-catalyzed addition of the alcohol to isobutylene.[12]

Diagram of Protection Reaction

Caption: Synthesis of this compound.

Methodology:

  • A pressure-rated flask is charged with 2-ethylhexanol (1.0 eq) and dichloromethane (DCM, ~0.5 M).

  • The solution is cooled to -10 °C in an ice-salt bath.

  • A catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1 mol%) is added dropwise.

  • Isobutylene gas is bubbled through the stirred solution, or condensed isobutylene (1.5-2.0 eq) is added. The vessel is sealed.

  • The reaction is stirred at low temperature and allowed to slowly warm to room temperature overnight.

  • Upon completion (monitored by TLC or GC-MS), the reaction is quenched by the addition of aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield the pure tert-butyl ether.

Causality: The reaction is performed at low temperature to control the exothermic polymerization of isobutylene. The acid catalyst protonates the alkene, generating the stable tert-butyl carbocation, which is then trapped by the alcohol nucleophile.[12]

Protocol 2: Deprotection of a tert-Butyl Ether

This procedure uses trifluoroacetic acid for cleavage.[9]

Methodology:

  • The tert-butyl protected substrate (1.0 eq) is dissolved in dichloromethane (DCM, ~0.2 M).

  • The solution is cooled to 0 °C in an ice bath.

  • Trifluoroacetic acid (TFA, 3-5 eq) is added dropwise to the stirred solution. (Note: For very sensitive substrates, a mixture of TFA/DCM/H₂O can be used).

  • The reaction is stirred at 0 °C and monitored by TLC. Reaction times can range from 30 minutes to a few hours.

  • Upon completion, the mixture is carefully poured into a cooled, saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • The aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude alcohol is purified by column chromatography.

Causality: The strong protic acid protonates the ether oxygen, turning it into a good leaving group. The C-O bond cleaves to release the stable tert-butyl carbocation (which is quenched to form isobutene) and the desired free alcohol.[9]

Conclusion

The tert-butyl ether, exemplified by molecules like This compound , represents a powerful, albeit sometimes overlooked, tool in the synthetic chemist's arsenal. While its installation and removal conditions are more forceful than those for silyl ethers, its "rock-solid" stability under strongly basic and nucleophilic conditions provides a decisive advantage in many contexts.[4] Its unique acid-lability makes it an excellent component for orthogonal protection schemes, enabling the construction of complex molecules with precision and control. For researchers and drug development professionals, understanding when to deploy this robust protecting group is a key step toward mastering the art of modern organic synthesis.

References

  • Vertex AI Search. (2024). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering.
  • BenchChem. (2025). Technical Support Center: Selective Deprotection of Tert-Butoxy Ethers.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Pearson. (n.d.). Protecting Alcohols from Organometallics: Videos & Practice Problems.
  • YouTube. (2024). MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Fiveable. (n.d.). Tert-butyl esters Definition - Organic Chemistry II Key Term.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from University of Windsor Chemistry and Biochemistry website.
  • BenchChem. (2025). A Comparative Guide to Alcohol Protecting Groups: Efficacy of Mesityl 2,4,6-trimethylbenzoate.
  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems.
  • Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Chemistry Stack Exchange.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • PubChem. (n.d.). 3-((1,1-Dimethylethoxy)methyl)heptane. Retrieved from [Link]

  • BOC Sciences. (n.d.). CAS 83704-03-4 this compound.
  • CymitQuimica. (n.d.). CAS 83704-03-4: this compound.
  • BOC Sciences. (n.d.). This compound CAS NO.83704-03-4.
  • ChemicalBook. (n.d.). This compound | 83704-03-4.

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A Comparative Guide to the Efficacy of 3-[(1,1-dimethylethoxy)methyl]heptane as a Sustainable Solvent in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, scalability, safety, and environmental footprint. The industry's continuous drive towards greener and more sustainable practices necessitates the exploration of novel solvents that can outperform traditional options while adhering to stringent safety and environmental standards.[1][2] This guide provides an in-depth technical comparison of 3-[(1,1-dimethylethoxy)methyl]heptane, a promising ether solvent, against established conventional and green alternatives.

Introduction: The Imperative for Advanced Solvents

Ethereal solvents are ubiquitous in organic synthesis due to their ability to dissolve a wide range of nonpolar and polar aprotic compounds, and their relative inertness.[3] However, commonly used ethers like tetrahydrofuran (THF) and diethyl ether (Et₂O) present significant hazards, including high volatility, flammability, and a propensity to form explosive peroxides upon storage.[4] These drawbacks have spurred the development of safer, more sustainable alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[2][5]

This guide introduces this compound, a structurally unique ether with potential advantages stemming from its branched alkyl chain and sterically hindered tert-butoxy group. We will objectively evaluate its physical properties and propose a framework for assessing its performance in a key reaction class relevant to drug synthesis, comparing it with established green solvents and a traditional benchmark.

Physicochemical Properties: A Comparative Analysis

An effective solvent must possess a desirable combination of physical properties that align with the requirements of a given chemical transformation. The table below presents a comparison of key properties for this compound and selected alternative ether solvents.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Methyl tert-Butyl Ether (MTBE)Tetrahydrofuran (THF)
CAS Number 83704-03-4[6]96-47-9[7]5614-37-9[8]1634-04-4[1]109-99-9
Molecular Formula C₁₂H₂₆O[6]C₅H₁₀O[7]C₆H₁₂O[6]C₅H₁₂O[1]C₄H₈O
Molecular Weight ( g/mol ) 186.33[6]86.13[7]100.16[8]88.15[1]72.11
Boiling Point (°C) 201.7[9]80.2[10]106[8]55.2[11]66
Flash Point (°C) 63.2[9]-11-1[5]-10[12]-14
Density (g/cm³) 0.798[9]0.8540.863[5]0.74[1]0.889
Water Solubility Insoluble[9]Limited (14.4 g/100g at 23°C)[7]Low (0.3 g/100g )[6]Sparingly soluble (26 g/L at 20°C)[1]Miscible
Peroxide Formation Expected to be lowSignificantly lower than THF[2]Markedly sluggish rate[5]Much lower tendency than Et₂O[1]High

The high boiling point of this compound suggests its suitability for reactions requiring elevated temperatures, potentially leading to faster reaction rates. Its insolubility in water is advantageous for straightforward work-up procedures and product isolation. Furthermore, the steric hindrance provided by the tert-butyl group is anticipated to reduce the rate of peroxide formation, a significant safety benefit over THF.[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[13] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. To maximize yield and minimize competing elimination reactions, the synthesis should proceed via the reaction of the more sterically hindered alkoxide with the less hindered alkyl halide.[13]

A proposed synthetic route is the reaction of potassium 2-ethylhexoxide with a tert-butyl halide (e.g., tert-butyl chloride). However, a more practical approach, given the propensity of tert-butyl halides to undergo elimination, is the acid-catalyzed addition of isobutylene to 2-ethylhexanol.[14]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-ethylhexanol 2-Ethylhexanol reaction_step Williamson Ether Synthesis (Acid-catalyzed addition) 2-ethylhexanol->reaction_step isobutylene Isobutylene isobutylene->reaction_step acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reaction_step Catalyzes target_solvent This compound reaction_step->target_solvent Forms

Caption: Proposed synthesis of this compound.

Experimental Framework for Efficacy Comparison: A Case Study in Sₙ2 Reactions

To provide a robust comparison of solvent efficacy, a standardized experimental protocol is essential. The bimolecular nucleophilic substitution (Sₙ2) reaction is a fundamental transformation in pharmaceutical synthesis, and its rate is highly sensitive to the choice of solvent.[15] We propose a comparative study of the Sₙ2 reaction between 1-bromobutane and sodium azide to form 1-azidobutane, a reaction that can be conveniently monitored.

Experimental Protocol

Objective: To compare the reaction rate and yield of the Sₙ2 reaction of 1-bromobutane with sodium azide in this compound, 2-MeTHF, CPME, MTBE, and THF.

Materials:

  • 1-Bromobutane (substrate)

  • Sodium azide (nucleophile)

  • This compound (test solvent)

  • 2-Methyltetrahydrofuran (2-MeTHF) (comparative solvent)

  • Cyclopentyl Methyl Ether (CPME) (comparative solvent)

  • Methyl tert-Butyl Ether (MTBE) (comparative solvent)

  • Tetrahydrofuran (THF) (benchmark solvent)

  • Dodecane (internal standard for GC analysis)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In separate, dry, round-bottom flasks equipped with magnetic stirrers and reflux condensers, charge 10 mmol of 1-bromobutane, 12 mmol of sodium azide, and 50 mL of the respective solvent (this compound, 2-MeTHF, CPME, MTBE, or THF). Add 1 mmol of dodecane as an internal standard to each flask.

  • Reaction Execution: Heat the reaction mixtures to a constant temperature (e.g., 60 °C) using a thermostatically controlled oil bath.

  • Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Sample Preparation for Analysis: Immediately quench the withdrawn aliquot with 1 mL of deionized water and extract with 1 mL of diethyl ether. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the organic samples by Gas Chromatography (GC) to determine the concentration of the remaining 1-bromobutane relative to the internal standard.

  • Data Analysis: Plot the concentration of 1-bromobutane versus time for each solvent. Calculate the initial reaction rate and the reaction yield at the final time point.

G cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_monitoring 3. Reaction Monitoring cluster_preparation 4. Sample Preparation cluster_analysis 5. Analysis cluster_data 6. Data Analysis setup Combine 1-bromobutane, - sodium azide, solvent, - and internal standard in a flask. execution Heat mixture to 60 °C. setup->execution monitoring Withdraw aliquots at - timed intervals. execution->monitoring preparation Quench with water, - extract with diethyl ether, - and dry. monitoring->preparation analysis Analyze by Gas Chromatography (GC). preparation->analysis data Plot concentration vs. time. - Calculate rate and yield. analysis->data

Caption: Experimental workflow for comparing solvent efficacy in an Sₙ2 reaction.

Expected Outcomes and Interpretation

The rate of an Sₙ2 reaction is influenced by the solvent's ability to solvate both the nucleophile and the transition state. Polar aprotic solvents generally accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[15] While all the tested ethers are polar aprotic, subtle differences in their polarity and steric bulk can lead to variations in reaction rates.

Conclusion and Future Outlook

This compound presents several desirable physical properties for a process solvent, including a high boiling point, low water solubility, and a structure that suggests a reduced tendency for peroxide formation. While direct comparative experimental data is not yet available in the public domain, the proposed experimental framework provides a clear and robust methodology for evaluating its efficacy against established green and conventional solvents.

Should experimental results confirm favorable performance, this compound could become a valuable addition to the toolkit of solvents for researchers and drug development professionals, contributing to the development of safer, more efficient, and sustainable synthetic processes. Further studies should also focus on a comprehensive toxicological and life-cycle assessment to fully validate its "green" credentials.

References

  • The Role of Green Solvents and Catalysts at the Future of Drug Design and of Synthesis. (n.d.).
  • 2-Methyltetrahydrofuran: A Sustainable Green Solvent. (n.d.).
  • Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation. (n.d.).
  • Methyl tert-butyl ether - Wikipedia. (n.d.).
  • Cyclopentyl Methyl Ether (CPME) - Common Organic Chemistry. (n.d.).
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  • Cas 83704-03-4,this compound | lookchem. (n.d.).
  • Cyclopentyl methyl ether - Wikipedia. (n.d.).
  • exploring the use of methyl tert-butyl ether (mtbe) as a solvent in laboratory and industrial applications. - BDMAEE. (2025, August 1).
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  • A Deep Dive into Common Organic Solvents - ChemTalk. (n.d.).
  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2024, September 30).
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A Comparative Guide to 3-[(1,1-dimethylethoxy)methyl]heptane and Other Ether Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and process development, the choice of solvent is a critical decision that profoundly influences reaction efficiency, product purity, safety, and environmental impact. Ether solvents have long been indispensable in a myriad of applications, from organometallic reactions to polymer chemistry. However, growing concerns over the safety and environmental profiles of traditional ethers like tetrahydrofuran (THF) and diethyl ether have spurred the search for safer, more sustainable alternatives. This guide provides an in-depth comparison of 3-[(1,1-dimethylethoxy)methyl]heptane, a less conventional ether solvent, against commonly used counterparts such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Methyl tert-butyl ether (MTBE).

Introduction: The Evolving Role of Ether Solvents

Ethers are prized for their ability to solvate a wide range of compounds and for their relative inertness in many reaction conditions.[1] They are particularly crucial in reactions involving highly reactive organometallic species, such as Grignard reagents, where they play a stabilizing role.[2] However, the propensity of some common ethers to form explosive peroxides upon storage and their high volatility and water solubility, which can complicate work-ups and lead to environmental concerns, have necessitated a shift towards greener alternatives.[3][4]

This compound, a branched aliphatic ether, presents an interesting profile. While not as extensively studied in academic literature for specific organic transformations, it finds utility in industrial applications such as coatings, adhesives, and cleaning products due to its solvency characteristics. This guide will juxtapose its known properties with the well-documented performance of established ether solvents in critical synthetic applications.

Physicochemical and Safety Properties: A Comparative Overview

A solvent's physical and safety properties are paramount in its selection for both laboratory and industrial-scale operations. The following table summarizes key data for this compound and its counterparts.

PropertyThis compoundTHF2-MeTHFCPMEMTBE
CAS Number 83704-03-4[5]109-99-996-47-95614-37-91634-04-4
Molecular Formula C₁₂H₂₆O[5]C₄H₈OC₅H₁₀OC₆H₁₂OC₅H₁₂O
Molecular Weight ( g/mol ) 186.33[5]72.1186.13100.1688.15
Boiling Point (°C) 201.7668010655.2
Melting Point (°C) N/A-108.4-136-140-109
Density (g/cm³ at 20°C) 0.7980.8890.8550.860.74
Flash Point (°C) 63.2-14-11-1-28
Water Solubility InsolubleMiscible14 g/100 mL1.1 g/100 g4.8 g/100 mL
Peroxide Formation Data not readily availableHigh tendency[3]Lower than THFLow tendency[6]Low tendency
Key Hazards Moderate volatility[7]Highly flammable, peroxide former, potential carcinogenFlammable, peroxide former, irritantFlammable, irritantHighly flammable, groundwater contaminant

Performance in Key Synthetic Applications: A Focus on Grignard Reactions

Established Ether Solvents in Grignard Reactions:
  • THF: Widely used due to its excellent ability to solvate Grignard reagents.[2] Its higher boiling point compared to diethyl ether allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides.[8] However, its high water miscibility complicates aqueous work-ups.[9]

  • 2-MeTHF: A greener alternative to THF, often derived from renewable resources.[9] It offers several advantages, including a higher boiling point than THF, which can lead to faster reaction times, and lower water solubility, simplifying product isolation and solvent recovery.[3][10] Studies have shown that 2-MeTHF can lead to higher yields and improved diastereoselectivity in certain Grignard reactions compared to THF.[3]

  • CPME: Another green solvent alternative that has demonstrated excellent performance in Grignard reactions.[6][11] Its high boiling point and low water solubility are advantageous for industrial processes.[12] Grignard reagents have shown good stability in CPME over extended periods.[12][13] However, it has been noted that CPME may not be as effective for the formation of Grignard reagents from aryl chlorides without a co-solvent.[12]

  • MTBE: While it has a lower tendency to form peroxides than THF, MTBE is generally considered a poorer solvent for Grignard reactions due to its reduced ability to coordinate with the magnesium center.[14] This can lead to difficulties in initiating the reaction.[14]

Hypothetical Performance of this compound:

Based on its structure, this compound possesses a sterically hindered ether oxygen, which might suggest a lower coordinating ability compared to THF. However, its high boiling point could be advantageous for reactions requiring higher temperatures. Its insolubility in water would simplify work-up procedures. Further experimental investigation is required to fully assess its performance in this critical application.

Experimental Protocol: A Representative Grignard Reaction

To provide a practical context, a detailed, step-by-step methodology for a standard Grignard reaction is outlined below. This protocol can be adapted for comparative studies of different ether solvents.

Objective: Synthesis of a secondary alcohol via the reaction of an aryl Grignard reagent with an aldehyde.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Benzaldehyde

  • Anhydrous ether solvent (e.g., THF, 2-MeTHF, CPME)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Appropriate glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • Dry all glassware thoroughly in an oven and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the round-bottom flask.

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of bromobenzene in the anhydrous ether solvent.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of benzaldehyde in the same anhydrous ether solvent.

    • Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with the ether solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of Experimental Workflow

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Work-up & Purification prep1 Dry Glassware & Assemble under Inert Atmosphere prep2 Add Mg Turnings & Iodine prep1->prep2 prep3 Dropwise Addition of Aryl Halide in Ether prep2->prep3 prep4 Stir until Mg is Consumed prep3->prep4 react1 Cool Grignard Reagent prep4->react1 Proceed to Reaction react2 Dropwise Addition of Aldehyde in Ether react1->react2 react3 Warm to RT & Stir react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Proceed to Work-up workup2 Separate Organic Layer workup1->workup2 workup3 Extract Aqueous Layer workup2->workup3 workup4 Dry, Filter & Concentrate workup3->workup4 workup5 Purify Product workup4->workup5

Caption: A generalized workflow for a Grignard reaction, from reagent preparation to product purification.

Environmental and Safety Considerations

The push for greener solvents is driven by the need to minimize environmental pollution and enhance laboratory and industrial safety.

  • Peroxide Formation: A significant hazard associated with many ethers is the formation of explosive peroxides upon exposure to air and light.[3] THF is particularly notorious for this, while 2-MeTHF and CPME show a reduced tendency for peroxide formation.[3][6] MTBE is also relatively stable in this regard. The peroxide-forming potential of this compound is not well-documented and should be evaluated before use in applications involving distillation or prolonged storage.

  • Environmental Impact: The water miscibility of THF presents challenges for its removal from wastewater.[9] In contrast, the lower water solubility of 2-MeTHF and CPME facilitates their separation and recycling.[3][12] MTBE is a known groundwater contaminant and its use is restricted in many regions.[12] The environmental fate of this compound is not extensively studied, but its low water solubility suggests it would behave more like 2-MeTHF and CPME in terms of phase separation.

Conclusion and Future Outlook

The selection of an appropriate ether solvent requires a holistic evaluation of its performance, safety, and environmental impact. While this compound is an established solvent in certain industrial formulations, its potential as a reaction solvent in fine chemical and pharmaceutical synthesis remains largely unexplored. Its high boiling point and low water solubility are promising characteristics.

For researchers and drug development professionals, THF remains a workhorse solvent, but its safety and environmental drawbacks are significant. 2-MeTHF and CPME have emerged as excellent, greener alternatives, often providing superior performance in terms of reaction efficiency and ease of work-up. MTBE, while useful in some contexts, has significant environmental concerns and can be a suboptimal choice for Grignard reactions.

Further research into the performance of this compound in a range of common organic transformations is warranted to fully assess its potential as a viable and sustainable alternative in the modern chemist's toolkit.

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  • Sonavane, S., et al. (2017). COMPARATIVE PERFORMANCE EVALUATION & SYSTEMATIC SCREENING OF 2-METHF AS GREEN SOLVENT FOR COST EFFECTIVE, IMPROVED INDUSTR. International Journal of Development Research, 7(10), 16033-16038.
  • ResearchGate. Stability assessment of the selected Grignard reagents 2 q and 6 b. Concentration was determined by titration.[Link]

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-16.
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Novel Small Molecules: A Case Study with 3-[(1,1-dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous analytical challenges. Chief among these is the characterization of a molecule's specificity.[1][2] Unintended interactions, or off-target effects, are a primary cause of drug attrition, contributing to toxicity and diminished efficacy.[3][4] This guide provides an in-depth, technically-focused framework for conducting a comprehensive cross-reactivity analysis of a novel small molecule. Using the hypothetical compound 3-[(1,1-dimethylethoxy)methyl]heptane—hereafter designated "Heptane Derivative X"—as a case study, we will explore the causal logic behind experimental design, present detailed, field-tested protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust preclinical data package grounded in scientific integrity.

Introduction: The Imperative of Selectivity in Drug Design

The development of a new therapeutic agent hinges on its ability to modulate a specific biological target with high precision. Heptane Derivative X, a novel aliphatic ether, has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling and a validated target in oncology and autoimmune diseases.

However, the human kinome consists of over 500 kinases, many of which share structural homology, particularly within the ATP-binding pocket where many inhibitors act.[5][6] An interaction with unintended kinases or other proteins can lead to a spectrum of adverse outcomes, from mild side effects to severe toxicity.[4][7] Therefore, a cross-reactivity analysis is not merely a regulatory checkbox but a foundational pillar of the drug discovery process, essential for de-risking a candidate before committing to costly clinical trials.[3][8][9]

This guide will compare Heptane Derivative X against three benchmark compounds:

  • Ibrutinib: A well-characterized, FDA-approved BTK inhibitor known for some off-target activity.

  • Acalabrutinib: A second-generation, more selective BTK inhibitor.

  • Compound Y: A structurally similar but biologically inactive analog of Heptane Derivative X, serving as a negative control.

Our analysis will follow a multi-tiered strategy, moving from broad, high-throughput screening to detailed, quantitative biophysical characterization.

The Strategic Workflow for Cross-Reactivity Assessment

A robust cross-reactivity assessment is a systematic process designed to identify and quantify unintended molecular interactions. Our approach integrates computational predictions, broad panel screening, and detailed kinetic analysis to build a comprehensive selectivity profile.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Biophysical Characterization cluster_3 Final Output A In Silico Similarity Screening (Target Homology Analysis) B Broad Kinase Panel Screening (>400 Kinases, Single High Dose) A->B Guide Panel Selection C Dose-Response Assays (IC50) for Primary Hits B->C Identify Primary Off-Targets D Cellular Target Engagement Assays (e.g., NanoBRET™) C->D Confirm Cellular Activity E Surface Plasmon Resonance (SPR) (Binding Kinetics: KD, ka, kd) D->E Prioritize for Kinetic Analysis F Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS) E->F Orthogonal Validation G Comprehensive Selectivity Profile (Selectivity Score, Risk Assessment) F->G Complete Data Package G cluster_0 Heptane Derivative X Binding Profile cluster_1 Target & Homologous Kinases HDX Heptane Derivative X (Aliphatic Ether) BTK {BTK (On-Target) | {High Affinity | KD = 4.8 nM}} HDX->BTK Primary Interaction (High Specificity) TEC {TEC Kinase | {Moderate Affinity | KD = 135 nM}} HDX->TEC Cross-Reactivity (Shared Pocket Homology) SRC {SRC Kinase | {Low Affinity | KD = 790 nM}} HDX->SRC Weak Cross-Reactivity (Lower Homology) EGFR {EGFR | {No Significant Binding | KD > 10,000 nM}} HDX->EGFR Negligible Interaction

Caption: Binding profile of Heptane Derivative X.

The data suggests that Heptane Derivative X achieves its selectivity by exploiting subtle differences in the hydrophobic pockets of the kinase family. Its bulky t-butyl ether group may be well-accommodated by BTK but cause steric hindrance in the binding sites of other kinases like EGFR, explaining its lack of activity there compared to Ibrutinib.

Conclusion and Future Directions

This comprehensive cross-reactivity analysis demonstrates that the hypothetical compound, Heptane Derivative X, is a potent BTK inhibitor with a favorable selectivity profile, superior to the first-generation drug Ibrutinib and comparable to the second-generation drug Acalabrutinib. The identified off-targets, primarily within the TEC kinase family, show significantly lower affinity and are less likely to be clinically relevant at the anticipated therapeutic dose.

The self-validating nature of this workflow—progressing from broad screening to orthogonal biophysical methods—provides high confidence in these conclusions. Future work should include cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context and broader ADME-Tox profiling to ensure the overall safety of the molecule. [10][11]This rigorous, data-driven approach is indispensable for making informed decisions in the complex process of drug development. [3][9]

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An Economic and Performance Evaluation of 3-[(1,1-dimethylethoxy)methyl]heptane in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of appropriate reagents and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth evaluation of 3-[(1,1-dimethylethoxy)methyl]heptane, a molecule with potential dual utility as a specialized solvent and a protected building block. Through a comparative analysis with established alternatives and a detailed examination of its synthetic pathway, we aim to equip researchers and drug development professionals with the necessary insights to make informed decisions regarding its application.

Unveiling the Potential: A Dual-Role Intermediate

This compound, also known as 3-(tert-butoxymethyl)heptane, is an ether characterized by a heptane backbone and a tert-butyl ether functional group. While not extensively documented in mainstream pharmaceutical literature, its chemical structure suggests two primary areas of application:

  • As a Specialized Solvent: The combination of a lipophilic heptane chain and a polar ether group imparts unique solubility characteristics. This could be advantageous in specific extraction, purification, or reaction processes where a tailored solvency profile is required.

  • As a Protected Building Block: The tert-butyl ether moiety is a well-established protecting group for alcohols in multi-step organic synthesis.[1][2] The presence of this group on a heptane framework suggests its potential use as a pre-functionalized intermediate, streamlining the synthesis of more complex molecules.

This guide will evaluate the economic feasibility and performance of this compound in both contexts, comparing it with commercially available and widely used alternatives.

Comparative Analysis: Performance Benchmarking

To objectively assess the utility of this compound, we will compare its properties and potential performance against established alternatives in both its prospective roles.

As a Specialized Solvent: A Niche Player in a Broad Field

The ether pharmaceutical solvent market is substantial, with a global value projected to grow significantly.[3][4] The choice of solvent is critical as it can influence reaction rates, product purity, and the ease of downstream processing.

Alternatives for Comparison:

  • Methyl tert-Butyl Ether (MTBE): A widely used solvent in organic chemistry due to its good solubility for a range of compounds, higher boiling point than diethyl ether, and a lower tendency to form explosive peroxides.[5][6][7][8]

  • Ethyl tert-Butyl Ether (ETBE): Similar to MTBE but with a slightly higher boiling point and often considered a more environmentally friendly alternative in some applications.[1][9][10][11][12][13][14]

  • Heptane: A non-polar solvent extensively used in the pharmaceutical industry for extraction, purification, and crystallization of active pharmaceutical ingredients (APIs).[15][16][17][18]

Table 1: Physical and Chemical Properties of Ether Solvents

PropertyThis compoundMethyl tert-Butyl Ether (MTBE)Ethyl tert-Butyl Ether (ETBE)Heptane
CAS Number 83704-03-41634-04-4637-92-3142-82-5
Molecular Formula C12H26OC5H12OC6H14OC7H16
Molecular Weight ( g/mol ) 186.3488.15102.18100.21
Boiling Point (°C) 201.755.273.198.4
Density (g/cm³) 0.7980.74040.750.684
Water Solubility Low26 g/L (20 °C)12 g/L (20 °C)Insoluble

Performance Insights:

The significantly higher boiling point of this compound compared to MTBE and ETBE suggests its utility in reactions requiring elevated temperatures where solvent loss through evaporation needs to be minimized. Its structural similarity to heptane, a common solvent in API purification, indicates potential applications in chromatography. Studies have shown that blends of heptane with other solvents like ethyl acetate can offer superior performance in API purification compared to traditional solvent systems.[19][20][21] The unique polarity imparted by the ether linkage in our target molecule might provide selective elution profiles for specific compound classes.

However, the higher molecular weight and boiling point also imply that more energy would be required for its removal during work-up procedures, which could be a drawback in terms of process efficiency and cost.

As a Protected Building Block: The Role of the tert-Butyl Ether

The tert-butyl ether is a robust protecting group for alcohols, stable under a wide range of reaction conditions, particularly basic and organometallic environments.[1] Its removal is typically achieved under acidic conditions.

Alternatives for Comparison:

  • Silyl Ethers (e.g., TBDMS, TIPS): A versatile class of protecting groups with tunable stability and are typically removed with fluoride ions.

  • Benzyl Ethers (Bn): Removed by hydrogenolysis, offering an orthogonal deprotection strategy to acid-labile groups.

  • Ester Protecting Groups (e.g., Acetate, Benzoate): Removed under basic or acidic conditions, but generally more labile than ethers.

Performance Insights:

The use of this compound as a protected intermediate offers the advantage of introducing a C7 alkyl chain with a masked hydroxyl group in a single step. This can be particularly useful in the synthesis of complex molecules where the heptyl moiety is a key structural component. The tert-butyl ether provides robust protection during subsequent synthetic transformations. The choice between a tert-butyl ether and other protecting groups depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule. Orthogonal protecting group strategies are often employed in complex syntheses to allow for the selective deprotection of different functional groups.[22][23][24][25][26]

Economic Feasibility Analysis: A Cost-Benefit Perspective

The economic viability of using this compound is intrinsically linked to its synthesis cost. A plausible and widely used method for the preparation of such ethers is the Williamson ether synthesis.[4][20][27][28][29][30][31][32]

Proposed Synthesis Route: Williamson Ether Synthesis

The synthesis would involve the reaction of 3-heptanol with a tert-butyl halide in the presence of a strong base.

Diagram of the Proposed Synthesis:

Williamson_Synthesis cluster_reactants Reactants cluster_product Product 3-Heptanol 3-Heptanol Reaction Williamson Ether Synthesis 3-Heptanol->Reaction + tert-Butyl_Bromide tert-Butyl Bromide tert-Butyl_Bromide->Reaction + Base Sodium Hydride (NaH) Base->Reaction in Solvent (e.g., THF) Target_Molecule This compound Reaction->Target_Molecule caption Figure 1: Proposed Williamson Ether Synthesis for this compound.

Figure 1: Proposed Williamson Ether Synthesis for this compound.

Estimated Cost of Synthesis

To evaluate the economic feasibility, we will estimate the cost of starting materials based on currently available market prices. It is important to note that these are catalog prices for research quantities and would be significantly lower for bulk industrial purchases.

Table 2: Estimated Starting Material Costs

ReagentCAS NumberSupplier Example & PriceCost per Mole (USD)
3-Heptanol589-82-2ChemicalBook: ~$30.00/kg[15]~$3.49
tert-Butyl Bromide507-19-7Sigma-Aldrich: ~$64.90/100g~$88.91
Sodium Hydride (60% in oil)7646-69-7The Lab Depot: ~$253.25/100g[33]~$101.30

Cost Analysis:

The primary cost driver for this synthesis is the tert-butyl bromide and the sodium hydride. The Williamson ether synthesis is generally a high-yielding reaction, often in the range of 50-95% for laboratory syntheses.[34] However, the reaction with a secondary alcohol like 3-heptanol and a tertiary halide like tert-butyl bromide is prone to a competing elimination reaction (E2), which would reduce the yield of the desired ether product.[30]

Assuming a moderate yield of 60% due to potential side reactions, the estimated cost of raw materials to produce one mole (186.34 g) of this compound would be in the range of $322 - $356 USD . This does not include the cost of solvent, energy for heating and purification, labor, or waste disposal.

This preliminary cost analysis suggests that this compound would be a relatively expensive specialty chemical. Its use would need to be justified by a significant performance advantage over less expensive alternatives.

Experimental Protocol: A Guide to Synthesis and Evaluation

To facilitate further research and evaluation, a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis is provided below.

Workflow for Synthesis and Purity Analysis:

Synthesis_Workflow A 1. Reactant Preparation - Dry THF - Weigh 3-Heptanol, NaH, and tert-Butyl Bromide B 2. Reaction Setup - Add 3-Heptanol and NaH to THF under N2 - Stir until H2 evolution ceases A->B C 3. Addition of Electrophile - Slowly add tert-Butyl Bromide - Reflux the mixture B->C D 4. Reaction Quench & Work-up - Cool to RT - Quench with water - Extract with diethyl ether C->D E 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography D->E F 6. Characterization - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry E->F G 7. Purity Analysis - Gas Chromatography (GC) - High-Performance Liquid Chromatography (HPLC) F->G caption Figure 2: Experimental workflow for the synthesis and analysis of the target molecule.

Figure 2: Experimental workflow for the synthesis and analysis of the target molecule.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen), add dry tetrahydrofuran (THF) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Alkoxide Formation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the THF. Slowly add 3-heptanol (1.0 equivalent) dropwise to the suspension. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 3-heptanol.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add tert-butyl bromide (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

  • Purity Assessment: Determine the purity of the final product using GC or HPLC.

Conclusion and Recommendations

Our evaluation of this compound reveals a molecule with niche potential in pharmaceutical development, albeit with significant economic considerations.

As a specialized solvent, its high boiling point and unique polarity may offer advantages in specific high-temperature reactions or challenging purification scenarios. However, its high cost of synthesis compared to workhorse solvents like MTBE, ETBE, and heptane makes it an economically unfavorable choice for general applications. Its use would only be justified if it provides a substantial and enabling improvement in yield, purity, or process safety that cannot be achieved with more conventional solvents.

As a protected building block, it offers a convenient route to introduce a protected C7 alkyl chain. The robustness of the tert-butyl ether protecting group is a key advantage. However, the cost-effectiveness of this approach must be carefully weighed against a multi-step sequence involving the introduction of the heptyl group and subsequent protection of the hydroxyl functionality. For the synthesis of high-value, complex APIs where efficiency and reliability are paramount, the use of such a pre-functionalized intermediate could be justifiable.

Recommendation for Researchers and Drug Development Professionals:

The use of this compound should be considered on a case-by-case basis. We recommend its evaluation in the following scenarios:

  • For solvent applications: When conventional solvents fail to provide the desired solubility, reaction performance, or purification profile, and the high boiling point is a desirable attribute.

  • For synthetic applications: In the synthesis of complex molecules where the introduction of a protected 3-hydroxyheptyl moiety is a key step and the cost of the intermediate is not a primary limiting factor.

Further experimental investigation is warranted to fully characterize the performance of this compound and to identify specific applications where its unique properties provide a tangible advantage that justifies its higher cost.

References

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Safety Operating Guide

Proper Disposal of 3-[(1,1-Dimethylethoxy)methyl]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory ecosystem. This guide provides a detailed protocol for the proper disposal of 3-[(1,1-Dimethylethoxy)methyl]heptane, moving beyond procedural steps to elucidate the scientific rationale behind these essential safety measures. Our commitment is to empower researchers with the knowledge to handle chemical waste with the highest degree of safety and environmental stewardship.

Understanding the Compound: Physicochemical Properties and Hazard Profile

A critical piece of data for disposal is the flashpoint, which for this compound is 63.2°C (145.8°F). According to the U.S. Environmental Protection Agency (EPA), a liquid with a flashpoint below 60°C (140°F) is classified as an ignitable hazardous waste. While the flashpoint of this compound is slightly above this threshold, its proximity warrants handling it as a flammable liquid .

Furthermore, as an ether, this compound has the potential to form explosive peroxides upon exposure to air and light over time. This is a critical consideration for both storage and disposal.

PropertyValueImplication for Disposal
Molecular Formula C₁₂H₂₆OOrganic, non-halogenated solvent waste stream.
Flash Point 63.2°C (145.8°F)Treat as a flammable liquid. Requires segregation from oxidizers and ignition sources.
Chemical Class Alkane EtherPotential for peroxide formation. Requires dating upon receipt and opening.
Solubility Insoluble in water.Must not be disposed of down the drain.

Waste Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Handling cluster_disposal_procedure Disposal Procedure A Date container upon receipt and opening B Store in a cool, dark, well-ventilated area A->B Prevent peroxide formation C Segregate from strong oxidizing agents B->C Avoid hazardous reactions D Designate a Satellite Accumulation Area (SAA) E Use a dedicated, compatible waste container D->E Containment F Label container: 'Hazardous Waste' & contents E->F Identification G Keep container securely closed F->G Safety H Arrange for pickup by a licensed waste disposal service G->H Final Disposition

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

The foundation of safe disposal is proper handling and storage from the moment the chemical enters the laboratory.

  • Dating of Containers: Upon receipt, and again upon opening, the container of this compound must be clearly marked with the date. This is a critical step in managing the risk of peroxide formation. Ethers that are past their expiration date or have been open for an extended period should be treated with extreme caution and may require specialized disposal procedures.

  • Proper Storage: Store the chemical in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Storage should be in a designated flammable liquids cabinet.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.

All waste containing this compound must be collected and managed as hazardous waste.

  • Satellite Accumulation Area (SAA): Designate a specific area in the laboratory, at or near the point of generation, as a Satellite Accumulation Area for this waste stream. This area should be clearly marked.

  • Waste Container: Use a dedicated, chemically compatible container for collecting waste this compound. The container must be in good condition, with a secure, tight-fitting lid. To prevent overfilling, do not fill the container beyond 90% of its capacity.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". Include an indication of the hazard, such as "Flammable Liquid".

  • Container Management: Keep the waste container closed at all times except when adding waste. This minimizes the release of flammable vapors and reduces the risk of peroxide formation.

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical through incineration or by pouring it down the drain.

  • Waste Pickup Request: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted waste management company.

Emergency Procedures in Case of a Spill

In the event of a spill, the primary concern is the safety of laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Control Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the liquid. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Reporting: Report the spill to your laboratory supervisor and EHS department. For large spills, contact your institution's emergency response team immediately.

Trustworthiness Through Self-Validating Systems

The protocols outlined in this guide are designed to be self-validating. By dating containers, you create a clear timeline for monitoring potential peroxide formation. The use of designated SAAs and proper labeling ensures that waste is consistently and correctly identified, minimizing the risk of accidental mixing with incompatible chemicals. Adherence to these procedures creates a robust system that inherently enhances safety and compliance.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-[(1,1-Dimethylethoxy)methyl]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While this drives innovation, it also introduces the challenge of ensuring personnel safety when comprehensive hazard data is not yet available. This guide provides a procedural framework for the safe handling of 3-[(1,1-Dimethylethoxy)methyl]heptane (CAS 83704-03-4), a compound for which specific safety data is limited.[1][2]

Our approach is grounded in the principle of chemical analogy and a conservative assessment of structural alerts. This compound is structurally a tertiary-butyl ether derivative of heptane.[2] This structure informs our safety protocols, drawing from the known hazards of two well-understood chemical classes: alkyl ethers and alkanes.

Causality of Hazard Assessment:

  • Heptane Backbone: The seven-carbon alkane chain indicates that the compound is likely a combustible or flammable liquid with a relatively low flash point.[3][4][5][6] Vapors can form flammable mixtures with air, and sources of ignition must be rigorously controlled.[4][5][6][7] Skin contact may cause irritation or dermatitis upon prolonged exposure.[3][4][5][6]

  • Ether Functional Group: Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light, a process known as autoxidation.[8][9][10] The tertiary-butyl group in the structure may influence the rate and site of peroxide formation.[11][12] These peroxides are highly sensitive to shock, heat, and friction, posing a significant explosion risk, especially during distillation or evaporation when they can become concentrated.[8][9][13][14][15]

Therefore, the primary hazards we must mitigate are flammability, skin irritation, and the potential for explosive peroxide formation.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical control measure designed to create a barrier between the researcher and the potential chemical hazards.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles with a face shieldProvides impact and splash protection. A face shield offers an additional layer of protection against unexpected splashes or reactions, particularly when handling larger quantities.[7][16][17]
Hand Protection Nitrile or Neoprene glovesProvides resistance to splashes from both ethers and alkanes. It is crucial to change gloves immediately if contamination is suspected, as breakthrough times can vary.[15][18]
Body Protection Flame-retardant laboratory coatProtects against splashes of the flammable liquid and provides a layer of protection in case of a flash fire.[18][19]
Respiratory Protection Use in a certified chemical fume hoodThe primary engineering control to prevent inhalation of vapors.[8][13][14][15] If work outside a fume hood is unavoidable (e.g., in case of a large spill), a half-mask respirator with organic vapor cartridges is required.[16][17][18]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

2.1 Pre-Handling Safety Checks

  • Verify Chemical Inventory: Confirm the date the container was received and first opened. Ethers should not be stored for more than 3-6 months after opening unless tested for peroxides.[15]

  • Peroxide Testing: Before use, especially if the container has been opened previously, test for peroxides using commercially available test strips.

    • Result < 25 ppm: Safe for general use.[9]

    • Result 25 – 100 ppm: Do not distill or concentrate.[9] Use with extreme caution.

    • Result > 100 ppm or Visible Crystals: DO NOT HANDLE. The material is potentially explosive. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[9][14][15]

  • Work Area Preparation: Ensure the chemical fume hood is operational and uncluttered. Remove all potential ignition sources (e.g., hot plates, stirrers with potential for sparking, static-generating materials).[4][7][19]

  • Assemble PPE: Don all required PPE as specified in the table above before approaching the chemical storage area.[7][16][19]

2.2 Chemical Handling Workflow

G start Start: Pre-Handling Checks ppe Don Required PPE start->ppe peroxide_test Test for Peroxides ppe->peroxide_test safe_to_use < 25 ppm: Safe to Use peroxide_test->safe_to_use Pass caution 25-100 ppm: Use with Caution (No Concentration) peroxide_test->caution Marginal stop > 100 ppm or Crystals: STOP! Contact EHS peroxide_test->stop Fail handle_in_hood Handle in Fume Hood safe_to_use->handle_in_hood caution->handle_in_hood dispense Dispense Chemical handle_in_hood->dispense seal Tightly Seal Container dispense->seal waste Segregate Waste seal->waste cleanup Clean Work Area waste->cleanup end End: Doff PPE cleanup->end

Caption: Safe Handling Workflow for this compound.

2.3 Post-Handling Procedures

  • Secure Container: Tightly cap the original container immediately after dispensing.

  • Clean Up: Decontaminate the work surface. Any materials used for cleanup, such as absorbent pads, should be treated as hazardous waste.[19]

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[3][4][5]

Disposal Plan

Improper disposal is a significant safety and environmental risk. Never dispose of ethers or alkanes down the drain.[8][13]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, clearly labeled hazardous waste container.[20]

    • The container must be compatible with flammable organic solvents (e.g., glass or polyethylene).[13]

    • Keep the waste container closed at all times, except when adding waste.[7][15]

  • Labeling: Label the waste container with "Hazardous Waste," "Flammable," and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste disposal service.[14][20]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Vertex AI Search. (n.d.). Flammable Liquids PPE Pack For Oil and Fuel Spill Kits.
  • Storemasta. (2023, March 15). Personal Protective Equipment and Flammable Liquids storage. Storemasta Blog.
  • OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips.
  • Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace.
  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
  • ACS Publications. (n.d.).
  • ACS Publications. (2019, November 18).
  • (n.d.). Hazardous Waste Disposal.
  • University of Edinburgh. (n.d.). Ether: Its hazards and safe use.
  • Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.
  • (2024, December 4). How to Dispose of Petroleum Ether?.
  • PubChem. (n.d.). 3-((1,1-Dimethylethoxy)methyl)heptane.
  • University of Michigan-Dearborn. (n.d.). Diethyl ether.
  • (2012, December 14).
  • Fisher Scientific. (2015, March 19).
  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Diethyl Ether.
  • (2022, August 10).
  • Comet Chemical Company Ltd. (2024, January 25).
  • (2021, August 18).
  • PubChem. (n.d.). tert-Butyl hydroperoxide.
  • CymitQuimica. (n.d.). CAS 83704-03-4: this compound.
  • Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
  • Sigma-Aldrich. (2025, December 23).
  • Master Organic Chemistry. (2014, November 7).
  • Britannica. (2025, December 10). Ether - Synthesis, Reactions, Uses.
  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
  • JoVE. (2023, April 30). Video: Ethers to Alkyl Halides: Acidic Cleavage.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.